Product packaging for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine(Cat. No.:CAS No. 1159811-23-0)

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B1426002
CAS No.: 1159811-23-0
M. Wt: 154.56 g/mol
InChI Key: UUPWDQWNBXLWRN-UHFFFAOYSA-N
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Description

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B1426002 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-23-0

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWDQWNBXLWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717114
Record name 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID30717114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-23-0
Record name 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-triazolo[1,5-c]pyrimidine: Core Properties and Applications

An In-depth Technical Guide to 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a fused triazole and pyrimidine ring system with a reactive chlorine atom at the 7-position, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the core properties of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its emerging role as a key building block in the development of novel therapeutics, particularly in the realm of oncology.

Introduction: The Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-c]pyrimidine core is a purine isostere, meaning it shares structural and electronic similarities with the fundamental building blocks of DNA and RNA. This inherent biocompatibility makes it an attractive scaffold for the design of molecules that can interact with biological targets. The introduction of a chlorine atom at the 7-position of this scaffold creates a key reactive handle, allowing for a variety of chemical modifications and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is crucial for its application in drug development, influencing factors such as solubility, permeability, and metabolic stability.

Table 1: Physicochemical Properties of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

PropertyValueSource
Molecular Formula C₅H₃ClN₄--INVALID-LINK--
Molecular Weight 154.56 g/mol --INVALID-LINK--
CAS Number 1159811-23-0--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--

Synthesis and Reactivity

The synthesis of the[1][2][3]triazolo[1,5-c]pyrimidine scaffold often involves a key chemical transformation known as the Dimroth rearrangement.[1][2][3][4] This rearrangement typically proceeds from the kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine isomer to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer, often facilitated by acidic or thermal conditions.[1][2]

A plausible synthetic route to 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine involves the oxidative cyclization of a corresponding 6-chloro-4-pyrimidinylhydrazone, which then undergoes a spontaneous or acid-catalyzed Dimroth rearrangement.[5]

Synthesis_of_7-chloro-triazolo[1,5-c]pyrimidinecluster_0Starting Materialscluster_1Intermediate Formationcluster_2Cyclization and Rearrangementcluster_3Final Product6-chloro-4-hydrazinopyrimidine6-chloro-4-hydrazinopyrimidinePyrimidinylhydrazone6-chloro-4-pyrimidinylhydrazone6-chloro-4-hydrazinopyrimidine->PyrimidinylhydrazoneCondensationAldehyde_or_KetoneAldehyde or Ketone (R-CHO)Aldehyde_or_Ketone->PyrimidinylhydrazoneTriazolo_4_3_c[1,2,4]triazolo[4,3-c]pyrimidine(Kinetic Product)Pyrimidinylhydrazone->Triazolo_4_3_cOxidative Cyclization(e.g., IBD)Dimroth_RearrangementDimrothRearrangementTriazolo_4_3_c->Dimroth_RearrangementFinal_Product7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine(Thermodynamic Product)Dimroth_Rearrangement->Final_Product

Caption: Plausible synthetic pathway to 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

The chlorine atom at the 7-position is the most reactive site for nucleophilic substitution, providing a facile entry point for the introduction of various functional groups. This reactivity is key to its utility as a versatile synthetic intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This generalized protocol illustrates the typical conditions for displacing the 7-chloro substituent with a nucleophile.

  • Reaction Setup: In a clean, dry flask, dissolve 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 equivalents). If the nucleophile is an alcohol or thiol, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is typically added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted-[1][2][3]triazolo[1,5-c]pyrimidine derivative.

Applications in Drug Discovery

The 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The ability to readily modify the 7-position allows for the fine-tuning of pharmacological properties and the exploration of SAR.

Anticancer Agents

Derivatives of the[1][2][3]triazolo[1,5-c]pyrimidine core have demonstrated significant potential as anticancer agents. For instance, novel pyrazolo-[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been designed and synthesized, exhibiting cytotoxicity against various cancer cell lines.[5] Some of these compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.[5]

Anticancer_MechanismTriazolo_Pyrimidine7-substituted[1,2,4]triazolo[1,5-c]pyrimidineDerivativeEGFREGFRTriazolo_Pyrimidine->EGFRInhibitionDownstream_SignalingDownstream Signaling(e.g., Akt, Erk1/2)EGFR->Downstream_SignalingActivationCell_ProliferationCancer CellProliferationDownstream_Signaling->Cell_ProliferationPromotion

Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidine derivatives.

Other Therapeutic Areas

The versatility of the triazolopyrimidine scaffold extends beyond oncology. Derivatives have been investigated for a range of biological activities, including as antiviral and antimicrobial agents.[6] The structural similarity to purines suggests potential applications in targeting enzymes and receptors that recognize purine-based ligands.

Safety and Handling

7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in an inert atmosphere, at 2-8°C.

Conclusion

7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, reactivity, and the biological activity of its derivatives make it a valuable tool for medicinal chemists. The reactive chlorine at the 7-position serves as a versatile handle for the generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a range of diseases, most notably cancer. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising scaffold.

An In-Depth Technical Guide to the Synthesis of 7-chloro-triazolo[1,5-c]pyrimidine: A Key Heterocyclic Scaffold for Drug Discovery

An In-Depth Technical Guide to the Synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-c]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules, and the 7-chloro substituent serves as a versatile handle for further chemical modifications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in each synthetic step. The presented synthesis is a multi-step process commencing from readily available starting materials and culminating in the target molecule via a key oxidative cyclization and Dimroth rearrangement sequence.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-c]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-c]pyrimidine ring system is a purine isostere that has garnered considerable attention in medicinal chemistry due to its presence in compounds exhibiting a wide range of pharmacological activities. These include potential applications as anticancer, antiviral, and antiasthma agents.[1] The nitrogen-rich heterocyclic core allows for a multitude of hydrogen bonding interactions and can effectively mimic the purine structure in biological systems, leading to interactions with various enzymatic targets.

The 7-chloro-substituted analogue, in particular, is a valuable intermediate in the synthesis of diverse libraries of compounds. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. This guide will focus on a reliable and scalable synthetic route to this important building block.

Overview of the Synthetic Strategy

The synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is accomplished through a linear, multi-step sequence. The overall workflow is depicted in the diagram below. The strategy hinges on the initial construction of a pyrimidine ring, followed by the sequential introduction of the necessary functionalities to enable the formation of the fused triazole ring. A key feature of this pathway is the final oxidative cyclization of a pyrimidinylhydrazone intermediate, which proceeds via a transient[1][2][3]triazolo[4,3-c]pyrimidine that spontaneously undergoes a Dimroth rearrangement to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.

Synthetic_WorkflowA4,6-DihydroxypyrimidineB4,6-DichloropyrimidineA->B Chlorination (POCl3) C4-Chloro-6-hydrazinopyrimidineB->C Hydrazinolysis DHydrazone IntermediateC->D Condensation with Aldehyde E7-chloro-[1,2,4]triazolo[1,5-c]pyrimidineD->E Oxidative Cyclization & Dimroth Rearrangement

Figure 1: Overall synthetic workflow for 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, including detailed experimental procedures, explanations for the choice of reagents and reaction conditions, and insights into the underlying reaction mechanisms.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The synthesis commences with the construction of the pyrimidine core. A common and efficient method is the condensation of a malonic acid ester with formamide in the presence of a strong base.[4]

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, a solution of sodium methoxide in methanol is prepared.

  • To this solution, formamide is added, followed by the slow addition of diethyl malonate.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the reaction is quenched by the addition of water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices:

  • Sodium methoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, generating a nucleophilic enolate.

  • Formamide serves as the source of the N-C-N fragment required to form the pyrimidine ring.

  • Refluxing provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.

  • Acidification is crucial for the protonation of the pyrimidine ring and the precipitation of the final product.

Step 2: Chlorination of 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine

The conversion of the hydroxyl groups to chlorine atoms is a critical step, as it activates the pyrimidine ring for subsequent nucleophilic substitution. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.[1][3][5][6]

Experimental Protocol:

  • To a flask containing 4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃) is added in excess.

  • A tertiary amine, such as N,N-dimethylaniline or triethylamine, is added cautiously to the mixture.

  • The reaction mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

  • The product, 4,6-dichloropyrimidine, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.

  • The tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a catalyst.

  • Heating to reflux is necessary to overcome the activation energy of the chlorination reaction.

  • Pouring onto ice is a standard workup procedure to quench the reaction and hydrolyze any remaining POCl₃.

Parameter Typical Conditions
Reagents 4,6-dihydroxypyrimidine, POCl₃, Tertiary Amine
Solvent Neat (excess POCl₃) or an inert high-boiling solvent
Temperature Reflux (typically around 110 °C)
Reaction Time 2-6 hours
Typical Yield 75-90%

Table 1: Typical Reaction Conditions for the Chlorination of 4,6-Dihydroxypyrimidine.

Step 3: Synthesis of 4-Chloro-6-hydrazinopyrimidine

The introduction of a hydrazine moiety is essential for the subsequent formation of the triazole ring. This is achieved by the nucleophilic substitution of one of the chlorine atoms of 4,6-dichloropyrimidine with hydrazine.[7]

Experimental Protocol:

  • 4,6-Dichloropyrimidine is dissolved in a suitable solvent, such as ethanol or methanol.

  • The solution is cooled in an ice bath, and hydrazine hydrate is added dropwise.

  • The reaction mixture is stirred at room temperature for a few hours.

  • The precipitated product, 4-chloro-6-hydrazinopyrimidine, is collected by filtration, washed with cold solvent, and dried.

Causality of Experimental Choices:

  • Hydrazine is a potent nucleophile that readily displaces one of the chlorine atoms on the electron-deficient pyrimidine ring.

  • The use of a stoichiometric amount or a slight excess of hydrazine and controlled temperature helps to favor monosubstitution over disubstitution.

Step 4: Formation of the Hydrazone Intermediate

The hydrazino group is then condensed with an aldehyde to form a hydrazone. For the synthesis of the unsubstituted 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, formaldehyde is the aldehyde of choice.

Experimental Protocol:

  • 4-Chloro-6-hydrazinopyrimidine is suspended in a solvent like ethanol.

  • An aqueous solution of formaldehyde (e.g., formalin) is added to the suspension.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The resulting hydrazone can be isolated by filtration or used directly in the next step.

Causality of Experimental Choices:

  • The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

Step 5: Oxidative Cyclization and Dimroth Rearrangement

This is the final and key step in the synthesis. The hydrazone intermediate undergoes an oxidative cyclization, mediated by an oxidizing agent such as iodobenzene diacetate (IBD), to form a transient[1][2][3]triazolo[4,3-c]pyrimidine, which then rearranges to the more stable 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.[2][8][9]

Experimental Protocol:

  • The hydrazone intermediate is dissolved or suspended in a suitable solvent, such as dichloromethane.

  • Iodobenzene diacetate (IBD) is added in portions to the reaction mixture at room temperature.

  • The reaction is stirred for several hours until completion.

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any excess iodine species, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

Causality of Experimental Choices:

  • Iodobenzene diacetate (IBD) is a mild and effective oxidizing agent that facilitates the intramolecular cyclization of the hydrazone to form the triazole ring.

  • The reaction proceeds at room temperature , indicating a relatively low activation energy for the cyclization and rearrangement process.

Parameter Typical Conditions
Reagents Hydrazone intermediate, Iodobenzene diacetate (IBD)
Solvent Dichloromethane
Temperature Room temperature
Reaction Time 4-8 hours
Typical Yield 60-80%

Table 2: Typical Reaction Conditions for the Oxidative Cyclization and Dimroth Rearrangement.

The Dimroth Rearrangement:

The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles.[10][11] In this synthesis, the initially formed[1][2][3]triazolo[4,3-c]pyrimidine is thermodynamically less stable than the[1][2][3]triazolo[1,5-c]pyrimidine isomer. The rearrangement is believed to proceed through a ring-opening/ring-closure mechanism, as depicted below.

Dimroth_Rearrangementcluster_0[1,2,4]triazolo[4,3-c]pyrimidinecluster_1Ring-Opened Intermediatecluster_2[1,2,4]triazolo[1,5-c]pyrimidineAInitial ProductBDiazo IntermediateA->B Ring Opening CFinal Product (More Stable)B->C Ring Closure

Figure 2: Simplified representation of the Dimroth rearrangement.

The driving force for this rearrangement is the formation of the more aromatic and thermodynamically stable [1,5-c] isomer.

Characterization of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

The final product and all intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the target molecule. The chemical shifts, coupling constants, and integration of the signals will be characteristic of the 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Hydrazine is toxic and a suspected carcinogen. It should be handled with appropriate precautions.

  • Chlorinated solvents such as dichloromethane are volatile and should be used in a fume hood.

  • Iodobenzene diacetate is an oxidizing agent and should be kept away from combustible materials.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The multi-step synthesis, starting from readily available precursors, involves key transformations including pyrimidine ring formation, chlorination, hydrazinolysis, hydrazone formation, and a final oxidative cyclization coupled with a Dimroth rearrangement. The provided experimental protocols and mechanistic insights are intended to equip researchers and scientists in the field of drug development with the necessary knowledge to synthesize this valuable heterocyclic building block for their research endeavors. The versatility of the 7-chloro substituent opens up numerous possibilities for the creation of novel and potent therapeutic agents.

The Versatile Scaffold: A Technical Guide to the Potential Biological Activities of 7-Chloro-triazolo[1,5-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused heterocyclic system of triazolo[1,5-c]pyrimidine, a purine isostere, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on the 7-chloro-triazolo[1,5-c]pyrimidine core, a pivotal synthetic intermediate that serves as a gateway to a vast array of functionalized derivatives. We delve into the synthesis, structure-activity relationships, and the spectrum of potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the therapeutic potential of this versatile scaffold.

Introduction: The Significance of the Triazolo[1,5-c]pyrimidine Core

Fused pyrimidine ring systems are integral to numerous biological processes, forming the backbone of nucleobases in DNA and RNA.[1] Their structural similarity to endogenous purines makes them prime candidates for the development of therapeutic agents that can interact with biological targets such as enzymes and receptors.[2] The triazolopyrimidine scaffold, in particular, exists in several isomeric forms, with the[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-c]pyrimidine systems being extensively studied.[1][3][4] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1]

The 7-chloro-triazolo[1,5-c]pyrimidine moiety is a particularly valuable synthetic precursor. The reactivity of the chlorine atom at the 7-position allows for facile nucleophilic substitution, enabling the introduction of a diverse range of functional groups. This chemical tractability has made it a cornerstone for the generation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide will explore the synthesis of this key intermediate and the subsequent biological evaluation of its derivatives.

Synthesis and Chemical Properties

The journey to biologically active 7-substituted triazolo[1,5-c]pyrimidine derivatives commences with the synthesis of the chlorinated scaffold. A common and effective method involves the cyclization of a pyrimidinone precursor, followed by chlorination.

General Synthesis of 7-Chloro-triazolo[1,5-c]pyrimidine

A representative synthetic pathway to the 7-chloro-triazolo[1,5-c]pyrimidine core is outlined below. This multi-step process typically begins with the condensation of an appropriate amidine with a β-ketoester to form a pyrimidinone. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the desired 7-chloro intermediate.

Synthesis of 7-Chloro-triazolo[1,5-c]pyrimidine Amidine Arylamidine Pyrimidinone Pyrimidinone Intermediate Amidine->Pyrimidinone BetaKetoester Ethyl Acetoacetate BetaKetoester->Pyrimidinone Chloropyrimidine Chloropyrimidine Pyrimidinone->Chloropyrimidine POCl₃ POCl3 POCl₃ Hydrazinopyrimidine Hydrazinopyrimidine Chloropyrimidine->Hydrazinopyrimidine Hydrazine Hydrazine Hydrazine Triazolopyrimidine Triazolo[1,5-c]pyrimidine Hydrazinopyrimidine->Triazolopyrimidine CNBr CNBr Cyanogen Bromide FinalProduct 7-Chloro-triazolo[1,5-c]pyrimidine Triazolopyrimidine->FinalProduct Further Chlorination (if necessary) Chlorination Chlorination

Caption: General synthetic route to 7-chloro-triazolo[1,5-c]pyrimidine.

Derivatization at the 7-Position

The chlorine atom at the 7-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxy groups, leading to diverse libraries of compounds for biological screening.

Anticancer Activity: A Multifaceted Approach

Derivatives of the triazolopyrimidine scaffold have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. The introduction of different substituents at the 7-position of the triazolo[1,5-c]pyrimidine core has been a key strategy in developing potent and selective anticancer compounds.

Inhibition of Receptor Tyrosine Kinases

Several studies have highlighted the potential of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as inhibitors of key receptor tyrosine kinases (RTKs) involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression of EGFR is common in many cancers, including breast and cervical cancer, and its signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[1]

One study reported the synthesis of novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives that exhibited significant cytotoxicity against breast (MCF-7, HCC1937) and cervical (HeLa) cancer cell lines.[1][4] Compound 1 from this study showed potent antiproliferative activity, particularly against cell lines with high EGFR expression.[1][4]

Table 1: In Vitro Anticancer Activity of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives [1][4]

CompoundHCC1937 IC₅₀ (µM)MCF7 IC₅₀ (µM)HeLa IC₅₀ (µM)
1 7.01 ± 0.4510.52 ± 0.8811.23 ± 0.95
2 35.11 ± 2.5048.28 ± 3.2040.15 ± 2.80
3 20.33 ± 1.8025.44 ± 2.1022.18 ± 1.90

Further investigation revealed that compound 1 effectively inhibited the phosphorylation of EGFR and its downstream signaling proteins, Akt and Erk1/2, in a dose-dependent manner.[1] This suggests that the anticancer activity of these compounds is, at least in part, mediated through the inhibition of the EGFR signaling pathway.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation promotes PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Proliferation promotes Compound1 Compound 1 (Pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine derivative) Compound1->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative.

Tubulin Polymerization Inhibition

Another important mechanism of action for anticancer drugs is the disruption of microtubule dynamics. Some 7-anilino substituted[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] While these are isomers of the core topic, the findings underscore the potential of substitutions at the 7-position to impart this activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4][6]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Triazolopyrimidine derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of triazolopyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. For instance, some[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[7] DNA gyrase is crucial for DNA replication, while DHFR is involved in the synthesis of essential precursors for DNA and RNA.

Another study on a novel class of[1][2][3]triazolo[1,5-a]pyrimidines demonstrated their activity against Enterococcus faecium, with macromolecular synthesis assays revealing cell-wall biosynthesis as the target.[8]

Antimicrobial Screening Data

A study on newly synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives reported their in vitro antibacterial and antifungal activities.[9] Several compounds showed results comparable to the reference drugs ampicillin and fluconazole.[9]

Table 2: Antimicrobial Activity of Selected Triazolopyrimidine Derivatives (Inhibition Zone in mm) [10]

CompoundBacillus subtilisEscherichia coliCandida albicansAspergillus niger
21a 12111010
21b 13121111
22a 14131212
Amoxycillin 2522--
Clotrimazole --2018
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Application of Compounds: Create wells in the agar using a sterile cork borer. Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[10]

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, derivatives of the triazolopyrimidine scaffold have been explored for a range of other therapeutic applications.

  • Anti-inflammatory Activity: Certain triazolopyrimidine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[6]

  • Enzyme Inhibition: The structural similarity of the triazolopyrimidine core to purines makes it an attractive scaffold for designing enzyme inhibitors. Derivatives have been reported to inhibit various enzymes, including adenosine A₂A receptors, and have been investigated as potential treatments for Parkinson's disease.[11]

  • Antiviral Activity: The triazolopyrimidine nucleus is present in some compounds with reported antiviral activity, including against HIV-1 reverse transcriptase-associated ribonuclease H.[12]

  • Anticonvulsant Activity: Some[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive modulators of the GABAₐ₁ receptor, showing potent anticonvulsant activity with low neurotoxicity.[13]

Future Perspectives and Conclusion

The 7-chloro-triazolo[1,5-c]pyrimidine scaffold is a highly versatile and valuable building block in medicinal chemistry. Its facile derivatization allows for the creation of large and diverse compound libraries, which have yielded promising candidates with a wide spectrum of biological activities. The demonstrated anticancer and antimicrobial properties, coupled with the potential for other therapeutic applications, underscore the importance of continued research into this fascinating heterocyclic system.

Future efforts should focus on:

  • Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.

  • Exploration of Underexplored Activities: Investigating the potential of 7-substituted triazolo[1,5-c]pyrimidine derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

References

The Strategic Versatility of the 7-Chloro-triazolo[1,5-c]pyrimidine Scaffold: A Technical Guide for Drug Discovery

The Strategic Versatility of the 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine Scaffold: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect its synthesis, reactivity, and burgeoning role in the development of targeted therapeutics, offering field-proven insights for its strategic application in drug discovery programs.

Introduction: The[1][2][3]triazolo[1,5-c]pyrimidine Core - A Privileged Scaffold

The fusion of triazole and pyrimidine rings gives rise to the triazolopyrimidine system, a class of heterocyclic compounds with remarkable versatility in medicinal chemistry.[2] Their structural resemblance to purines allows them to act as bioisosteres, interacting with biological targets that recognize the native purine core.[4] Among the various isomeric forms, the[1][2][3]triazolo[1,5-c]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in oncology and kinase inhibition.[5]

The introduction of a chlorine atom at the 7-position of this scaffold creates a key synthetic handle. This 7-chloro substituent is not merely a placeholder; it is a reactive center that unlocks a vast chemical space for the generation of diverse analogues through nucleophilic substitution reactions. This strategic placement allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), which are critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the[1][2][3]triazolo[1,5-c]pyrimidine core is a fascinating journey through heterocyclic chemistry, often culminating in a thermodynamically driven rearrangement.

The Dimroth Rearrangement: A Key Transformation

A common and efficient route to the[1][2][3]triazolo[1,5-c]pyrimidine system involves the Dimroth rearrangement of the kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine isomer.[1][2] This rearrangement is typically facilitated by acidic or basic conditions and involves a ring-opening and subsequent re-closure to yield the more stable [1,5-c] isomer.

The general synthetic workflow can be visualized as follows:

Synthesis_of_7_chloro_triazolo_1_5_c_pyrimidinecluster_0Core Synthesiscluster_1Derivatization4,6-dichloropyrimidine4,6-dichloropyrimidine4-chloro-6-hydrazinopyrimidine4-chloro-6-hydrazinopyrimidine4,6-dichloropyrimidine->4-chloro-6-hydrazinopyrimidineNucleophilic SubstitutionHydrazineHydrazineOrthoesterOrthoesterNucleophileNucleophile7-substituted-[1,2,4]triazolo[1,5-c]pyrimidine7-substituted-[1,2,4]triazolo[1,5-c]pyrimidineNucleophile->7-substituted-[1,2,4]triazolo[1,5-c]pyrimidine7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine4-chloro-6-hydrazinopyrimidine->7-chloro-[1,2,4]triazolo[4,3-c]pyrimidineCyclization(with Orthoester)7-chloro-[1,2,4]triazolo[1,5-c]pyrimidineThis compound7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine->this compoundDimrothRearrangementThis compound->7-substituted-[1,2,4]triazolo[1,5-c]pyrimidineNucleophilicSubstitution (SNAr)captionGeneral synthetic route to 7-substituted-[1,2,4]triazolo[1,5-c]pyrimidines.

Caption: General synthetic route to 7-substituted-[1][2][3]triazolo[1,5-c]pyrimidines.

Experimental Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine

This protocol outlines a representative synthesis of the core scaffold, adapted from established procedures for related triazolopyrimidines.

Step 1: Synthesis of 4-chloro-6-hydrazinopyrimidine

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-chloro-6-hydrazinopyrimidine.

Step 2: Synthesis of 7-Chloro-[1][2][3]triazolo[4,3-c]pyrimidine and in situ Dimroth Rearrangement

  • A mixture of 4-chloro-6-hydrazinopyrimidine (1.0 eq) and triethyl orthoformate (3.0 eq) in acetic acid is heated at reflux for 2-4 hours.

  • The initial cyclization forms the [4,3-c] isomer, which, under the acidic conditions and elevated temperature, undergoes the Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer.

  • The progress of the rearrangement can be monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

Reactivity of the 7-Chloro Group: A Gateway to Diversity

The chlorine atom at the 7-position of the[1][2][3]triazolo[1,5-c]pyrimidine core is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the introduction of a wide array of functional groups to probe the SAR of the scaffold.

Nucleophilic Substitution with Amines, Alcohols, and Thiols

The 7-chloro group can be readily displaced by various nucleophiles, including primary and secondary amines, alkoxides, and thiolates. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

General Protocol for Nucleophilic Substitution:

  • To a solution of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the reacting partner.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

This versatile reactivity allows for the synthesis of libraries of compounds with diverse substituents at the 7-position, which is crucial for optimizing interactions with biological targets.

Biological Activities and Structure-Activity Relationships

Derivatives of the triazolopyrimidine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[6][7] The strategic modification of the 7-position of the[1][2][3]triazolo[1,5-c]pyrimidine core plays a pivotal role in defining the biological activity and selectivity of these compounds.

Anticancer Activity and Kinase Inhibition

Many triazolopyrimidine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5] For instance, certain pyrazolo-[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5]

The general pharmacophore model for kinase inhibition often involves a heterocyclic core that anchors in the adenine-binding pocket of the ATP-binding site, with substituents projecting into solvent-exposed regions or interacting with specific amino acid residues. The 7-position of the[1][2][3]triazolo[1,5-c]pyrimidine scaffold is ideally positioned to introduce substituents that can modulate kinase selectivity and potency.

Structure-Activity Relationship Insights:

  • 7-Amino Derivatives: The introduction of substituted anilines or other amino groups at the 7-position can lead to potent anticancer agents. The nature of the substituent on the aniline ring can significantly impact activity, with electron-withdrawing groups sometimes enhancing potency.[1]

  • 7-Alkoxy and 7-Aryloxy Derivatives: The replacement of the 7-chloro group with alkoxy or aryloxy moieties can improve physicochemical properties and introduce new interaction points with the target protein.[8]

  • Linker and Terminal Group: The size, flexibility, and chemical nature of the substituent at the 7-position are critical. A linker of appropriate length and geometry, connecting to a terminal functional group capable of hydrogen bonding or other specific interactions, can dramatically enhance binding affinity and biological activity.

The following diagram illustrates a hypothetical binding mode of a 7-substituted triazolopyrimidine derivative in a kinase active site:

Kinase_Binding_ModeTriazolo_Pyrimidine_Core[1,2,4]triazolo[1,5-c]pyrimidine CoreH-bonds with Hinge RegionKinase_HingeKinase Hinge RegionTriazolo_Pyrimidine_Core:f1->Kinase_HingeH-bonding7_Substituent7-Substituent(e.g., -NH-Aryl, -O-Alkyl)Projects towards solvent front or specific pocketTriazolo_Pyrimidine_Core:f0->7_Substituent:f0Solvent_RegionSolvent Exposed Region7_Substituent:f2->Solvent_RegionHydrophobic/PolarInteractionscaptionHypothetical binding of a 7-substituted derivative in a kinase active site.

Caption: Hypothetical binding of a 7-substituted derivative in a kinase active site.

Data Presentation: Representative Biological Activities

The following table summarizes representative biological activities of substituted triazolopyrimidine analogues, highlighting the importance of substitution patterns.

Compound IDCore Scaffold7-SubstituentTarget/AssayIC50/EC50 (µM)Reference
1 pyrazolo-[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine7-(4-bromophenyl)EGFR Inhibition7-11[5]
23 [1][2][3]triazolo[1,5-a]pyrimidine-7-amine4-trifluoromethylanilinoHT-1080 cytotoxicity7.8[1]
3f [1][2][3]triazolo[1,5-a]pyrimidine7-(heptyloxy)Anticonvulsant (MES)ED50 = 84.9 mg/Kg[8]

Conclusion and Future Perspectives

The 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine scaffold represents a highly valuable starting point for the development of novel, targeted therapeutics. Its efficient synthesis, coupled with the versatile reactivity of the 7-chloro group, provides a robust platform for extensive SAR exploration. The demonstrated potential of its analogues as potent anticancer agents and kinase inhibitors underscores the importance of this heterocyclic system in modern drug discovery.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel libraries with a wider range of substituents at the 7-position to explore new chemical space and identify novel biological activities.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors for specific kinase targets.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to viable drug candidates.

By leveraging the strategic advantages of the 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine core, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of diseases.

An In-Depth Technical Guide to the Spectroscopic Data of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 7-chloro-triazolo[1,5-c]pyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the foundationaltriazolo[1,5-c]pyrimidine scaffold and the influence of the chloro-substituent, this document offers a robust theoretical framework for the structural elucidation of this and related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a comprehensive understanding of the spectroscopic properties of this important heterocyclic system.

Introduction: The Significance of thetriazolo[1,5-c]pyrimidine Scaffold

Thetriazolo[1,5-c]pyrimidine ring system is a significant heterocyclic scaffold in the field of medicinal chemistry. As a purine isostere, it is a key component in the design of molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents, as well as their activity as kinase inhibitors and adenosine receptor antagonists. The 7-chloro substituted analog, in particular, serves as a versatile synthetic intermediate for further functionalization of the pyrimidine ring, making a thorough understanding of its spectroscopic properties essential for synthetic and medicinal chemists.

This guide will provide a detailed, albeit predictive, analysis of the key spectroscopic features of 7-chloro-triazolo[1,5-c]pyrimidine, enabling researchers to identify and characterize this compound with a high degree of confidence.

Molecular Structure and Isomeric Considerations

The correct assignment of spectroscopic data is critically dependent on the precise isomeric form of the triazolopyrimidine core. Thetriazolo[1,5-c]pyrimidine consists of a 1,2,4-triazole ring fused to a pyrimidine ring. It is important to distinguish this isomer from other possible fusion patterns, such as the [1,5-a], [4,3-a], and [4,3-c] systems, as each will present a unique spectroscopic fingerprint. This guide focuses exclusively on the [1,5-c] isomer.

Below is a diagram illustrating the structure and numbering of 7-chloro-triazolo[1,5-c]pyrimidine.

Figure 1. Molecular structure of 7-chloro-triazolo[1,5-c]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-chloro-triazolo[1,5-c]pyrimidine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Rationale
H28.5 - 8.8Singlet-Located on the electron-deficient triazole ring, adjacent to two nitrogen atoms, leading to a significant downfield shift.
H59.0 - 9.3Singlet-Situated on the pyrimidine ring, deshielded by the adjacent nitrogen atoms and the fused triazole ring.
H87.8 - 8.1Singlet-A proton on the pyrimidine ring, influenced by the adjacent nitrogen and the chlorine-bearing carbon. Expected to be the most upfield of the aromatic protons.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms in the heterocyclic rings.

Carbon Predicted Chemical Shift (ppm) Rationale
C2145 - 150Part of the triazole ring, deshielded by the adjacent nitrogen atoms.
C5155 - 160Located in the pyrimidine ring between two nitrogen atoms, expected to be significantly downfield.
C7150 - 155Attached to the electronegative chlorine atom, resulting in a downfield shift.
C8115 - 120A carbon in the pyrimidine ring, expected to be at a relatively upfield position for an aromatic carbon.
C8a152 - 157The bridgehead carbon, part of both rings and bonded to two nitrogen atoms.

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer with proton decoupling.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. The IR spectrum of 7-chloro-triazolo[1,5-c]pyrimidine is expected to be characterized by the following key vibrational modes.

Frequency Range (cm⁻¹) Vibration Description
3100 - 3000C-H stretchingAromatic C-H stretching vibrations.
1620 - 1450C=N and C=C stretchingVibrations of the fused heterocyclic ring system. A complex pattern of several bands is expected in this region.
1400 - 1200In-plane C-H bendingAromatic C-H in-plane bending modes.
850 - 750C-Cl stretchingCharacteristic stretching vibration for the carbon-chlorine bond.
800 - 600Out-of-plane C-H bendingAromatic C-H out-of-plane bending vibrations.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed.

  • Place a small amount of the solid sample on the ATR crystal.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Molecular Ion Peak

The molecular formula of 7-chloro-triazolo[1,5-c]pyrimidine is C₅H₃ClN₄. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).

  • M⁺: The peak corresponding to the molecule with the ³⁵Cl isotope.

  • [M+2]⁺: The peak corresponding to the molecule with the ³⁷Cl isotope.

The relative abundance of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

  • Monoisotopic Mass (for ³⁵Cl): 154.0046 g/mol

  • Monoisotopic Mass (for ³⁷Cl): 156.0017 g/mol

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of small, stable molecules. A plausible fragmentation pathway is illustrated below.

G M [C₅H₃ClN₄]⁺˙ m/z = 154/156 frag1 [C₄H₂N₃]⁺ m/z = 92 M->frag1 - HCN, -Cl frag2 [C₄H₂N₂Cl]⁺˙ m/z = 113/115 M->frag2 - N₂H frag3 [C₃HN₂]⁺ m/z = 65 frag1->frag3 - HCN

Figure 2. Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 7-chloro-triazolo[1,5-c]pyrimidine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a solid foundation for the structural characterization of this important heterocyclic compound. The experimental protocols provided herein represent standard methodologies for acquiring high-quality spectroscopic data. It is the author's hope that this guide will be a valuable tool for researchers working with this and related molecular scaffolds, aiding in the rapid and accurate identification and characterization of these compounds in their synthetic and drug discovery endeavors.

An In-Depth Technical Guide to the Solubility and Stability of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 7-chloro-triazolo[1,5-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The insights and protocols detailed herein are curated to empower researchers with the foundational knowledge required for the effective handling, formulation, and development of this promising scaffold.

Introduction: The Triazolopyrimidine Core in Modern Drug Discovery

The triazolopyrimidine scaffold is a recurring motif in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities.[1] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a variety of biological targets.[2] The introduction of a chloro-substituent at the 7-position of the triazolo[1,5-c]pyrimidine ring system creates a key intermediate for further chemical modifications, particularly through nucleophilic substitution reactions.[3] This versatility makes 7-chloro-triazolo[1,5-c]pyrimidine a valuable building block in the synthesis of novel therapeutic agents.[4]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and development. These parameters directly influence its storage, handling, formulation, and ultimately, its bioavailability and efficacy in biological systems.

Caption: Molecular structure of 7-chloro-triazolo[1,5-c]pyrimidine.

Solubility Profile: A Guide to Solvent Selection

The solubility of 7-chloro-triazolo[1,5-c]pyrimidine is a critical factor for its use in synthesis, purification, and biological screening. While quantitative solubility data in a wide range of solvents is not extensively published, a qualitative understanding can be derived from experimental procedures reported in the literature for this compound and its close analogs.

Table 1: Qualitative Solubility of 7-chloro-triazolo[1,5-c]pyrimidine and Related Compounds in Common Laboratory Solvents

SolventTypeSolubility IndicationRationale/Source
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleUsed as a solvent for preparing stock solutions for biological assays.[5]
Dimethylformamide (DMF)Polar AproticSolubleEmployed as a reaction solvent for nucleophilic substitution on the triazolopyrimidine core.[6]
Dichloromethane (CH₂Cl₂)NonpolarSolubleUtilized for product extraction during synthesis.[7]
Ethyl Acetate (EtOAc)Moderately PolarModerately SolubleUsed as a recrystallization solvent, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.[6]
IsopropanolPolar ProticSparingly SolubleUsed as a reaction medium for nucleophilic substitution, often at elevated temperatures to ensure dissolution.
WaterPolar ProticSparingly to InsolubleThe hydrophobic nature of the chloro- and triazolopyrimidine moieties suggests low aqueous solubility.
Methanol/EthanolPolar ProticSparingly SolubleOften used in combination with other solvents or for washing precipitates, indicating limited solubility.

Expert Insights on Solubility:

The solubility of 7-chloro-triazolo[1,5-c]pyrimidine is largely dictated by its crystalline structure and the interplay of its functional groups with the solvent. The presence of multiple nitrogen atoms in the heterocyclic system allows for potential hydrogen bonding with protic solvents, although the overall molecule has significant nonpolar character. For practical applications, DMSO and DMF are reliable choices for achieving complete dissolution at room temperature. For reactions and purifications, exploring solvent systems at elevated temperatures is recommended.

Experimental Protocol: Determination of Equilibrium Solubility

A standardized protocol for determining the equilibrium solubility of 7-chloro-triazolo[1,5-c]pyrimidine is essential for generating reproducible data. The shake-flask method is a widely accepted approach.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 7-chloro-triazolo[1,5-c]pyrimidine to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile: Considerations for Handling and Storage

The stability of 7-chloro-triazolo[1,5-c]pyrimidine is a crucial parameter that influences its shelf-life, the reliability of experimental results, and the safety of its use. The presence of the reactive chloro-substituent and the fused heterocyclic ring system suggests potential susceptibility to degradation under certain conditions.

Key Stability Considerations:

  • Recommended Storage: Commercial suppliers recommend storing 7-chloro-[3][8][9]triazolo[1,5-c]pyrimidine in an inert atmosphere at 2-8°C. This suggests that the compound may be sensitive to atmospheric moisture, oxygen, and/or higher temperatures.

  • Hydrolytic Stability: The chloro-group at the 7-position is susceptible to nucleophilic attack by water, which can lead to hydrolysis, particularly under non-neutral pH conditions. This reaction would result in the formation of the corresponding 7-hydroxy-triazolo[1,5-c]pyrimidine. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Photostability: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. Photolytic degradation pathways can be complex and may involve ring-opening or the formation of photoproducts.

  • Thermal Stability: While the triazolopyrimidine core is generally stable, prolonged exposure to high temperatures can lead to decomposition. The specific degradation products will depend on the conditions and the presence of other reactive species.

  • Reactivity with Nucleophiles: The 7-chloro group is an excellent leaving group, making the compound highly reactive towards a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the basis for its utility as a synthetic intermediate but also a primary pathway for its degradation in the presence of such nucleophiles.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, reflux for several hoursHydrolysis of the chloro-group to a hydroxyl group.
Basic Hydrolysis0.1 M NaOH, reflux for several hoursHydrolysis of the chloro-group to a hydroxyl group.
Oxidative Degradation3% H₂O₂, room temperatureOxidation of the heterocyclic rings, potentially leading to N-oxides or ring-opened products.
Thermal DegradationDry heat (e.g., 80-100 °C) for an extended periodDecomposition of the molecule.
PhotodegradationExposure to UV light (e.g., 254 nm) and visible lightComplex degradation pathways, potentially involving radical mechanisms or rearrangements.

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Compound [label="7-chloro-triazolo[1,5-c]pyrimidine", fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis\n(H₂O, H⁺/OH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n([O])", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photolysis [label="Photolysis\n(hν)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilic_Sub [label="Nucleophilic Substitution\n(Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hydrolysis_Product [label="7-hydroxy-triazolo[1,5-c]pyrimidine"]; Oxidation_Products [label="N-oxides, Ring-opened products"]; Photolysis_Products [label="Complex Photoproducts"]; Substituted_Product [label="7-Nu-triazolo[1,5-c]pyrimidine"];

Compound -> Hydrolysis [label="Stress\nCondition"]; Compound -> Oxidation [label="Stress\nCondition"]; Compound -> Photolysis [label="Stress\nCondition"]; Compound -> Nucleophilic_Sub [label="Reaction"];

Hydrolysis -> Hydrolysis_Product; Oxidation -> Oxidation_Products; Photolysis -> Photolysis_Products; Nucleophilic_Sub -> Substituted_Product; }

Caption: Potential degradation and reaction pathways.

Experimental Protocol: Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for accurately quantifying 7-chloro-triazolo[1,5-c]pyrimidine and separating it from its degradation products.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Method Optimization: Optimize the mobile phase composition, pH, and gradient to achieve good resolution between the parent compound and any degradation products observed in the forced degradation samples.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate the method's ability to separate the parent peak from all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10]

Conclusion and Future Perspectives

7-chloro-triazolo[1,5-c]pyrimidine is a versatile and valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its solubility and stability, drawing upon available literature and established scientific principles. While quantitative data remains sparse, the qualitative insights and experimental protocols presented here offer a solid foundation for researchers working with this compound.

Future work should focus on generating robust, quantitative solubility and stability data for 7-chloro-triazolo[1,5-c]pyrimidine in a variety of pharmaceutically relevant solvents and conditions. The development and publication of a validated stability-indicating analytical method would be a significant contribution to the field. A deeper understanding of its degradation pathways will further enable its effective utilization in the synthesis of novel and impactful therapeutic agents.

References

Foreword: The Strategic Value of theTriazolo[1,5-c]pyrimidine Core

Foreword: The Strategic Value of the[1][2][3]Triazolo[1,5-c]pyrimidine Core

The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4][5] This mimicry, combined with its synthetic tractability and thermodynamic stability, has positioned it as a cornerstone for developing novel therapeutics. Molecules incorporating this core have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][6][7]

This guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of the[1][2][3]triazolo[1,5-c]pyrimidine system. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and innovation in the field. We will delve into the nuances of its formation, particularly the pivotal Dimroth rearrangement, explore its reactivity to enable analog synthesis, and survey its successful application in targeting various disease-related proteins.

The Cornerstone of Synthesis: Mastering the Dimroth Rearrangement

The most thermodynamically stable isomer in the triazolopyrimidine family is the[1][2][3]triazolo[1,5-a]pyrimidine system, but the [1,5-c] isomer is of significant therapeutic interest.[3] A common and efficient route to the desired[1][2][3]triazolo[1,5-c]pyrimidine core involves the synthesis of its less stable isomer,[1][2][3]triazolo[4,3-c]pyrimidine, which then undergoes a fascinating and synthetically crucial transformation known as the Dimroth rearrangement.[8][9][10]

This rearrangement is a powerful tool, as the [4,3-c] isomers can be readily formed from accessible starting materials like 4-hydrazinopyrimidines.[8][10] The subsequent isomerization provides a reliable pathway to the more stable and often more biologically relevant [1,5-c] scaffold.

Synthetic Pathway Overview

The overall synthetic strategy typically begins with a substituted 4-hydrazinopyrimidine which is first converted to a hydrazone. This intermediate then undergoes an oxidative cyclization to form the transient[1][2][3]triazolo[4,3-c]pyrimidine, which spontaneously or under acid/base catalysis rearranges to the final[1][2][3]triazolo[1,5-c]pyrimidine product.[2][11]

Synthesis_via_Dimroth_Rearrangementcluster_startStarting Materialscluster_interIntermediatescluster_finalFinal Productstart14-Hydrazinopyrimidineinter1Pyrimidinylhydrazonestart1->inter1Condensationstart2Aldehyde (R-CHO)start2->inter1inter2[1,2,4]Triazolo[4,3-c]pyrimidine(Kinetically Favored Isomer)inter1->inter2Oxidative Cyclization(e.g., IBD, FeCl3)final_prod[1,2,4]Triazolo[1,5-c]pyrimidine(Thermodynamically Stable Isomer)inter2->final_prodDimroth Rearrangement(Spontaneous or Catalyzed)

Caption: General workflow for the synthesis of[1][2][3]triazolo[1,5-c]pyrimidines.

The Mechanism of the Dimroth Rearrangement

Understanding the mechanism of the Dimroth rearrangement is key to controlling the synthesis and optimizing reaction conditions. The accepted mechanism involves a series of reversible steps: protonation at a ring nitrogen, heterocyclic ring opening to form a diazo intermediate, rotation around a carbon-carbon single bond, and subsequent ring closure to form the more stable isomer.[2][9][11] The presence of acid or base can facilitate this rearrangement.[8][12]

Dimroth_MechanismA[4,3-c] Isomer (5)BProtonated Intermediate (I)A->B+ H+CRing-Opened Intermediate (II)B->CRing OpeningDTautomer (III)C->DH-Shift TautomerizationERing-Closure Intermediate (IV)D->ERing ClosureF[1,5-c] Isomer (6)E->F- H+

Caption: Plausible mechanism for the Dimroth rearrangement of triazolopyrimidines.[2]

Field-Proven Experimental Protocol

This protocol describes an efficient synthesis of 5-aryl-8-chloro-[1][2][3]triazolo[1,5-c]pyrimidines based on the oxidative cyclization of aldehyde pyrimidinylhydrazones followed by a Dimroth rearrangement.[2]

Step 1: Synthesis of Aldehyde 6-chloro-4-pyrimidinylhydrazones (4)

  • To a solution of 4-hydrazino-6-chloropyrimidine (1.0 eq) in ethanol, add the appropriate aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone. The structure should be confirmed by ¹H-NMR and MS analysis.

Step 2: Oxidative Cyclization and Dimroth Rearrangement (Formation of 6)

  • Suspend the synthesized hydrazone (4) (1.0 eq) in dichloromethane (DCM).

  • Add Iodobenzene diacetate (IBD) (1.2 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture for 30-60 minutes. The initially formed[1][2][3]triazolo[4,3-c]pyrimidine (5) will begin to rearrange to the [1,5-c] isomer (6).[2]

  • Monitor the disappearance of the starting material and the formation of the product by TLC. The rearrangement can be facilitated by the trace amounts of HCl generated or can be catalyzed by adding a drop of concentrated HCl.[11]

  • Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-c]pyrimidine derivative (6).

Chemical Reactivity and Functionalization

The functionalization of the triazolo[1,5-c]pyrimidine core is essential for modulating its physicochemical properties and biological activity. The scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Substitution

The pyrimidine ring of the fused system is electron-rich and susceptible to electrophilic attack. Reactions such as bromination, iodination, and nitration typically occur at the C6 position, provided it is unsubstituted.[13][14] This regioselectivity provides a reliable handle for further diversification.

Reactivitycluster_elecElectrophilic Substitutioncluster_nucNucleophilic SubstitutionCore[1,2,4]Triazolo[1,5-c]pyrimidine CoreE_reagentsReagents:Br₂, ICl, HNO₃/H₂SO₄N_start5- or 7-Chloro SubstrateE_product6-Substituted Product(e.g., 6-Bromo, 6-Iodo, 6-Nitro)E_reagents->E_productAttack at C6N_reagentsNucleophiles:Alcohols (ROH)Thiols (RSH)Amines (R₂NH)N_product5- or 7-Alkoxy, Thio, or Amino ProductN_reagents->N_productDisplacement of Cl⁻

Caption: Key reactivity patterns of the[1][2][3]triazolo[1,5-c]pyrimidine scaffold.

Protocol: Bromination at the C6 Position [13][14]

  • Dissolve the pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine substrate (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the mixture for 2-3 hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo derivative. The absence of the C6-H proton signal in the ¹H-NMR spectrum confirms the substitution.[13]

Nucleophilic Aromatic Substitution (SNAAr)

The introduction of chloro-substituents at the C5 or C7 positions during synthesis (e.g., using POCl₃) activates the ring for nucleophilic aromatic substitution.[15][16] This is a cornerstone of library synthesis, allowing for the facile introduction of various alkoxy, alkylthio, and amino groups, which are critical for tuning potency, selectivity, and pharmacokinetic properties.[7][15]

Applications in Drug Discovery and Development

The versatility of the[1][2][3]triazolo[1,5-c]pyrimidine scaffold has led to its exploration in numerous therapeutic areas. Its ability to act as a hinge-binding motif in kinases, a metal-chelating agent, or simply a rigid core to orient pharmacophoric elements has resulted in the discovery of potent lead compounds.

Therapeutic AreaTarget / Mechanism of ActionExample SubstitutionsPotency / ActivityReference
Oncology EGFR Kinase InhibitionFused Pyrazolo ring systemCytotoxic against HeLa & HCC1937 cells[1]
Oncology CDK2 InhibitionN-arylglycyl moietySignificant inhibition of MCF-7, HepG-2, HCT-116[17]
Oncology Tubulin Polymerization Inhibition5-CF₃-alkylamino, 6-trifluorophenylPotent tumor growth inhibition in xenograft models[15][16]
Asthma Mediator Release Inhibition5-Aryl, 2-AminoActive in human basophil histamine release assay[18]
Epilepsy Anticonvulsant (MES model)5-Phenyl, 7-AlkoxyED₅₀ = 84.9 mg/Kg for 7-(heptyloxy) derivative[6][7]

Table 1: Summary of Biological Activities of[1][2][3]Triazolo[1,5-c]pyrimidine Derivatives.

Case Study: Kinase Inhibition

Fused pyrazolo-[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have emerged as potent kinase inhibitors.[1][17] For example, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) by binding to its ATP binding site.[1] Molecular docking studies suggest that the triazolopyrimidine core mimics the adenine region of ATP, while substituents are designed to form key hydrogen bonds and hydrophobic interactions within the active site.[1] This rational design approach has also been successfully applied to develop novel CDK2 inhibitors for cancer therapy.[17]

Case Study: Anticonvulsant Agents

The scaffold has been successfully utilized to develop novel anticonvulsant agents. By incorporating a 5-phenyl group as a hydrophobic element and various 7-alkoxy substituents, researchers have synthesized compounds with significant activity in the maximal electroshock (MES) animal model.[6][7] The 7-(heptyloxy)-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative, for instance, showed an ED₅₀ of 84.9 mg/Kg, demonstrating the potential for this class of compounds in treating epilepsy.[6][7]

Conclusion and Future Outlook

The[1][2][3]triazolo[1,5-c]pyrimidine system remains a highly valuable and versatile scaffold in medicinal chemistry. Its robust and often high-yielding synthetic routes, centered around the Dimroth rearrangement, make it accessible for extensive derivatization. The core's reactivity allows for precise, late-stage functionalization, enabling the fine-tuning of pharmacological profiles. The proven success of this scaffold in developing potent inhibitors for diverse targets, from kinases to ion channels, underscores its continued importance. Future work will likely focus on exploring new fused systems, employing novel bioisosteric replacements, and applying modern synthetic methodologies to further unlock the therapeutic potential of this remarkable heterocycle.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 7-Chloro-triazolo[1,5-c]pyrimidine Derivatives for Drug Discovery

Application Note: A Validated Protocol for the Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine Derivatives for Drug Discovery

Abstract & Introduction

The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. As a purine isostere, this scaffold is a core component of molecules targeting a wide array of biological targets, leading to compounds with potent anticancer, anti-inflammatory, antiviral, and antiasthmatic activities[2][4]. The functionalization of this core, particularly at the 7-position, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a highly valuable, yet underexplored, synthetic intermediate. Its importance lies in the strategic placement of a chlorine atom, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid and efficient diversification of the core scaffold, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The strategy is logically divided into two main stages: first, the construction of the fused heterocyclic core to yield a stable 7-hydroxy precursor, and second, the robust chlorination of this precursor. We further provide an exemplary protocol for downstream derivatization, demonstrating the synthetic utility of the target compound. The causality behind reagent selection, reaction conditions, and safety considerations is explained to ensure reproducibility and success for researchers in the field.

Core Synthetic Strategy & Mechanistic Rationale

The synthesis of the target 7-chloro intermediate is best approached via a sequence that first establishes the fused triazolopyrimidine ring system, followed by a functional group interconversion to install the reactive chloro group. This strategy is superior to alternatives as it utilizes stable, readily available precursors and employs a highly reliable chlorination reaction as the penultimate step.

The overall workflow is as follows:

Gcluster_0Stage 1: Heterocycle Formationcluster_1Stage 2: DerivatizationA4,6-DichloropyrimidineC1-(6-Chloropyrimidin-4-yl)hydrazineA->C Hydrazinolysis BHydrazineB->CEPyrimidinylhydrazoneC->E Condensation DAromatic AldehydeD->EF[1,2,4]Triazolo[4,3-c]pyrimidine (transient)E->F OxidativeCyclization G7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (Target Intermediate)F->G DimrothRearrangement I7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine DerivativeG->I SNAr Reaction HNucleophile (R-NH2)H->I

Diagram 1: Overall Synthetic Workflow.

This pathway is adapted from a robust method involving an oxidative cyclization followed by a Dimroth rearrangement[5]. The key mechanistic transformations include:

  • Hydrazinolysis: Selective displacement of one chlorine atom from 4,6-dichloropyrimidine by hydrazine to form the key hydrazine precursor.

  • Condensation: Formation of a hydrazone by reacting the pyrimidinylhydrazine with an aromatic aldehyde.

  • Oxidative Cyclization & Rearrangement: The hydrazone undergoes an oxidative cyclization to form a transient[1][2][3]triazolo[4,3-c]pyrimidine intermediate. This species is unstable and spontaneously undergoes a Dimroth rearrangement—a common and well-documented isomerization in nitrogen heterocycles—to yield the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer[5][6].

  • Nucleophilic Aromatic Substitution (SNAr): The final 7-chloro intermediate is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the fused heterocyclic system. This allows for the facile displacement of the chloride, enabling the synthesis of diverse derivatives[7][8].

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 1-(6-Chloropyrimidin-4-yl)hydrazines (Precursor 3)

This protocol details the synthesis of the key hydrazine intermediate required for the subsequent condensation and cyclization.

Rationale: The reaction of 4,6-dichloropyrimidines with hydrazine hydrate allows for a selective mono-substitution under controlled temperature, yielding the desired 1-(6-chloropyrimidin-4-yl)hydrazine in high yield[5]. Ethanol is an excellent solvent for this transformation.

Materials & Reagents:

  • 4,6-Dichloropyrimidine (or 2-substituted-4,6-dichloropyrimidine)

  • Hydrazine hydrate (50-60% aqueous solution)

  • Ethanol (EtOH)

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the starting 4,6-dichloropyrimidine (1.0 eq).

  • Add ethanol to create a slurry (approx. 5-10 mL per gram of pyrimidine).

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add hydrazine hydrate (2.0 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to 45 °C.

  • Maintain the reaction at 45 °C for 2 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 1-(6-chloropyrimidin-4-yl)hydrazine intermediate as a solid. Yields are typically in the 90-95% range[5].

Protocol 2: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine Derivatives (Target)

This protocol achieves the final construction of the target intermediate through a one-pot condensation, oxidative cyclization, and rearrangement sequence.

Rationale: This efficient one-pot procedure combines hydrazone formation with an Iodobenzene diacetate (IBD)-mediated oxidative cyclization[5]. IBD is a mild and effective oxidant for this type of transformation. The reaction proceeds through the transient [4,3-c] isomer, which rearranges to the desired, more stable [1,5-c] product.

Materials & Reagents:

  • 1-(6-Chloropyrimidin-4-yl)hydrazine (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Reagent/ParameterQuantity/ValueRationale
Hydrazine Precursor1.0 eqLimiting reagent
Aromatic Aldehyde1.0-1.1 eqForms the hydrazone in situ
Iodobenzene diacetate1.1 eqMild oxidant for cyclization
SolventDichloromethaneGood solubility for reactants, inert
TemperatureRoom TemperatureMild conditions prevent side reactions
Reaction Time1-3 hoursTypically sufficient for full conversion
Expected Yield 60-90% Dependent on aldehyde substrate[5]

Procedure:

  • Dissolve the 1-(6-chloropyrimidin-4-yl)hydrazine (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the pyrimidinylhydrazone.

  • In a single portion, add iodobenzene diacetate (1.1 eq) to the solution. The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford the pure 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine derivative.

Gcluster_0Mechanism of Oxidative Cyclization & RearrangementHydrazoneHydrazoneIntermediate_1Intermediate_1Hydrazone->Intermediate_1 + IBD- AcOH- PhITriazolo_4_3_c[4,3-c] Isomer(Transient)Intermediate_1->Triazolo_4_3_c 6π-electrocyclization Intermediate_2Intermediate_2Triazolo_4_3_c->Intermediate_2 Ring Opening Triazolo_1_5_c[1,5-c] Isomer(Stable Product)Intermediate_2->Triazolo_1_5_c Ring Closure

Diagram 2: Plausible mechanism for the IBD-mediated cyclization and Dimroth rearrangement.
Protocol 3: Example Derivatization via SNAr

This protocol demonstrates the utility of the 7-chloro intermediate by reacting it with a primary amine to generate a 7-amino derivative.

Rationale: The electron-deficient nature of the triazolopyrimidine ring system makes the 7-position highly activated towards nucleophilic attack. This allows for the displacement of the chloride by a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions, often with a base to scavenge the generated HCl.

Materials & Reagents:

  • 7-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine derivative (from Protocol 2)

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a vial or round-bottom flask, dissolve the 7-chloro intermediate (1.0 eq) in a suitable solvent like DMF or MeCN.

  • Add the desired amine (1.2-1.5 eq) followed by the base, DIPEA (2.0 eq).

  • Seal the vessel and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC or LCMS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (3x) to remove DMF and the amine salt. Wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 7-substituted derivative.

Gcluster_0SNAr MechanismStart7-Chloro IntermediateMeisenheimerMeisenheimer Complex(Tetrahedral Intermediate)Start->Meisenheimer Attack at C7 NucleophileR-NH2Nucleophile->MeisenheimerProduct7-Amino DerivativeMeisenheimer->Product Elimination of Cl- (Restores Aromaticity)

Diagram 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Characterization & Troubleshooting

  • Characterization: Confirm the identity and purity of all intermediates and final products using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and absence of starting materials.

    • LCMS/HRMS: To confirm the mass of the desired product and assess purity.

  • Troubleshooting:

    • Incomplete Chlorination (Protocol 2): If the reaction stalls, consider adding a catalytic amount of DMF (Vilsmeier-Haack conditions) or increasing the reaction temperature. Ensure the precursor is completely dry.

    • Low Yield in SNAr (Protocol 3): For less nucleophilic amines, higher temperatures or a stronger, non-nucleophilic base may be required. Microwave irradiation can also significantly accelerate this step.

    • Purification Difficulties: If the product is highly polar, consider reverse-phase chromatography or recrystallization from a polar solvent system like ethanol/water.

Application Notes and Protocols for the Antiviral Evaluation of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the initial antiviral evaluation of 7-chloro-triazolo[1,5-c]pyrimidine, a member of the promising triazolopyrimidine class of heterocyclic compounds. This document outlines the scientific rationale, detailed experimental protocols for cytotoxicity and antiviral assays, and data interpretation strategies.

Introduction: The Potential of Triazolopyrimidines in Antiviral Research

The global threat of viral diseases necessitates the urgent discovery of new antiviral agents.[1] Triazolopyrimidine (TZP) heterocycles have emerged as a "privileged scaffold" in medicinal chemistry due to their synthetic accessibility, ability to form multiple interactions with biological targets, and favorable pharmacokinetic properties.[1] Various derivatives of the triazolopyrimidine core have demonstrated potent antiviral activities against a range of RNA and DNA viruses.[1][2] For instance, derivatives of the related[3][4][5]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold have shown inhibitory activity against Chikungunya virus by targeting the viral capping enzyme nsP1.[6] Additionally, 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been developed as inhibitors of the influenza A virus RNA-dependent RNA polymerase.[7][8]

7-chloro-triazolo[1,5-c]pyrimidine is a commercially available derivative of this scaffold.[9] Its potential as an antiviral agent has yet to be extensively reported, making it a candidate for screening and further development. This guide provides a strategic workflow for its initial in vitro evaluation.

Compound of Interest: 7-chloro-triazolo[1,5-c]pyrimidine

Structure Chemical Properties
7-chloro-[<a 3][4][10]triazolo[1,5-a]pyrimidine structure" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21766612&t=l"/>CAS Number: 1159811-23-0[9] Molecular Formula: C₅H₃ClN₄[11] Molecular Weight: 154.56 g/mol [11] Purity: Typically ≥97%[9] Physical Form: Solid[9] Storage: Inert atmosphere, 2-8°C[9]

Image Source: PubChem CID 21766612[11]

Strategic Workflow for Antiviral Evaluation

A systematic approach is crucial for evaluating a novel compound's antiviral potential. The initial steps involve determining the compound's cytotoxicity to establish a therapeutic window, followed by primary and secondary antiviral screening to confirm and quantify its activity.

Antiviral_Screening_Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Antiviral Screening cluster_2 Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound_Prep->Cytotoxicity Primary_Screen Primary Screening: CPE Inhibition Assay Cytotoxicity->Primary_Screen Select Non-Toxic Concentrations Secondary_Screen Secondary Screening: Plaque Reduction Assay (Determine EC50) Primary_Screen->Secondary_Screen Active Hit Confirmation Confirmatory/Mechanistic: qRT-PCR Assay (Quantify Viral RNA Reduction) Secondary_Screen->Confirmation SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Secondary_Screen->SI_Calc

Caption: A strategic workflow for the in vitro antiviral evaluation of a novel compound.

Part 1: Cytotoxicity Assessment (MTT Assay)

Before assessing antiviral activity, it is essential to determine the cytotoxicity of 7-chloro-triazolo[1,5-c]pyrimidine on the host cell line. The MTT assay is a colorimetric method that measures cell viability and is widely used for this purpose.[12] The assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The concentration that reduces cell viability by 50% is the 50% cytotoxic concentration (CC₅₀).[13]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6, A549, MDCK) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and the formation of a monolayer.[13]

  • Compound Preparation and Addition:

    • Prepare a stock solution of 7-chloro-triazolo[1,5-c]pyrimidine in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[13] Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).[13]

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control.[13]

    • Incubate the plates for a duration that corresponds to the planned antiviral assay (e.g., 48-72 hours).[13]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the CC₅₀ value by plotting cell viability against the compound concentration and using non-linear regression analysis.

Table 1: Example Data Layout for Cytotoxicity Assay
Compound Concentration (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Mean Cell Viability (%)
0 (Control)100
0.1
1
10
50
100

Part 2: Primary Antiviral Screening (CPE Inhibition Assay)

The Cytopathic Effect (CPE) inhibition assay is a robust and widely used method for primary screening of antiviral compounds. Many viruses cause morphological changes in host cells, such as rounding and detachment, which constitute the CPE. This assay quantifies the ability of a test compound to prevent these virus-induced changes.[4]

Detailed Protocol: CPE Inhibition Assay
  • Cell Seeding:

    • Seed host cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours to form a confluent monolayer.[10]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of 7-chloro-triazolo[1,5-c]pyrimidine in culture medium at concentrations below its CC₅₀.

    • Prepare a dilution of the virus stock that has been predetermined to cause 100% CPE within 48-72 hours.[3]

  • Infection and Treatment:

    • Carefully remove the growth medium from the cell plates.

    • Add 50 µL of the diluted compound to the respective wells.

    • Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).[3][4]

    • Add 50 µL of the diluted virus to all wells except the "cells only" control wells. The final volume in each well should be 100 µL.[10]

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, or until 100% CPE is observed in the virus control wells.[10]

  • Visualization and Staining:

    • After incubation, remove the medium from the wells.

    • Fix and stain the remaining live cells with a 0.5% crystal violet solution in 20% methanol for 20-30 minutes.[3]

    • Gently wash the plates with water to remove unbound stain and allow them to dry.[3]

  • Data Analysis:

    • The antiviral activity can be assessed qualitatively by microscopic examination of the cell monolayer's integrity.

    • For quantitative analysis, the stain can be solubilized (e.g., with methanol), and the absorbance can be read on a plate reader. The 50% effective concentration (EC₅₀) – the concentration that provides 50% protection from CPE – can then be calculated.

Part 3: Secondary Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a quantitative method used to determine the efficacy of an antiviral compound.[14] It measures the reduction in the number of viral plaques—localized areas of cell death in a monolayer—in the presence of the compound.[14] This assay is considered a gold standard for evaluating antiviral activity.[15]

Detailed Protocol: Plaque Reduction Assay
  • Cell Seeding (Day 1):

    • Seed a suitable host cell line into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[14]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.[14]

  • Compound and Virus Incubation (Day 2):

    • Prepare serial dilutions of 7-chloro-triazolo[1,5-c]pyrimidine in maintenance medium.

    • In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.[13]

  • Cell Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with the virus-compound mixture. Include a virus-only control.[13]

    • Allow the virus to adsorb for 1 hour at 37°C.[13]

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., a 1:1 mixture of 2X medium and 1.2% agarose or methylcellulose) containing the respective concentrations of the compound.[14]

    • Allow the overlay to solidify at room temperature.[14]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, or until plaques are visible in the control wells.[14]

  • Plaque Visualization and Counting:

    • Carefully remove the overlay.

    • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.[14]

    • Count the number of plaques in each well.

  • Data Analysis and EC₅₀ Calculation:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • The EC₅₀ is the concentration of the compound required to inhibit plaque formation by 50%.[14] This can be determined by plotting the percentage of plaque reduction against the compound concentration.

Table 2: Example Data Layout for Plaque Reduction Assay
Compound Concentration (µM) Replicate 1 (Plaque Count) Replicate 2 (Plaque Count) Mean Plaque Count % Plaque Reduction
0 (Virus Control)0
0.1
1
10
50

Part 4: Quantifying Viral Replication (qRT-PCR Assay)

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA.[16][17] It can be used to confirm the results of cell-based assays by directly measuring the reduction in viral RNA replication in the presence of the compound.[16]

Workflow for qRT-PCR Assay

qRTPCR_Workflow Infection Infect Cell Monolayer and Treat with Compound Incubation Incubate for 24-48h Infection->Incubation RNA_Extraction Extract Total RNA from Cell Lysate or Supernatant Incubation->RNA_Extraction cDNA_Synth Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synth qPCR Quantitative PCR with Virus-Specific Primers/Probe cDNA_Synth->qPCR Data_Analysis Data Analysis (Determine Ct Values, Calculate Fold Change) qPCR->Data_Analysis

Caption: Workflow for quantifying viral RNA reduction using qRT-PCR.

Protocol Outline: qRT-PCR for Viral RNA Quantification
  • Cell Culture and Infection: Seed cells in a multi-well plate, infect with the virus, and treat with various concentrations of 7-chloro-triazolo[1,5-c]pyrimidine as in the other assays.[16]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 to 48 hours) to allow for viral replication.[16]

  • RNA Extraction: After incubation, extract total RNA from the cell monolayer or supernatant using a suitable viral RNA extraction kit.[16]

  • qRT-PCR: Perform a one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the viral genome.[16][18] Include appropriate controls (no-template control, virus control).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample.[19] Calculate the reduction in viral RNA levels in treated samples relative to the untreated virus control. This can be expressed as a fold change or used to calculate an EC₅₀ value.

Data Interpretation and Next Steps

The primary outcome of these assays is the determination of the Selectivity Index (SI) , which is a crucial parameter for evaluating the potential of an antiviral compound.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more favorable therapeutic window, as the compound is effective at concentrations well below those that are toxic to host cells. A compound with a high SI would be a promising candidate for further investigation, including mechanism of action studies, evaluation against a broader panel of viruses, and eventually, in vivo efficacy studies.

References

Application Notes and Protocols for High-Throughput Screening of Triazolopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Triazolopyrimidines

The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core have been extensively investigated and developed as potent inhibitors of various key therapeutic targets, particularly protein kinases.[2][3][4][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][6][7] Consequently, screening triazolopyrimidine libraries against kinase targets is a critical activity in modern drug discovery.[8][9]

High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large and diverse chemical libraries, like those based on the triazolopyrimidine scaffold, to identify initial "hits" that modulate the activity of a biological target.[8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for performing HTS assays tailored to triazolopyrimidine libraries, with a primary focus on kinase inhibition.

Pillar 1: Strategic Assay Selection for Kinase Targets

The choice of HTS assay is paramount and depends on the specific biological question being addressed. For triazolopyrimidine libraries, which are often designed as ATP-competitive kinase inhibitors, both biochemical and cell-based assays are essential for a comprehensive screening campaign.[7][10]

  • Biochemical Assays: These assays directly measure the interaction between the compound and the purified target protein (e.g., a kinase). They are instrumental in determining direct target engagement and intrinsic potency (e.g., IC50 values).[7][8]

  • Cell-Based Assays: These assays are performed using living cells and measure the downstream consequences of target engagement, such as inhibition of a signaling pathway, reduction in cell proliferation, or induction of apoptosis.[10][11][12] They provide crucial information on cell permeability, off-target effects, and general cytotoxicity.[13]

A well-rounded HTS strategy often begins with a primary biochemical screen to identify direct inhibitors, followed by secondary cell-based assays to confirm on-target activity in a more physiologically relevant context and to triage compounds with undesirable cytotoxicity.[10]

Pillar 2: Foundational Biochemical HTS Assays

Several robust and miniaturizable biochemical assay formats are amenable to HTS of triazolopyrimidine libraries against kinase targets. The most common formats rely on detecting either the consumption of ATP or the formation of the phosphorylated product.

Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®)

Principle of the Assay: This homogenous "add-mix-measure" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[14][15] The assay utilizes a thermostable luciferase that produces a stable "glow-type" luminescent signal, which is inversely proportional to the kinase activity.[6][14][15] Potent kinase inhibitors will prevent ATP consumption, resulting in a high luminescence signal.[15]

Causality Behind Experimental Choices:

  • Homogenous Format: The single-reagent addition simplifies automation and reduces pipetting errors, making it ideal for HTS.[14][16]

  • Stable Luminescent Signal: The long signal half-life (>5 hours) provides flexibility in plate reading and eliminates the need for dedicated injectors, allowing for batch processing of plates.[14]

  • Broad Applicability: This assay format is compatible with virtually any kinase and substrate combination.[14][16]

Visualizing the Kinase-Glo® Workflow

G cluster_0 Assay Plate Preparation (384-well) cluster_1 Signal Detection Compound 1. Add Library Compound (e.g., 50 nL) Kinase 2. Add Kinase Solution (e.g., 5 µL) Compound->Kinase Incubate1 3. Incubate (15 min, RT) (Compound-Kinase Binding) Kinase->Incubate1 Substrate 4. Initiate Reaction (Add Substrate/ATP Solution, 5 µL) Incubate1->Substrate Incubate2 5. Incubate (60 min, RT) (Phosphorylation) Substrate->Incubate2 Reagent 6. Add Kinase-Glo® Reagent (e.g., 10 µL) Incubate2->Reagent Incubate3 7. Incubate (10 min, RT) (Signal Stabilization) Reagent->Incubate3 Read 8. Read Luminescence (Plate Reader) Incubate3->Read

Caption: Automated workflow for a luminescent kinase inhibition screen.

Quantitative Data Summary: Kinase-Glo® Assay

ParameterTypical Value (384-well)Rationale
Compound Concentration 10 µM (final)Standard starting concentration for primary screens.
DMSO Concentration < 1% (final)Minimizes solvent effects on enzyme activity.[7]
Kinase Concentration Varies (target-dependent)Optimized to consume 50-80% of ATP during the reaction.
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors.
Total Reaction Volume 10 µLMiniaturized format to conserve reagents.[17]
Detection Reagent Volume 10 µLEqual volume to the kinase reaction as per protocol.[14]
Protocol 1: High-Throughput Kinase-Glo® Screening

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[8]
  • Enzyme Solution: Dilute the target kinase to its optimal concentration in cold assay buffer.
  • Substrate/ATP Solution: Prepare a 2X solution of the peptide/protein substrate and ATP in assay buffer.
  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Substrate with Kinase-Glo® Buffer as per the manufacturer's instructions (e.g., Promega).[14]

2. Assay Procedure (Automated):

  • Using an acoustic dispenser or pin tool, transfer ~50 nL of library compounds (in DMSO), positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.[8]
  • Add 5 µL of the kinase solution to all wells using a robotic liquid handler.
  • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
  • Incubate the plate for 60 minutes at room temperature.
  • Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature.
  • Add 10 µL of the prepared Kinase-Glo® Reagent to all wells.
  • Mix on an orbital shaker for 2 minutes to induce lysis and signal generation.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
  • Read the plate using a luminometer.

3. Data Analysis:

  • Normalize the raw data from each plate relative to the positive and negative controls.
  • Calculate the percent inhibition for each compound.
  • Identify "hits" as compounds that produce signal inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[8]

Fluorescence Polarization (FP) Assays

Principle of the Assay: FP is a homogenous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a "tracer") in solution.[18][19] In a competitive kinase binding assay, a fluorescent tracer designed to bind the kinase's active site is used. When the tracer is bound to the large kinase enzyme, it tumbles slowly, emitting highly polarized light. When a library compound displaces the tracer, the small, unbound tracer tumbles rapidly, emitting depolarized light.[20] Thus, active inhibitors cause a decrease in the FP signal.

Causality Behind Experimental Choices:

  • Homogenous & Solution-Based: The assay is performed in solution without washing steps, making it highly amenable to HTS automation.[18][20]

  • Direct Binding Measurement: FP directly measures the displacement of the tracer from the enzyme's active site, providing a direct readout of competitive binding.

  • Robustness: FP assays are generally less susceptible to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.[20]

Visualizing the FP Competitive Binding Principle

G cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase1 Kinase Bound Bound Complex (Slow Tumbling) Kinase1->Bound Tracer1 Fluorescent Tracer Tracer1->Bound HighFP High Polarization Bound->HighFP Kinase2 Kinase Inhibitor Inhibitor Inhibitor->Kinase2 Tracer2 Free Tracer (Fast Tumbling) LowFP Low Polarization Tracer2->LowFP

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol 2: High-Throughput FP Kinase Inhibition Assay

1. Reagent Preparation:

  • FP Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
  • Kinase Solution: Dilute purified kinase to 2X the final desired concentration in FP buffer.
  • Tracer Solution: Dilute the fluorescent tracer to 2X the final desired concentration in FP buffer.
  • Compound Plates: Prepare serial dilutions of library compounds in 100% DMSO.

2. Assay Procedure (Automated):

  • Add 10 µL of the 2X kinase solution to the wells of a 384-well, low-volume, black assay plate.[21]
  • Transfer ~100 nL of library compounds, positive control (unlabeled tracer or known inhibitor), and negative control (DMSO) from the compound plates to the assay plate.
  • Add 10 µL of the 2X tracer solution to all wells to initiate the binding reaction.
  • Centrifuge the plate briefly and incubate for 2 hours at room temperature, protected from light.
  • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensities.[21]

3. Data Analysis:

  • Calculate the FP value (in millipolarization, mP) for each well.
  • Determine the IC50 values by plotting the mP values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]

AlphaScreen® Proximity-Based Assays

Principle of the Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[22][23] For a kinase assay, Donor and Acceptor beads are brought into proximity by a specific binding event. For example, a biotinylated substrate peptide can bind to a streptavidin-coated Donor bead, and a phosphorylation-specific antibody can bind to the phosphorylated substrate, which in turn is captured by a Protein A-coated Acceptor bead.[24] When an inhibitor prevents phosphorylation, the beads do not come into proximity, and the signal is reduced.

Causality Behind Experimental Choices:

  • High Sensitivity: The signal amplification cascade results in a highly sensitive assay with a good signal-to-background ratio.[22][25]

  • Versatility: The technology can be adapted to measure protein-protein interactions, enzyme activity, and analyte quantification.[22][23]

  • Homogenous Format: The "add-and-read" protocol is well-suited for HTS.[23]

Visualizing the AlphaScreen® Kinase Assay Principle

Caption: Principle of an AlphaScreen kinase inhibition assay.

Pillar 3: Validating Hits with Cell-Based Assays

Biochemical hits must be validated in a cellular context to confirm their therapeutic potential. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a desired biological effect.

Cell Viability and Cytotoxicity Assays (e.g., CellTiter-Glo®)

Principle of the Assay: A common secondary assay is to assess the effect of hit compounds on the viability of cancer cell lines known to be dependent on the kinase target. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[11][12][26] A decrease in cell viability in the presence of the compound suggests anti-proliferative or cytotoxic activity.

Causality Behind Experimental Choices:

  • Throughput and Simplicity: The "add-mix-measure" format is rapid and easily automated, allowing for the efficient profiling of hundreds of hits.[11][12]

  • Metabolic Readout: ATP levels are a robust indicator of cell health and metabolic activity, providing a sensitive measure of cytotoxicity.[27]

  • Data Correlation: Results can be correlated with biochemical potency to distinguish between on-target anti-proliferative effects and non-specific cytotoxicity.

Visualizing the Cell-Based Screening Workflow

G Seed 1. Seed Cells in 384-well plates Incubate1 2. Incubate (24h) (Allow cells to attach) Seed->Incubate1 Treat 3. Treat with Compounds (Dose-response) Incubate1->Treat Incubate2 4. Incubate (48-72h) (Compound exposure) Treat->Incubate2 Equilibrate 5. Equilibrate Plate to RT Incubate2->Equilibrate Reagent 6. Add CellTiter-Glo® Reagent Equilibrate->Reagent Lyse 7. Mix to Induce Lysis Reagent->Lyse Incubate3 8. Incubate (10 min) (Stabilize signal) Lyse->Incubate3 Read 9. Read Luminescence Incubate3->Read

Caption: Workflow for a cell viability HTS assay.

Protocol 3: High-Throughput CellTiter-Glo® Viability Assay

1. Cell Preparation:

  • Culture a relevant cancer cell line (e.g., A549 or MCF-7 for a c-Met inhibitor screen) under standard conditions.[2]
  • Trypsinize and resuspend cells to a predetermined optimal seeding density in culture medium.

2. Assay Procedure:

  • Using a liquid handler, dispense 25 µL of the cell suspension into the wells of a 384-well, white, clear-bottom tissue culture plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
  • Add serially diluted library compounds to the wells (~100 nL). Include wells with a positive control (e.g., staurosporine) and a vehicle control (DMSO).
  • Incubate the plate for an additional 48 to 72 hours.
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[26]
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[26]
  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[26]
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
  • Record the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
  • Plot the percent viability against the logarithm of compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion: From Hit to Lead

The successful execution of a high-throughput screening campaign for a triazolopyrimidine library requires a carefully planned, multi-step approach. It begins with the selection of robust, miniaturized biochemical assays like Kinase-Glo®, FP, or AlphaScreen® to identify direct binders from a large collection of compounds.[8][9] The resulting hits must then be validated through secondary, cell-based assays that confirm cellular potency and provide an initial assessment of therapeutic potential.[10] This systematic and rigorous screening funnel is essential for identifying high-quality, validated hits that can serve as the starting point for lead optimization and the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Studies of 7-Chloro-Triazolo[1,5-c]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, analogous to the purine core, and derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo animal studies for compounds based on this scaffold, using the representative, albeit lesser-studied, 7-chloro-triazolo[1,5-c]pyrimidine as a conceptual template. The protocols herein are synthesized from established methodologies for related, well-characterized triazolopyrimidine derivatives and are designed to ensure scientific rigor, reproducibility, and ethical conduct. We will focus on two primary therapeutic avenues where this scaffold has shown promise: oncology and neurodegenerative disorders, specifically Parkinson's disease.

PART 1: Introduction and Rationale

The Triazolo[1,5-c]pyrimidine Scaffold: A Versatile Pharmacophore

Triazolopyrimidines are heterocyclic compounds structurally similar to purines, which allows them to interact with a wide range of biological targets.[1] This structural similarity has been exploited to develop compounds with diverse pharmacological profiles.[2][3] Depending on the substitutions on the core ring system, these derivatives have been developed as kinase inhibitors, P-glycoprotein (P-gp) inhibitors, adenosine receptor antagonists, and more.[4][5][6][7] The 7-chloro substitution on the pyrimidine ring serves as a versatile chemical handle for further synthetic modification, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.

Strategic Approach to In Vivo Evaluation

Given the lack of specific in vivo data for 7-chloro-triazolo[1,5-c]pyrimidine, our strategy is to provide a robust framework based on the known activities of analogous compounds. This guide will detail the necessary steps to characterize the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles of a novel triazolopyrimidine derivative.

The initial steps involve establishing a foundational understanding of the compound's properties:

  • Target Validation & Mechanism of Action (MoA): Based on in vitro screening data (e.g., kinase panels, receptor binding assays), identify the primary biological target(s). For this guide, we will consider two hypothetical MoAs:

    • Oncology: Inhibition of a key oncogenic kinase (e.g., EGFR, VEGFR2).[4][5]

    • Parkinson's Disease: Antagonism of the Adenosine A2A receptor (A2AR).[6][[“]]

  • Pharmacokinetics & Bioavailability: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen.[9]

  • Safety & Tolerability: Assess the maximum tolerated dose (MTD) and identify any potential toxicities.

This foundational data will inform the design of robust efficacy studies in relevant animal models.

PART 2: Foundational Preclinical Studies

Before proceeding to efficacy models, a clear understanding of the compound's behavior in a biological system is paramount.

Protocol: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability) of a novel triazolopyrimidine compound in mice or rats.[9]

Causality: Understanding the PK profile is critical for designing effective efficacy studies. It dictates the dose, frequency, and route of administration required to maintain therapeutic concentrations of the drug at the target site. Poor exposure can lead to false-negative efficacy results.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) or C57BL/6 mice.

  • Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose, 10% DMSO/90% corn oil). Sonication or heating may be required to achieve a homogenous suspension.

  • Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.[9]

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg).[9]

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Representative Pharmacokinetic Parameters for a Triazolopyrimidine Derivative[9]
ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)
T½ (half-life) 2.17 ± 0.74 h-
CL (Clearance) 0.70 ± 0.19 L/hr/kg-
Vss (Volume of Distribution) 1.6 ± 0.3 L/kg-
Cmax (Max Concentration) -To be determined
Tmax (Time to Cmax) -To be determined
AUC (Area Under the Curve) To be determinedTo be determined
F% (Oral Bioavailability) -(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol: Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Causality: Establishing the MTD is a regulatory requirement and essential for safety. It defines the upper limit for dosing in efficacy studies and provides initial insights into the compound's safety profile.

Methodology:

  • Animal Model: Use the same strain of mice or rats as planned for efficacy studies.

  • Study Design: A dose-escalation design is typically used. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per dose level) until signs of toxicity are observed.

  • Administration: Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming. Record food and water intake.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

PART 3: Efficacy Studies in Oncology Models

Many triazolopyrimidine derivatives have been investigated as anti-proliferative agents that function as multi-kinase inhibitors or inhibitors of specific cell cycle proteins.[4][10][11]

Rationale for Model Selection

For a hypothetical triazolopyrimidine that inhibits EGFR and VEGFR2, a human tumor xenograft model is appropriate. The selection of the cell line is critical. For example, if targeting EGFR, a cell line known to be driven by EGFR signaling, such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer), would be a logical choice.[10][12][13]

Workflow for Oncology Efficacy Study

G cluster_0 Preparation Phase cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis A Select Human Cancer Cell Line (e.g., A549, MCF-7) B Culture Cells to Sufficient Numbers A->B C Implant Cells Subcutaneously into Immunocompromised Mice B->C D Monitor Mice for Tumor Growth C->D E Randomize Mice into Groups when Tumors Reach ~100-150 mm³ D->E F Initiate Treatment: - Vehicle Control - Test Compound (e.g., 50 mg/kg, PO, QD) - Positive Control (e.g., Erlotinib) E->F G Measure Tumor Volume & Body Weight (2-3 times per week) F->G H Monitor for Clinical Signs of Toxicity F->H I Terminate Study when Control Tumors Reach Endpoint G->I J Excise Tumors for Weight & Biomarker Analysis (e.g., IHC) I->J K Analyze Data: - Tumor Growth Inhibition (TGI) - Statistical Significance J->K

Caption: Workflow for a xenograft efficacy study.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a triazolopyrimidine compound in an in vivo mouse model.[7][11]

Methodology:

  • Cell Culture: Culture A549 human lung carcinoma cells under standard conditions.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: Test Compound (Dose determined from MTD/PK studies, PO, daily)

    • Group 3: Positive Control (e.g., a clinically relevant kinase inhibitor)

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study.

  • Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if mice show signs of excessive distress or weight loss (>20%).

  • Tissue Collection: At necropsy, excise tumors, weigh them, and collect samples for downstream analysis (e.g., histology, immunohistochemistry for p-EGFR, Western blot).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups using appropriate tests (e.g., ANOVA).

PART 4: Efficacy Studies in Parkinson's Disease Models

Several triazolopyrimidine derivatives have been developed as potent and selective antagonists of the adenosine A2A receptor, a non-dopaminergic target for treating the motor symptoms of Parkinson's disease (PD).[6][[“]][14]

Rationale for Model Selection

Animal models of PD aim to replicate the key motor deficits of the disease, such as bradykinesia (slowness of movement) and catalepsy.

  • Haloperidol-Induced Catalepsy: Haloperidol is a dopamine D2 receptor antagonist that induces a state of motor rigidity in rodents, mimicking parkinsonian akinesia. A2A antagonists have been shown to effectively reverse this catalepsy.[14]

  • MPTP Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, providing a more pathologically relevant model of PD.[[“]] A2A antagonists can improve motor function and offer neuroprotection in this model.[[“]]

Behavioral Assessment Protocols
4.2.1 Protocol: Open Field Test for Locomotor Activity

Objective: To assess general spontaneous locomotor activity and exploration.[15][16][17] A reduction in activity can indicate parkinsonian-like symptoms, while an increase following drug treatment can suggest therapeutic benefit.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, often equipped with infrared beams or an overhead camera for automated tracking.[18]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[15][17]

  • Procedure:

    • Administer the test compound or vehicle via the appropriate route (e.g., IP or PO).

    • After a predetermined pretreatment time (based on PK data), place the mouse in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-60 minutes).[15][18]

  • Data Analysis: Key parameters include:

    • Total distance traveled.[16]

    • Time spent moving.[16]

    • Rearing frequency (vertical activity).[17]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between animals to remove olfactory cues.[15][16]

4.2.2 Protocol: Rotarod Test for Motor Coordination and Balance

Objective: To evaluate motor coordination, balance, and motor learning.[19][20][21][22] This test is sensitive to motor deficits caused by neurodegeneration or drug-induced side effects.

Methodology:

  • Apparatus: A commercially available rotarod apparatus with a rotating rod of a specified diameter.[19][23]

  • Acclimation & Training: Acclimate mice to the testing room.[19][22] Some protocols include a pre-training session where mice are placed on the rod at a low, constant speed to learn the task.[20][21][23]

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the mouse on the rod.

    • Start the trial, typically with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[19][20][21]

    • Record the latency (time) for the mouse to fall off the rod.[19][22]

    • Conduct multiple trials (e.g., three trials with a 15-minute inter-trial interval).[19][22]

  • Data Analysis: The primary endpoint is the latency to fall. An increase in latency indicates improved motor coordination.

Signaling Pathway in Parkinson's Disease Treatment

G Dopamine Dopamine D2R Dopamine D2R (Inhibitory) Dopamine->D2R Activates Adenosine Adenosine A2AR Adenosine A2AR (Excitatory) Adenosine->A2AR Activates StriatalNeuron Striatal Output Neuron (Indirect Pathway) D2R->StriatalNeuron Inhibits (-) A2AR->StriatalNeuron Excites (+) MotorOutput_Improved Motor Output (Disinhibited / Improved) MotorOutput Motor Output (Inhibited) StriatalNeuron->MotorOutput Leads to StriatalNeuron->MotorOutput_Improved Reduced Excitation Leads to TP_Compound Triazolo[1,5-c]pyrimidine (A2AR Antagonist) TP_Compound->A2AR Blocks

Caption: A2AR antagonism in the basal ganglia.

Pathway Explanation: In Parkinson's disease, the loss of dopamine leads to reduced inhibitory signaling through D2 receptors. This results in a relative overactivity of the excitatory adenosine A2A receptor pathway on the same striatal output neurons. This imbalance contributes to the inhibition of motor output. By blocking the A2A receptor, a triazolopyrimidine antagonist can reduce this excitatory drive, helping to restore balance and improve motor function.[6][[“]][24]

PART 5: Conclusion and Future Directions

The triazolo[1,5-c]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the systematic in vivo evaluation of new chemical entities based on this core structure. By first establishing a solid understanding of a compound's pharmacokinetic and safety profile, researchers can design more informative and robust efficacy studies. Whether pursuing anticancer or neuroprotective applications, the selection of appropriate animal models and behavioral endpoints is critical for translating preclinical findings into clinical success. Future work should focus on validating these general protocols for specific, highly-characterized derivatives of 7-chloro-triazolo[1,5-c]pyrimidine as they emerge from discovery programs.

References

Kinase inhibition assays using 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the setup, execution, and analysis of kinase inhibition assays utilizing the 7-chloro-triazolo[1,5-c]pyrimidine scaffold. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles and detailed protocols for assessing kinase inhibitor potency and selectivity.

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating the vast majority of cellular pathways, including cell cycle progression, metabolism, and signal transduction.[1][2][3] Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell proliferation and survival.[2][3][4] Consequently, protein kinases have become one of the most important classes of therapeutic drug targets.[3][5]

Small molecule inhibitors that target the kinase domain, particularly the highly conserved ATP-binding site, are a cornerstone of modern targeted therapy.[5][6][7][8] These inhibitors are broadly classified based on their interaction with the kinase's conformational state, with ATP-competitive inhibitors being the most prevalent class.[8][9] These molecules typically contain a heterocyclic core structure, or "scaffold," that mimics the adenine ring of ATP, enabling them to occupy the active site and block catalysis.[7]

The Triazolo[1,5-c]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The triazolopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding site of various kinases.[10][11] Its nitrogen-rich, planar structure is adept at forming key hydrogen bonds with the "hinge" region of the kinase domain—a critical interaction for anchoring ATP and competitive inhibitors.[12][13]

The specific compound, 7-chloro-triazolo[1,5-c]pyrimidine, represents a foundational building block for creating more complex and selective kinase inhibitors. The chlorine atom at the 7-position serves as a versatile chemical handle for synthetic elaboration, allowing chemists to introduce various substituents that can interact with other regions of the ATP pocket, thereby enhancing potency and modulating selectivity against the ~500 kinases in the human kinome.[14] Recent studies have highlighted the potential of triazolopyrimidine derivatives as potent inhibitors for targets such as c-Met, SKP2, and EGFR.[15][16][17][18][19]

This guide will use this scaffold as a representative example to detail the methodologies required to characterize its inhibitory activity.

Principles of Kinase Inhibition Assays

The primary goal of a kinase inhibition assay is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Assays can be broadly categorized into two types: biochemical and cell-based.

  • Biochemical Assays: These assays are performed in vitro using purified, often recombinant, kinase enzyme, a specific substrate (peptide or protein), and ATP.[5] They directly measure the compound's effect on the kinase's catalytic activity in a controlled environment. This format is ideal for initial high-throughput screening (HTS) and for determining the direct mechanism of action.

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[20] They provide a more physiologically relevant context by accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[6]

The choice of assay technology depends on the specific research question, throughput requirements, and available resources. Modern assay platforms are predominantly non-radioactive and rely on luminescence or fluorescence for signal detection.[21]

cluster_Workflow General Kinase Inhibition Assay Workflow CompoundPrep Compound Dilution (e.g., 7-chloro-triazolo[1,5-c]pyrimidine derivative) ReactionSetup Assay Plate Setup (Kinase, Substrate, Buffer) CompoundPrep->ReactionSetup Initiation Initiate Reaction (Add ATP) ReactionSetup->Initiation Incubation Incubation (Allow Phosphorylation) Initiation->Incubation Detection Stop Reaction & Add Detection Reagents Incubation->Detection Readout Signal Measurement (Luminescence/Fluorescence) Detection->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis

Caption: High-level workflow for a typical kinase inhibition screening experiment.

Biochemical Assay Protocols and Methodologies

Biochemical assays are the workhorse of early-stage kinase inhibitor discovery. Below are detailed protocols for two common, robust, and scalable assay technologies: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (HTRF®).

Luminescence-Based Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][22] The assay has two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[23][24]

Rationale: This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds than other methods.[22] The direct measurement of product (ADP) formation makes it a robust indicator of enzymatic activity.

Protocol: Determining the IC50 of a Triazolopyrimidine Derivative

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 7-chloro-triazolo[1,5-c]pyrimidine derivative in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 40x working stocks of the desired final concentrations. For a 10-point IC50 curve, a 1:3 dilution series starting from 1 mM is common.[25]

  • Kinase Reaction Setup (384-well plate):

    • To appropriate wells, add 1 µL of serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 5 µL of a 2x Kinase/Substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer, e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[25]

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of 2x ATP solution (prepared in kinase reaction buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor IC50 determination.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction (by chelating Mg²⁺) and depletes the unused ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate light.[25]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a compatible plate reader.

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no kinase or potent inhibitor) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Fluorescence-Based Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[2] The assay measures the phosphorylation of a biotinylated substrate. A europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated fluorophore (e.g., XL665) serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[26]

Rationale: HTRF assays are homogeneous ("mix-and-read"), robust, and easily miniaturized for high-throughput screening.[2][26] The time-resolved detection minimizes interference from background fluorescence.

cluster_HTRF HTRF Assay Principle cluster_Detection Detection Step Kinase Kinase + ATP Substrate Biotin-Substrate Kinase->Substrate Phosphorylates NoFRET No FRET Kinase->NoFRET Inhibition leads to PhosphoSubstrate Biotin-Substrate-P Inhibitor Inhibitor (Triazolopyrimidine) Inhibitor->Kinase Blocks Donor Anti-Phospho Ab-Eu³⁺ (Donor) PhosphoSubstrate->Donor Binds Acceptor Streptavidin-XL665 (Acceptor) PhosphoSubstrate->Acceptor Binds Detection Detection Reagents FRET FRET Signal (665 nm) Donor->FRET Proximity Acceptor->FRET Proximity

Caption: Proximity-based detection of substrate phosphorylation in an HTRF assay.

Protocol: HTRF® Kinase IC50 Determination

  • Reagent Preparation:

    • Prepare compound dilutions in DMSO as described in section 4.1.1.

    • Prepare 4x Kinase solution in enzymatic buffer.

    • Prepare 4x Biotinylated Substrate / 4x ATP solution in enzymatic buffer.

    • Prepare 2x Detection Reagent mix containing Eu³⁺-labeled antibody and SA-XL665 in HTRF detection buffer (which contains EDTA to stop the reaction).[26]

  • Kinase Reaction (384-well low volume plate, 20 µL final volume):

    • Add 5 µL of compound in enzymatic buffer (with a final DMSO concentration ≤1%).

    • Add 5 µL of 4x Kinase solution.

    • Incubate for 15 minutes at room temperature.[26]

    • Initiate the reaction by adding 10 µL of the 4x Substrate/ATP mix.

    • Seal the plate and incubate for the desired time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Add 20 µL of the 2x Detection Reagent mix to each well.[26]

    • Seal the plate, mix gently, and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[26]

    • The HTRF ratio is calculated as (Emission 665nm / Emission 620nm) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.

  • Data Analysis:

    • Analyze the data as described in section 4.1.6 to determine the IC50 value.

Cell-Based Assay Protocols and Methodologies

Cell-based assays are critical for validating hits from biochemical screens in a more biological context. They measure the inhibition of a specific phosphorylation event within a cellular signaling pathway.

Cellular Phosphorylation Assay: AlphaLISA® SureFire® Ultra™

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology similar in principle to HTRF®, but it uses energy transfer from a Donor bead to an Acceptor bead via singlet oxygen molecules.[27][28][29] This allows for a greater distance between beads (~200 nm), making it highly suitable for detecting endogenous protein-protein interactions and post-translational modifications in cell lysates.[30][31] The SureFire® Ultra™ format uses two antibodies in a sandwich immunoassay to detect the target phosphorylated protein.[27]

Rationale: This no-wash, highly sensitive assay allows for the quantification of endogenous protein phosphorylation, providing a direct readout of a specific kinase's activity within its native signaling pathway.[27]

cluster_Pathway Generic RTK Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Kinase1 Kinase 1 (e.g., MEK) RTK->Kinase1 Phosphorylates (P) Kinase2 Kinase 2 (e.g., ERK) Kinase1->Kinase2 Phosphorylates (P) Transcription Transcription Factor -> Gene Expression Kinase2->Transcription Activates Inhibitor Triazolopyrimidine Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of a signaling cascade by a triazolopyrimidine-based compound.

Protocol: Measuring Inhibition of ERK Phosphorylation Downstream of EGFR

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549) in a 96-well culture plate and grow to ~90% confluency.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with serial dilutions of the triazolopyrimidine inhibitor (or DMSO control) for 1-2 hours.

  • Kinase Pathway Stimulation:

    • Stimulate the pathway by adding a specific ligand (e.g., 100 ng/mL EGF to activate the EGFR pathway) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Remove media and add 50 µL of the provided Lysis Buffer to each well.

    • Agitate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.

  • AlphaLISA® Assay:

    • Transfer 5 µL of lysate to a 384-well assay plate.

    • Prepare an Acceptor Mix containing the anti-phospho-ERK (Acceptor) beads and the anti-total-ERK (biotinylated) antibody. Add 5 µL to each well.

    • Incubate for 1 hour at room temperature.

    • Prepare a Donor Mix containing Streptavidin-coated Donor beads. Add 10 µL to each well under subdued light.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Normalize the phospho-protein signal to the total protein signal (if a parallel assay is run) or to cell number.

    • Calculate percent inhibition relative to the stimulated (DMSO) control and determine the cellular IC50.

Data Presentation and Interpretation

The primary output of these assays is an IC50 value. Data should be presented clearly for comparison across different kinases to assess selectivity.

Table 1: Example Inhibitory Activity of a Triazolopyrimidine Derivative

Kinase TargetAssay TypeATP ConcentrationIC50 (nM)
Kinase A (e.g., c-Met)ADP-Glo™10 µM (Km)15
Kinase BADP-Glo™100 µM250
Kinase CADP-Glo™100 µM>10,000
EGFR (Cellular)AlphaLISA®Cellular85

Interpretation: The example data shows that the compound is a potent inhibitor of Kinase A. The lower potency against Kinase B and lack of activity against Kinase C suggest a degree of selectivity. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like membrane permeability and competition with high intracellular ATP levels.[6]

Conclusion

The 7-chloro-triazolo[1,5-c]pyrimidine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The successful characterization of these compounds relies on the careful selection and execution of robust biochemical and cell-based assays. The luminescence, HTRF, and AlphaLISA platforms described herein provide sensitive, scalable, and high-throughput-compatible methods for determining inhibitor potency, elucidating the mechanism of action, and validating activity in a physiological context. By following these detailed protocols, researchers can effectively advance their kinase inhibitor discovery programs.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the triazolopyrimidine scaffold, have emerged as a promising class with a broad spectrum of biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific derivative, 7-chloro-triazolo[1,5-c]pyrimidine. While the broader class of triazolopyrimidines has shown significant antimicrobial potential, this guide offers detailed, step-by-step protocols grounded in internationally recognized standards to enable the robust and reliable assessment of this particular compound. The protocols described herein are designed to be self-validating, incorporating essential quality control measures and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Triazolopyrimidines

The triazolopyrimidine core structure is a purine analogue, which allows it to interact with a variety of biological targets. This structural feature has led to the development of numerous derivatives with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2] Studies on various substituted triazolopyrimidines have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to established antibiotics like ampicillin and fluconazole.[1] For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), highlighting a clear mechanism of action. Other studies have pointed towards the inhibition of cell-wall biosynthesis as a potential target.[3]

The specific compound, 7-chloro-[4][5][6]triazolo[4,3-c]pyrimidin-5-amine, a structurally related molecule, has been noted for its potential antimicrobial effects.[7] The presence of a chlorine atom at the 7-position of the pyrimidine ring is a key feature, as halogen substituents can significantly modulate the physicochemical properties and biological activity of a molecule, often enhancing its antimicrobial potency. This application note will, therefore, equip researchers with the necessary protocols to systematically investigate the antimicrobial profile of 7-chloro-triazolo[1,5-c]pyrimidine.

Foundational Methodologies for Antimicrobial Susceptibility Testing

The evaluation of a novel compound's antimicrobial properties hinges on standardized, reproducible assays. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests, ensuring that data generated in different laboratories can be compared.[8][9] This guide will detail two fundamental CLSI-recommended methods:

  • Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Agar Disk Diffusion (Kirby-Bauer Test): A qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[10][11]

The following sections provide detailed protocols for these methods, tailored for the evaluation of 7-chloro-triazolo[1,5-c]pyrimidine.

Experimental Workflow Overview

The overall process for assessing the antimicrobial activity of the test compound is outlined below. This workflow ensures a systematic approach, from initial screening to quantitative determination of potency.

Antimicrobial Testing Workflow Figure 1: Experimental Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Compound_Prep Prepare Stock Solution of 7-chloro-triazolo[1,5-c]pyrimidine Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative MIC Determination) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Media_Prep Prepare Growth Media (e.g., Mueller-Hinton Broth/Agar) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC Value (µg/mL) Broth_Microdilution->Determine_MIC MBC_Test Optional: Determine MBC Determine_MIC->MBC_Test

Caption: High-level overview of the antimicrobial testing process.

Detailed Protocols

Materials and Reagents
  • Test Compound: 7-chloro-triazolo[1,5-c]pyrimidine

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for MIC testing[12]

    • Mueller-Hinton Agar (MHA) for disk diffusion[13]

    • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation

  • Reagents and Consumables:

    • Sterile 0.85% saline

    • 0.5 McFarland turbidity standard

    • Sterile paper disks (6 mm diameter)

    • Sterile 96-well microtiter plates (U- or flat-bottom)

    • Sterile swabs, loops, and pipettes

    • Positive control antibiotics (e.g., ciprofloxacin, ampicillin)

    • Incubator (35°C ± 2°C)

Protocol 1: Agar Disk Diffusion Assay

This method provides a preliminary assessment of the compound's antimicrobial activity.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: MHA is the standard medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors that might interfere with the antimicrobial agent.[13]

  • 0.5 McFarland Standard: This standardizes the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring a confluent lawn of growth and reproducible zone sizes.

  • Incubation Conditions: Incubation at 35°C ± 2°C provides optimal growth conditions for most clinically relevant bacteria.

Step-by-Step Methodology:

  • Preparation of Test Disks:

    • Prepare a stock solution of 7-chloro-triazolo[1,5-c]pyrimidine in DMSO (e.g., 10 mg/mL).

    • Aseptically apply a precise volume (e.g., 20 µL) of the stock solution onto sterile paper disks. This will require empirical determination of the optimal loading concentration.

    • Allow the disks to dry completely in a sterile environment. Prepare a negative control disk with DMSO only.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared test compound disks, a positive control antibiotic disk, and a negative control (DMSO) disk onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate.[13]

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method establishes the potency of the compound.

Causality Behind Experimental Choices:

  • Serial Dilution: This creates a logarithmic concentration gradient of the antimicrobial agent, allowing for the precise determination of the minimum concentration that inhibits growth.

  • 96-Well Plate Format: This allows for high-throughput testing of multiple compounds and concentrations simultaneously.[5]

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of this working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last dilution column.

  • Inoculum Preparation and Addition:

    • Prepare a 0.5 McFarland suspension of the test bacterium in saline as described previously.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 100 µL and dilute the compound concentrations to their final test values.

  • Controls:

    • Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

  • Incubation and MIC Reading:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

Broth Microdilution Protocol Figure 2: Broth Microdilution Workflow Start Start Prep_Plate Prepare 96-well plate with 50µL CAMHB per well Start->Prep_Plate Add_Compound Add 100µL of 2x compound stock to first column Prep_Plate->Add_Compound Serial_Dilute Perform 2-fold serial dilutions across the plate Add_Compound->Serial_Dilute Prep_Inoculum Prepare standardized bacterial inoculum Serial_Dilute->Prep_Inoculum Add_Inoculum Add 50µL of inoculum to each well Prep_Inoculum->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step process for MIC determination.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Antimicrobial Activity of 7-chloro-triazolo[1,5-c]pyrimidine

Test OrganismGram StainDisk Diffusion Zone (mm)MIC (µg/mL)
Staphylococcus aureus ATCC 25923PositiveResultResult
Bacillus subtilis ATCC 6633PositiveResultResult
Escherichia coli ATCC 25922NegativeResultResult
Pseudomonas aeruginosa ATCC 27853NegativeResultResult
Positive Control (e.g., Ciprofloxacin)N/AResultResult

Interpretation:

  • Disk Diffusion: Larger zones of inhibition generally indicate greater susceptibility. However, this is a qualitative measure as zone size is also affected by the compound's diffusion rate in agar.

  • MIC: A lower MIC value indicates higher potency of the antimicrobial agent. The results should be compared to established breakpoints for clinical relevance, if available, or to the activity of control antibiotics.[14]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No zones of inhibitionCompound is inactive; incorrect concentration; poor diffusion.Verify stock solution concentration; test a higher concentration on the disk; consider an alternative solvent.
Inconsistent zone sizesInoculum not standardized; uneven streaking; agar depth variation.Always use a 0.5 McFarland standard; ensure uniform streaking technique; use plates with a consistent agar depth (4 mm).[10]
Growth in sterility control wellsContamination of media or plate.Use aseptic technique throughout; discard contaminated materials and repeat the assay.
No growth in growth control wellsInoculum too dilute; non-viable bacteria.Re-prepare and standardize the inoculum; use a fresh bacterial culture.

Conclusion

This application note provides a robust framework for the systematic evaluation of the antimicrobial activity of 7-chloro-triazolo[1,5-c]pyrimidine. By adhering to these standardized protocols, researchers can generate reliable and reproducible data that will be crucial in determining the therapeutic potential of this novel compound. The insights gained from these assays will form the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloro-triazolo[1,5-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The triazolopyrimidine scaffold is a key pharmacophore in medicinal chemistry, with applications ranging from anticancer to antiviral agents.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of 7-chloro-triazolo[1,5-c]pyrimidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

Question: We are experiencing a significantly lower than expected yield of the final 7-chloro-triazolo[1,5-c]pyrimidine product. What are the potential causes and how can we improve it?

Answer: Low overall yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. A systematic approach is necessary to identify the bottleneck.

Potential Causes & Solutions:

  • Incomplete Cyclization: The formation of the triazolopyrimidine ring system is a critical step. Inadequate reaction time, temperature, or inefficient acid catalysis can lead to incomplete cyclization.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or incrementally increasing the temperature. Acetic acid is a commonly used solvent and catalyst for this type of cyclocondensation; ensure it is of high purity and used in sufficient quantity.[3]

  • Suboptimal Chlorination: The conversion of the hydroxyl intermediate to the final chloro-derivative using reagents like phosphorus oxychloride (POCl₃) is often a challenging step.

    • Recommendation: Ensure the complete removal of any residual water from the starting material before adding POCl₃, as water will rapidly decompose the reagent. The reaction is typically performed at elevated temperatures (80-110°C), and maintaining this temperature is crucial for driving the reaction to completion.[3][4] The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.

  • Product Loss During Workup: The product can be lost during aqueous workup if its solubility in the organic and aqueous phases is not carefully considered.

    • Recommendation: After quenching the chlorination reaction with ice water, ensure the pH is adjusted to be neutral or slightly basic before extraction to maximize the partitioning of the product into the organic layer. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery.

  • Inefficient Purification: Product loss can occur during purification, especially if the polarity of the product is similar to that of the byproducts.

    • Recommendation: Optimize the solvent system for column chromatography to achieve good separation. A gradient elution might be necessary. Alternatively, recrystallization from a suitable solvent system can be a highly effective purification method that minimizes loss.

Issue 2: Formation of Isomeric Impurities

Question: Our final product is contaminated with an isomeric species. How can we identify and minimize the formation of this impurity?

Answer: The formation of isomers, particularly the[5][6]triazolo[4,3-c]pyrimidine, is a known challenge in the synthesis of[5][6]triazolo[1,5-c]pyrimidines. This often occurs through a Dimroth rearrangement.[2][6]

Causality: The thermodynamically less stable [4,3-c] isomer can form initially and then rearrange to the more stable [1,5-c] isomer under acidic or thermal conditions. The extent of this rearrangement is influenced by reaction conditions and the substitution pattern on the pyrimidine ring.[2][7]

Identification & Mitigation Strategies:

  • Spectroscopic Analysis: 1H and 13C NMR spectroscopy are powerful tools to distinguish between the two isomers. The chemical shifts of the protons and carbons in the pyrimidine and triazole rings will differ significantly.

  • Reaction Condition Control:

    • Acid-Catalyzed Rearrangement: Prolonged reaction times in strong acid can promote the Dimroth rearrangement. While acid is necessary for the initial cyclization, its concentration and the reaction duration should be optimized.[7]

    • Thermal Rearrangement: High temperatures can also induce the rearrangement. It is crucial to find the optimal temperature that facilitates the desired reaction without promoting isomerization.

  • Purification: If the isomeric impurity is formed, careful column chromatography can often separate the two isomers. A less polar solvent system may be required to elute the desired [1,5-c] isomer first.

Issue 3: Difficulty in the Chlorination Step

Question: The chlorination of the 7-hydroxy-triazolo[1,5-c]pyrimidine intermediate is sluggish and often incomplete. What can be done to improve this transformation?

Answer: The chlorination of heteroaromatic hydroxyl groups can be challenging due to the electron-rich nature of the ring system.

Troubleshooting the Chlorination Step:

ParameterRecommendationRationale
Reagent Quality Use freshly distilled or a new bottle of POCl₃.POCl₃ is highly sensitive to moisture and can decompose over time, leading to reduced reactivity.
Reaction Temperature Maintain a consistent temperature between 100-110°C.[4][8]Sufficient thermal energy is required to overcome the activation barrier for the chlorination of the heterocyclic alcohol.
Additives Consider adding a catalytic amount of N,N-dimethylaniline.The tertiary amine can act as a catalyst by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.
Reaction Time Monitor the reaction by TLC until the starting material is fully consumed.Incomplete reactions are a common source of low yield.
Workup Procedure Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.This exothermic reaction must be controlled to prevent the degradation of the product.

Experimental Workflow for Chlorination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dry 7-hydroxy intermediate under vacuum b Add POCl3 (excess) a->b c Add catalytic N,N-dimethylaniline b->c d Heat to 100-110°C c->d e Monitor by TLC d->e f Cool to room temperature e->f Reaction Complete g Pour onto crushed ice f->g h Neutralize with base g->h i Extract with organic solvent h->i j Purify by column chromatography or recrystallization i->j

Caption: Optimized workflow for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 7-chloro-triazolo[1,5-c]pyrimidine?

A common and effective route involves a two-step process starting from a substituted pyrimidine. A widely used starting material is 2,4-dichloro-5-nitropyrimidine.[9] The synthesis proceeds via nucleophilic substitution with hydrazine to form a hydrazinylpyrimidine, which then undergoes cyclization.

A general synthetic pathway is outlined below:

G A 2,4-Dichloro-5-nitropyrimidine B 2-Hydrazinyl-4-chloro-5-nitropyrimidine A->B Hydrazine Hydrate C 7-Chloro-5-nitro-[1,2,4]triazolo[1,5-c]pyrimidine B->C Orthoformate / Acid

Caption: A common synthetic route.

Another well-established method involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, followed by chlorination.[5] For instance, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate yields 7-hydroxy-5-methyl-[5][6]triazolo[1,5-a]pyrimidine, which can then be chlorinated.[3][10]

Q2: What are the key safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine (N₂H₄): Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • Reaction Quenching: The quenching of the POCl₃ reaction is highly exothermic. Add the reaction mixture to ice slowly and with constant stirring to control the temperature.

Q3: Can alternative chlorinating agents be used instead of POCl₃?

While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) (Vilsmeier-Haack conditions) can also be employed. However, the reaction conditions would need to be re-optimized.

Q4: How can the regioselectivity of the initial hydrazine substitution on a di-chlorinated pyrimidine be controlled?

The regioselectivity of nucleophilic aromatic substitution on di-substituted pyrimidines is influenced by the electronic effects of the substituents on the ring. In many cases, one chlorine atom is more activated towards substitution than the other. For 2,4-dichloropyrimidines, substitution often preferentially occurs at the 4-position. To enhance selectivity, the reaction temperature can be carefully controlled, often starting at a lower temperature and slowly warming up.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

Recent research has explored more sustainable synthetic methods. For instance, ultrasound irradiation has been shown to promote the synthesis of[5][6]triazolo[1,5-a]pyrimidines, offering advantages such as shorter reaction times, milder conditions, and high yields compared to conventional heating.[11] The use of greener solvents and catalytic systems is an active area of research in heterocyclic chemistry.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-5-phenyl-[5][6][7]triazolo[1,5-a]pyrimidine

This protocol is adapted from a literature procedure.[4]

  • Combine 1-phenyl-1,3-butanedione (1 equivalent) and 3-amino-1,2,4-triazole (1.2 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118-120°C) for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the 7-hydroxy-5-phenyl-[5][6]triazolo[1,5-a]pyrimidine.

Protocol 2: Synthesis of 7-chloro-5-phenyl-[5][6][7]triazolo[1,5-a]pyrimidine

This protocol is a general procedure based on established methods.[3][4]

  • Place the dried 7-hydroxy-5-phenyl-[5][6]triazolo[1,5-a]pyrimidine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • In a fume hood, carefully add phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the mixture to 100-110°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 7-chloro-5-phenyl-[5][6]triazolo[1,5-a]pyrimidine.

This technical guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 7-chloro-triazolo[1,5-c]pyrimidine. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can improve yields, minimize impurities, and achieve their synthetic goals efficiently and safely.

References

Technical Support Center: Synthesis of 7-chloro-triazolo[1,5-c]pyrimidine

Technical Support Center: Synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

Welcome to the technical support center for the synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and reproducible outcome.

Introduction to the Synthesis

The synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a critical process for the development of various pharmaceutical agents. This versatile intermediate is typically prepared in a two-step sequence: first, the cyclocondensation to form the core heterocyclic structure, 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine, followed by a chlorination reaction. While the overall scheme appears straightforward, several potential side reactions can occur, leading to impurities and reduced yields. This guide will address these challenges systematically.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis.

Observation Potential Cause(s) Suggested Solution(s)
Low yield of 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine (Step 1) Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials.Ensure starting materials are pure and dry. Optimize reaction temperature and time; monitor reaction progress by TLC. Consider a different solvent or base if necessary.
Presence of multiple spots on TLC after cyclization (Step 1) Formation of isomeric byproducts (e.g.,[1][2][3]triazolo[4,3-c]pyrimidine); Unreacted starting materials.Purify the crude product by recrystallization or column chromatography. Characterize the main byproduct to identify its structure. The formation of the [4,3-c] isomer is possible and may rearrange to the desired [1,5-c] isomer under certain conditions.
Incomplete chlorination (Step 2) Insufficient POCl₃; Reaction temperature too low or reaction time too short; Presence of water in the reaction mixture.Use a freshly opened bottle of POCl₃ or distill it before use. Ensure all glassware is thoroughly dried. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Product decomposes during work-up of the chlorination reaction Hydrolysis of the 7-chloro group back to the 7-hydroxy compound.Work up the reaction mixture promptly and at low temperatures. Use non-aqueous work-up conditions if possible. Avoid prolonged contact with water or protic solvents.
Final product is difficult to purify Presence of isomeric impurities; Residual POCl₃ or its byproducts.For isomeric impurities, consider purification by preparative HPLC or careful column chromatography. To remove POCl₃ residues, co-evaporate with a high-boiling inert solvent like toluene. A mild aqueous basic wash can also be effective, but be mindful of potential hydrolysis.
Unexpected NMR or Mass Spec data for the final product Isomeric impurity is present; The product is not the expected isomer.Carefully analyze 1H and 13C NMR spectra. The chemical shifts of the protons on the pyrimidine ring can help distinguish between isomers. Obtain high-resolution mass spectrometry data to confirm the molecular formula.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the triazolopyrimidine ring seems to have produced an isomer. How can I confirm this and what can I do about it?

A1: The formation of the thermodynamically less stable[1][2][3]triazolo[4,3-c]pyrimidine isomer is a common side reaction. This isomer can often be rearranged to the desired[1][2][3]triazolo[1,5-c]pyrimidine. This is known as the Dimroth rearrangement.[1][2]

  • Identification: The two isomers can often be distinguished by their NMR spectra. In the[1][2][3]triazolo[4,3-c]pyrimidine system, the proton at position 3 is typically more downfield compared to the corresponding proton at position 2 in the[1][2][3]triazolo[1,5-c] system.[2] 1H-15N HMBC experiments can also be a powerful tool for unambiguous isomer differentiation.[4]

  • Solution: The Dimroth rearrangement can be facilitated by heating in a suitable solvent, sometimes with the addition of an acid or base.[1][5] If you have isolated the [4,3-c] isomer, you can attempt to convert it to the desired [1,5-c] product by refluxing it in a high-boiling solvent like ethanol with a catalytic amount of acid.[2]

Q2: The chlorination step with phosphorus oxychloride (POCl₃) is messy and gives a low yield. What are the common pitfalls?

A2: Chlorination with POCl₃ is a standard procedure but requires careful execution.[2][6]

  • Moisture: POCl₃ reacts violently with water. Ensure your starting material and glassware are completely dry. Any moisture will consume the reagent and generate HCl, which can lead to other side reactions.

  • Excess Reagent and Work-up: Using a large excess of POCl₃ can make the work-up difficult. After the reaction, excess POCl₃ is typically removed by distillation under reduced pressure or by carefully quenching the reaction mixture with ice water. The quenching process is highly exothermic and must be done with extreme caution in a well-ventilated fume hood. Incomplete removal of phosphorus byproducts can complicate purification.

  • Byproducts: Besides incomplete reaction, side reactions can include the formation of pyrophosphates and other inorganic phosphorus compounds, which can make the product isolation challenging.[7]

Q3: My final 7-chloro-triazolo[1,5-c]pyrimidine product seems to be unstable. What are the stability and storage recommendations?

A3: The 7-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[1]

  • Hydrolysis: The chloro group can be hydrolyzed back to the hydroxy group in the presence of water or other nucleophiles. The rate of hydrolysis is often pH and temperature-dependent.[8][9] It is crucial to store the final product in a dry, inert atmosphere.

  • Storage: Store 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine in a tightly sealed container under argon or nitrogen, preferably in a desiccator at a low temperature (2-8°C).[10] Avoid exposure to moisture and atmospheric humidity.

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine

This procedure is adapted from methodologies described for the synthesis of similar triazolopyrimidine cores.[11][12]

Reagents and Materials:

  • 4-Hydrazinopyrimidin-6-ol

  • Triethyl orthoformate

  • Ethanol, absolute

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydrazinopyrimidin-6-ol (1.0 eq).

  • Add absolute ethanol to form a slurry.

  • Add triethyl orthoformate (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using dichloromethane:methanol 9:1 as eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine as a solid.

Characterization Data (Expected):

  • 1H NMR (DMSO-d₆): Expect signals for the pyrimidine and triazole protons. The OH proton will likely be a broad singlet.

  • 13C NMR (DMSO-d₆): Expect signals corresponding to the carbons of the fused ring system.

  • Mass Spectrometry (ESI+): m/z = [M+H]⁺

Step 2: Synthesis of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

This procedure is based on standard chlorination methods for hydroxypyrimidines.[2][6]

Reagents and Materials:

  • 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Place 7-hydroxy-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add phosphorus oxychloride (5-10 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (around 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • The product will precipitate as a solid. Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

Characterization Data (Expected):

  • 1H NMR (CDCl₃ or DMSO-d₆): The disappearance of the OH signal and shifts in the aromatic protons compared to the starting material.

  • 13C NMR (CDCl₃ or DMSO-d₆): Expect shifts in the carbon signals, particularly the carbon attached to the chlorine.

  • Mass Spectrometry (EI or ESI+): m/z = [M]⁺ or [M+H]⁺, with the characteristic isotopic pattern for a chlorine-containing compound.

Visualizations

Synthetic Pathway

Synthesis of 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidinecluster_0Step 1: Cyclizationcluster_1Step 2: Chlorination4-Hydrazinopyrimidin-6-ol4-Hydrazinopyrimidin-6-ol7-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine7-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine4-Hydrazinopyrimidin-6-ol->7-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidineTriethyl orthoformate, H+This compoundThis compound7-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine->this compoundPOCl3

Caption: Overall synthetic scheme for 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine.

Dimroth Rearrangement Mechanism

Dimroth_Rearrangementkin_product[1,2,4]Triazolo[4,3-c]pyrimidine(Kinetic Product)intermediateOpen-chain intermediatekin_product->intermediateRing Opening(Acid/Base/Heat)therm_product[1,2,4]Triazolo[1,5-c]pyrimidine(Thermodynamic Product)intermediate->therm_productRing Closure

Caption: The Dimroth rearrangement from the kinetic to the thermodynamic product.

Technical Support Center: Optimizing Triazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions for successful synthesis.

Section 1: Troubleshooting Guide - Common Experimental Issues & Solutions

This section addresses specific problems that can arise during the synthesis of triazolopyrimidines, particularly through the common cyclocondensation route involving 3-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds or their equivalents.

Low or No Product Yield

Question: I am getting a very low yield, or no desired triazolopyrimidine product at all. What are the potential causes and how can I improve it?

Answer:

Low or no yield in triazolopyrimidine synthesis is a common issue that can stem from several factors, from the quality of your starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting:

  • Starting Material Integrity:

    • Purity of Aminotriazole: Ensure the 3-amino-1,2,4-triazole is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • Dicarbonyl Compound Stability: 1,3-dicarbonyl compounds, especially β-ketoesters, can be prone to hydrolysis or self-condensation. Use fresh or properly stored reagents. For sensitive substrates, consider generating the enolate in situ.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. Aprotic solvents like DMF or DMSO can also be effective, particularly for less reactive substrates, but may require higher temperatures.[1] It is often beneficial to screen a few solvents to find the optimal one for your specific substrates.

    • Catalyst Efficiency: While many syntheses proceed without a catalyst, acidic or basic catalysis can be crucial.

      • Acid Catalysis: Acetic acid is a common choice, acting as both a solvent and a catalyst. Other acids like p-toluenesulfonic acid (p-TsOH) can also be effective. The acid protonates the carbonyl group, making it more electrophilic.

      • Base Catalysis: Bases like sodium ethoxide, piperidine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to deprotonate the aminotriazole or the dicarbonyl compound, facilitating the initial nucleophilic attack.

    • Temperature and Reaction Time: These parameters are highly substrate-dependent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, excessive heat can lead to decomposition and the formation of side products. Some reactions may require prolonged reflux (e.g., 12-24 hours).[2]

  • Work-up Procedure:

    • Ensure that the product is not being lost during the work-up. Triazolopyrimidines can have varying solubilities. If the product precipitates from the reaction mixture upon cooling, ensure complete precipitation before filtration. If it remains in solution, appropriate extraction and purification steps are critical.

Formation of Isomeric Impurities: The Dimroth Rearrangement

Question: My characterization data (NMR, melting point) suggests I have a mixture of isomers. What is happening and how can I obtain the desired regioisomer?

Answer:

The formation of isomeric products is a well-documented challenge in triazolopyrimidine synthesis, often due to the Dimroth rearrangement .[3][4][5] This rearrangement involves the isomerization of a[3][4][6]triazolo[4,3-a]pyrimidine to the more thermodynamically stable[3][4][6]triazolo[1,5-a]pyrimidine.[3][7]

Understanding the Problem:

The initial cyclocondensation can lead to the kinetically favored[3][4][6]triazolo[4,3-a]pyrimidine isomer. Under the reaction conditions (especially with acid or heat), this can rearrange to the [1,5-a] isomer.

Troubleshooting Strategy:

  • Favoring the Desired Isomer:

    • Reaction Conditions: To obtain the [1,5-a] isomer, which is often the desired product due to its greater stability, you can intentionally promote the Dimroth rearrangement by:

      • Using Acidic Conditions: Refluxing in acetic acid or adding a catalytic amount of a stronger acid can facilitate the rearrangement.[4][5]

      • Increasing Reaction Time and/or Temperature: Prolonged heating can drive the equilibrium towards the more stable isomer.

    • To Isolate the Kinetically Favored [4,3-a] Isomer:

      • Use milder reaction conditions (lower temperature, shorter reaction time).

      • Employ basic or neutral conditions, as the rearrangement is often acid-catalyzed.

  • Separation of Isomers:

    • If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel. The difference in polarity between the two isomers is usually sufficient for separation.

    • Recrystallization can also be an effective method for purification if one isomer is significantly less soluble in a particular solvent system.

  • Characterization is Key:

    • NMR Spectroscopy: The chemical shifts of the protons on the pyrimidine ring can be distinct for each isomer, aiding in their identification.

    • Melting Point: The two isomeric series often have significantly different melting points.[4]

Product Purification Challenges

Question: I am having difficulty purifying my triazolopyrimidine product. What are the best practices for purification?

Answer:

Purification of triazolopyrimidines can be challenging due to their polarity and sometimes limited solubility. Here are some effective strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Experiment with a range of solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

    • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.

    • TLC Analysis: Always develop a good TLC system before running a column to ensure adequate separation of your product from impurities.

  • Handling Insoluble Products:

    • If the product is poorly soluble in common organic solvents, it may precipitate directly from the reaction mixture in high purity. In such cases, simple filtration and washing with a suitable solvent (like cold ethanol or diethyl ether) may be sufficient.

    • For purification of highly insoluble compounds, techniques like soxhlet extraction or digestion in a hot solvent can be employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of[3][4][6]triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole and a β-ketoester?

A1: The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic ring nitrogen of the 3-amino-1,2,4-triazole attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization where the exocyclic amino group attacks the other carbonyl. Subsequent dehydration leads to the formation of the fused heterocyclic system.

G cluster_0 Reaction Mechanism A 3-Amino-1,2,4-triazole + β-Ketoester B Nucleophilic Attack A->B C Intramolecular Cyclization B->C D Dehydration C->D E [1,2,4]Triazolo[1,5-a]pyrimidine D->E

Caption: General workflow for triazolopyrimidine synthesis.

Q2: How do I choose the right 1,3-dicarbonyl compound for my desired product?

A2: The choice of the 1,3-dicarbonyl compound directly determines the substituents on the pyrimidine ring of the final product.

  • To introduce alkyl or aryl groups at the 5- and 7-positions, use the corresponding β-diketone.

  • To have a hydroxyl or amino group at the 7-position, a β-ketoester or β-ketonitrile can be used, respectively. The ester or nitrile group is subsequently displaced or hydrolyzed.

Q3: Can I use microwave-assisted synthesis for triazolopyrimidines?

A3: Yes, microwave-assisted organic synthesis can be a very effective method for the preparation of triazolopyrimidines. It often leads to significantly reduced reaction times, improved yields, and can be more environmentally friendly.

Q4: What are some common side reactions to be aware of?

A4: Besides the Dimroth rearrangement, other potential side reactions include:

  • Self-condensation of the dicarbonyl compound: This can be minimized by slowly adding the dicarbonyl to the reaction mixture.

  • Formation of acyclic intermediates: If the cyclization step is slow, acyclic condensation products may be observed. Driving the reaction to completion with heat or a catalyst can mitigate this.

  • Decomposition of starting materials or product: This is more likely at high temperatures, so it's important to find the optimal temperature for your specific reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,7-disubstituted-[4][5][7]triazolo[1,5-a]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.0 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol. To this suspension, add the appropriate 1,3-dicarbonyl compound (1.0-1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation:

    • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

    • Extraction: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Glacial Acetic Acid, EthanolAcetic acid acts as a solvent and catalyst. Ethanol is a good polar protic solvent.
Temperature RefluxTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Catalyst Self-catalyzed (in AcOH) or add p-TsOHTo enhance the rate of reaction.
Work-up Precipitation or ExtractionDepends on the solubility of the product.

Section 4: Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low yield in triazolopyrimidine synthesis.

G start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok purify_sm Purify Starting Materials (Recrystallize/Chromatography) sm_ok->purify_sm No optimize_conditions Optimize Reaction Conditions sm_ok->optimize_conditions Yes re_run_1 Re-run Reaction purify_sm->re_run_1 screen_solvents Screen Solvents (e.g., EtOH, AcOH, DMF) optimize_conditions->screen_solvents vary_catalyst Vary Catalyst (Acidic vs. Basic) optimize_conditions->vary_catalyst adjust_temp_time Adjust Temperature & Time (Monitor by TLC) optimize_conditions->adjust_temp_time check_workup Review Work-up Procedure optimize_conditions->check_workup re_run_2 Re-run Optimized Reaction screen_solvents->re_run_2 Find Optimal Solvent vary_catalyst->re_run_2 Find Optimal Catalyst adjust_temp_time->re_run_2 Find Optimal Conditions check_workup->re_run_2 Optimize Isolation success Improved Yield re_run_2->success

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Enhancing the Stability of 7-chloro-triazolo[1,5-c]pyrimidine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for enhancing the stability of 7-chloro-triazolo[1,5-c]pyrimidine and related chlorinated heterocyclic compounds during experimental assays. Our goal is to empower you with the knowledge to troubleshoot instability issues, ensure data reproducibility, and maintain the integrity of your valuable compounds.

Core Concepts: Understanding the Instability of 7-chloro-triazolo[1,5-c]pyrimidine

The 7-chloro-triazolo[1,5-c]pyrimidine scaffold is a key structural motif in medicinal chemistry, often explored for its potential as an antiviral or anticancer agent.[1] However, the very features that make it a promising candidate—the electron-withdrawing triazole ring and the chloro substituent on the pyrimidine ring—also render it susceptible to degradation, primarily through hydrolysis.

The chlorine atom at the 7-position is prone to nucleophilic substitution, where a nucleophile (like water or components in a buffer) attacks the carbon atom, displacing the chloride ion. This reaction is often the primary cause of compound inactivation and can lead to significant variability in assay results. The rate of this degradation is highly dependent on environmental factors.[2][3][4]

Key Factors Influencing Stability:

  • pH: The stability of the compound can be significantly affected by the pH of the solution. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the chloro group.[2][3][4]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of degradation reactions.[4][5]

  • Light: Many heterocyclic compounds are photosensitive. Exposure to light, especially UV, can provide the energy to initiate degradation pathways.[4][5]

  • Buffer Composition: Nucleophilic species within assay buffers (e.g., certain buffer salts, additives) can directly react with the compound, leading to its degradation.

  • Oxidation: For compounds susceptible to oxidation, the presence of dissolved oxygen or oxidizing agents can be a source of instability.[4]

Troubleshooting Guide for Assay Instability

This section addresses common problems encountered when working with 7-chloro-triazolo[1,5-c]pyrimidine in a question-and-answer format.

Q1: My IC50 values are inconsistent and drift upwards with each repeat of the experiment. What's happening?

A1: This is a classic sign of compound instability in your assay medium. The compound is likely degrading over the course of the experiment, reducing its effective concentration and leading to a loss of inhibitory activity.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Recommended Actions:

  • Assess Stock Solution Integrity: The first step is to confirm your stock solution is not the source of the problem.[5] Use an analytical method like HPLC or LC-MS to check the purity of a freshly thawed aliquot. If new peaks are present or the main peak is diminished, your stock has degraded.

  • Conduct a Time-Course Stability Study: Incubate the compound in your final assay buffer at the assay temperature. Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC or LC-MS to quantify the amount of intact compound remaining. This will reveal the compound's half-life under your specific assay conditions.

Q2: I see new, unexpected peaks in my HPLC/LC-MS analysis of assay samples. What are they?

A2: The appearance of new peaks strongly suggests the formation of degradation products. For 7-chloro-triazolo[1,5-c]pyrimidine, the most likely degradation product is the corresponding hydroxypyrimidine, formed by the hydrolysis of the C-Cl bond.[2][3]

Recommended Actions:

  • Characterize the Degradants: If you have access to mass spectrometry (LC-MS), determine the mass of the new peaks. A mass increase corresponding to the replacement of -Cl with -OH would confirm hydrolysis.

  • Evaluate Buffer Components: Certain buffer species can act as nucleophiles and accelerate degradation. For example, buffers containing primary or secondary amines (like Tris) may be more reactive than non-nucleophilic buffers (like HEPES or phosphate). Consider performing stability studies in different buffer systems.

Q3: My compound precipitates out of solution during the assay. How can I improve its solubility and stability?

A3: Precipitation leads to a lower effective concentration and is a common cause of poor assay performance.[5][6] Solubility and stability are often linked, as degradation products may have different solubility profiles.

Recommended Actions:

  • Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is compatible with your aqueous assay buffer and does not exceed a non-toxic level (typically <0.5%).[6]

  • Adjust pH: The solubility of heterocyclic compounds can be pH-dependent. Experiment with slight pH adjustments in your buffer, keeping in mind the potential impact on stability.

  • Lower Compound Concentration: If possible, conduct the assay at a lower concentration of the compound where it remains soluble.

Best Practices & Standard Protocols

Proactive measures are crucial for preserving the integrity of sensitive compounds like 7-chloro-triazolo[1,5-c]pyrimidine.

Compound Storage and Handling

Proper storage is the first line of defense against degradation.[5][7]

Parameter Solid Compound Stock Solution (in DMSO)
Temperature 2-8°C or -20°C-20°C (short-term) or -80°C (long-term)[5]
Atmosphere Inert gas (Argon or Nitrogen)[5]Inert gas overlay before sealing
Light Protect from light (amber vial)[5]Amber vials or tubes wrapped in foil[5]
Handling Weigh quickly in a low-humidity environment.Minimize freeze-thaw cycles.[5] Aliquot into single-use volumes.
Protocol: Preparation of Stabilized Working Solutions

The transition from a stable DMSO stock to an aqueous assay buffer is a critical step where degradation often begins.

  • Pre-chill Solutions: Before starting, place your assay buffer on ice. Many degradation reactions, especially hydrolysis, are significantly slowed at lower temperatures.[8]

  • Serial Dilution: Perform serial dilutions in 100% DMSO to get as close to the final concentration as possible before introducing an aqueous environment.

  • Final Dilution: Just before use, perform the final dilution step by adding the compound (in DMSO) to the pre-chilled aqueous assay buffer. Mix gently but thoroughly.

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous solutions of the compound for extended periods.

Protocol: Assessing Compound Stability by HPLC-UV

This protocol provides a self-validating system to confirm compound integrity under your specific assay conditions.

  • Prepare a Standard: Prepare a solution of 7-chloro-triazolo[1,5-c]pyrimidine in your assay buffer at the final assay concentration. This is your T=0 sample.

  • Incubate: Place a parallel sample in an incubator under the exact conditions of your assay (temperature, light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot from the incubated sample.

  • Quench and Analyze: Immediately inject the aliquot onto an HPLC system or quench the reaction by diluting it in a strong organic solvent (like acetonitrile) and store at -20°C for later analysis.

  • Data Interpretation: Create a graph of the peak area of the parent compound versus time. A decrease of >5-10% over the assay duration indicates significant instability that needs to be addressed.

Caption: Experimental workflow for assessing compound stability.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for my assay? A: Caution is advised. Tris contains a primary amine that is nucleophilic and may react with the chloro-substituent, accelerating degradation. If your assay permits, consider using a non-nucleophilic buffer like HEPES, MES, or phosphate buffer. If Tris is required, a stability study is essential.

Q: My compound is delivered as a hydrochloride salt. Does this affect stability? A: Yes. When dissolved, the hydrochloride salt will create a mildly acidic solution. This could be beneficial or detrimental depending on the compound's pH-stability profile. It is crucial to ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH.

Q: How often should I check the purity of my solid compound? A: For sensitive compounds, it is good practice to re-qualify the purity of the solid material by HPLC or LC-MS every 6-12 months, or if you observe unexpected changes in assay performance.

References

Technical Support Center: Strategies for Mitigating Off-Target Effects of 7-chloro-triazolo[1,5-c]pyrimidine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of 7-chloro-triazolo[1,5-c]pyrimidine derivatives in cell-based experiments. By adopting a systematic and evidence-based approach, researchers can enhance the reliability and reproducibility of their findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with triazolo[1,5-c]pyrimidine derivatives?

A1: Due to their purine-like structure, triazolo[1,5-c]pyrimidine derivatives can interact with a broad range of ATP-binding proteins. The most commonly reported off-target activities for this class of compounds include inhibition of various protein kinases and interference with microtubule dynamics.[4][5][6] The specific off-targets will depend on the substitution pattern of the core scaffold.

Q2: How can I distinguish between on-target and off-target effects in my cellular assay?

A2: A multi-pronged approach is essential. This includes:

  • Dose-response analysis: On-target effects should typically occur at lower concentrations than off-target effects.

  • Use of a structurally related inactive control: An analogue of your compound that is inactive against the intended target should not produce the same cellular phenotype.

  • Orthogonal validation: Use a different method to validate your findings, such as genetic knockdown (siRNA or CRISPR) of the intended target.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target in cells at the concentrations used in your experiments.[7][8]

Q3: At what concentration should I be concerned about off-target effects?

A3: There is no universal threshold, as it is highly dependent on the compound and the specific off-target. However, if the observed cellular phenotype only occurs at concentrations significantly higher than the biochemical IC50 or Ki for the intended target, off-target effects should be strongly suspected. It is crucial to establish a clear dose-response relationship for both on-target engagement and the observed cellular phenotype.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Observed cellular phenotype is inconsistent with the known function of the intended target.

Possible Cause: The phenotype is driven by one or more off-target interactions.

Troubleshooting Workflow:

A Inconsistent Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Is target engagement confirmed at relevant concentrations? B->C D Yes C->D E No C->E F Step 2: Profile for Kinase Inhibition (Broad-spectrum kinase panel) D->F I Optimize compound concentration or re-evaluate primary target. E->I G Step 3: Assess Microtubule Disruption (Immunofluorescence, Tubulin Polymerization Assay) F->G H Step 4: Unbiased Proteome-wide Profiling (Chemical Proteomics, Thermal Proteome Profiling) G->H J Identify potential off-target(s) and validate with orthogonal methods (e.g., siRNA, CRISPR). H->J

Caption: Troubleshooting workflow for inconsistent cellular phenotypes.

Detailed Protocols:

  • Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    CETSA is a powerful method to verify target engagement in a cellular environment without modifying the compound.[7][8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

    • Cell Treatment: Treat cultured cells with your 7-chloro-triazolo[1,5-c]pyrimidine derivative at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of your compound indicates target engagement.

  • Protocol 2: Immunofluorescence Staining for Microtubule Integrity

    Derivatives of the triazolopyrimidine scaffold have been reported to interfere with microtubule dynamics.[3][5] This can be visually assessed by immunofluorescence.

    • Cell Culture and Treatment: Grow cells on coverslips and treat with your compound at various concentrations, including positive (e.g., paclitaxel, colchicine) and negative (vehicle) controls.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

    • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

    • Imaging: Acquire images using a fluorescence microscope.

    • Analysis: Look for changes in the microtubule network, such as depolymerization, bundling, or abnormal spindle formation in treated cells compared to controls.

Problem 2: High levels of cytotoxicity are observed at concentrations required to see the desired phenotypic effect.

Possible Cause: The cytotoxicity is an off-target effect.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Step 1: Determine IC50 for Cytotoxicity (e.g., MTT, LDH assay) A->B C Step 2: Compare Cytotoxicity IC50 with On-Target EC50 B->C D Is there a sufficient therapeutic window? C->D E Yes D->E F No D->F G Proceed with experiments within the therapeutic window. E->G H Step 3: Test a Structurally-Related Inactive Control F->H I Does the inactive control also show cytotoxicity? H->I J Yes I->J K No I->K L Cytotoxicity is likely an off-target effect. Consider chemical modification to improve selectivity. J->L M Cytotoxicity may be related to the on-target effect. Investigate downstream signaling. K->M

Caption: Troubleshooting workflow for high cytotoxicity.

Data Summary Table:

Assay TypeCompoundIC50 / EC50 (µM)Therapeutic Window (Cytotoxicity IC50 / On-Target EC50)
On-Target EngagementYour Compound[Insert Value]
Cellular PhenotypeYour Compound[Insert Value]
Cytotoxicity (MTT)Your Compound[Insert Value][Calculate Value]
Cytotoxicity (MTT)Inactive Control[Insert Value]N/A

Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of your compound's cellular interactions, consider the following advanced techniques:

  • Chemical Proteomics: This approach uses affinity-based methods to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[1][3] This can provide an unbiased map of the compound's interactome.

  • Thermal Proteome Profiling (TPP): A high-throughput version of CETSA that uses mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to compound treatment.[3] This can reveal both direct targets and downstream changes in protein stability.

  • Kinome Profiling: Use commercially available services to screen your compound against a large panel of kinases to identify potential off-target kinase interactions. Many triazolopyrimidine derivatives have shown activity against various kinases.[4][6]

Conclusion

The 7-chloro-triazolo[1,5-c]pyrimidine scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and proactive approach to mitigating off-target effects are paramount for the successful progression of research and development programs. By employing the systematic troubleshooting strategies and advanced profiling methods outlined in this guide, researchers can increase the confidence in their experimental data and make more informed decisions about the therapeutic potential of their compounds.

References

Technical Support Center: Purification of 7-chloro-triazolo[1,5-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-chloro-triazolo[1,5-c]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. The following sections, presented in a question-and-answer format, address common challenges and provide in-depth troubleshooting strategies to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 7-chloro-triazolo[1,5-c]pyrimidine?

A1: The impurity profile of crude 7-chloro-triazolo[1,5-c]pyrimidine is largely dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors from the cyclization step.

  • Isomeric Byproducts: Depending on the precursors, formation of isomeric triazolopyrimidines can occur. For instance, syntheses starting from substituted aminotriazoles may lead to different regioisomers.

  • Hydrolysis Products: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, which can lead to the formation of the corresponding 7-hydroxy-triazolo[1,5-c]pyrimidine (a pyrimidone). This is particularly a risk during aqueous workups or purification on non-neutral stationary phases.[1][2]

  • Polymeric Byproducts: Especially in reactions involving phosphorus oxychloride (POCl₃) for chlorination, slimy, polymeric phosphorus byproducts can form, which complicate isolation.[3]

Q2: What is a reliable first-pass purification strategy for this compound?

A2: For a first-pass purification, a sequential approach is recommended:

  • Aqueous Workup: Carefully quench the reaction mixture, often in ice-water, and extract the product into an organic solvent like dichloromethane or ethyl acetate. It's crucial to manage the temperature to prevent hydrolysis.[3]

  • Solvent Trituration/Recrystallization: If the crude product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes) can be effective. If a higher purity is needed, recrystallization is a powerful technique.

  • Silica Gel Column Chromatography: This is often necessary to remove close-running impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards. LC-MS can also be invaluable for identifying the mass of the main product and any impurities.

Q4: Is 7-chloro-triazolo[1,5-c]pyrimidine stable under typical purification conditions?

A4: The compound is generally stable, but two main sensitivities should be considered:

  • Acid/Base Sensitivity: Strong acidic or basic conditions can promote hydrolysis of the C-Cl bond.[1][2] When running silica gel chromatography, it's sometimes advisable to use silica gel that has been neutralized with a small amount of triethylamine in the slurry or eluent.

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of nucleophiles (like water or alcohols), can lead to degradation or side reactions. It is advisable to remove solvents under reduced pressure at temperatures below 50°C.

Troubleshooting Guides

Problem 1: My final product is a persistent oil and will not crystallize.

Q: I've removed the solvent after column chromatography, but my 7-chloro-triazolo[1,5-c]pyrimidine is a thick oil instead of the expected solid. How can I induce crystallization?

A: This is a common issue often caused by residual solvent or minor impurities inhibiting the formation of a crystal lattice. Here is a systematic approach to address this:

Causality: The presence of even small amounts of other molecules can disrupt the ordered packing required for crystallization. The goal is to remove these inhibitors or provide a suitable environment for nucleation.

Step-by-Step Protocol:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump for an extended period (1-2 hours) to remove any residual, high-boiling solvents like DMF or DMSO. Gentle heating (30-40°C) can aid this process.

  • Trituration:

    • Add a small amount of a non-polar solvent in which your compound is expected to be poorly soluble (e.g., cold hexanes, pentane, or diethyl ether).

    • Using a spatula, scratch the inside of the flask at the solvent-oil interface. The micro-scratches on the glass can provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture for 10-15 minutes. If crystallization begins, you will see the oil converting into a solid precipitate.

  • Solvent-Antisolvent Recrystallization:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise while stirring until the solution becomes cloudy (the saturation point).

    • Add a few drops of the good solvent to make it clear again.

    • Allow the flask to stand undisturbed, initially at room temperature, and then in a refrigerator or freezer to promote slow crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the supersaturated solution can initiate crystallization.

G start Persistent Oil Product step1 High-Vacuum Drying (Remove residual solvent) start->step1 step2 Trituration with Non-Polar Solvent (e.g., Hexanes) step1->step2 Still an oil? step3 Scratch Flask Walls step2->step3 step4 Solvent-Antisolvent Recrystallization step3->step4 Still an oil? end_solid Crystalline Solid step3->end_solid Solid forms step4->end_solid Solid forms end_oil Remains Oil (Re-evaluate Purity) step4->end_oil Fails to crystallize

Problem 2: Column chromatography gives poor separation from a close-running impurity.

Q: TLC analysis shows an impurity with a very similar Rf value to my product, and I can't separate them using a standard hexanes/ethyl acetate gradient. How can I improve the resolution?

A: Poor separation occurs when the compounds have similar polarities and affinities for the stationary phase. To improve resolution, you need to alter the chromatography conditions to exploit other differences in their chemical properties.

Causality: The separation factor (α) between two compounds is a ratio of their retention factors. To improve α, you must change the chemical environment. This can be done by altering the mobile phase composition or, in some cases, the stationary phase itself.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Use a shallower gradient or isocratic elution with a lower percentage of the polar solvent (e.g., switch from 30% EtOAc/Hex to 15% EtOAc/Hex). This will increase the retention time of both compounds and may improve separation.

    • Change Solvent System: Replace ethyl acetate with a different solvent of similar polarity but with different chemical properties. For example, a dichloromethane/methanol system or a toluene/acetone system might interact differently with your compounds. Refer to the table below for solvent properties.

    Solvent SystemPrimary InteractionNotes
    Hexanes/Ethyl AcetateDipole-dipoleStandard choice, good for moderately polar compounds.
    Dichloromethane/MethanolHydrogen bondingGood for more polar compounds. Use small % of MeOH.
    Toluene/Acetoneπ-π stackingThe aromaticity of toluene can offer different selectivity for aromatic heterocycles.
  • Modify the Stationary Phase:

    • Use a Different Stationary Phase: If silica is not working, consider using alumina (basic or neutral) or reverse-phase silica (C18). The hydrolysis product, being more polar and acidic, might bind more strongly to basic alumina, allowing the desired product to elute.

    • Preparative HPLC: For very challenging separations, reverse-phase preparative HPLC is a powerful tool. A typical mobile phase would be a gradient of acetonitrile in water.[4]

  • Chemical Derivatization (Advanced): If the impurity has a reactive functional group that the product lacks (e.g., the hydroxyl group of the hydrolysis byproduct), you could potentially react the crude mixture to change the impurity's polarity drastically, making separation easy. This is a more complex approach and should be considered carefully.

Problem 3: I suspect my compound is degrading on the silica gel column.

Q: After running a column, I get multiple new spots on my TLC, and the overall yield is low. I suspect the 7-chloro-triazolo[1,5-c]pyrimidine is reacting with the acidic silica gel. What are my options?

A: This is a strong possibility, as the chlorine atom can be labile, and the nitrogen atoms in the rings can be protonated by the acidic silanol groups on the silica surface, potentially catalyzing decomposition or hydrolysis.

Causality: Standard silica gel has a pKa of around 4-5, making its surface acidic. This acidity can be detrimental to acid-sensitive compounds, especially electron-rich heterocyclic systems.

Step-by-Step Mitigation Protocol:

  • Neutralize the Silica Gel:

    • Prepare a slurry of your silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes).

    • Add 0.5-1% triethylamine (Et₃N) by volume to the slurry.

    • Stir for 15-20 minutes, then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative and is available in acidic, neutral, and basic grades. For this compound, neutral or basic alumina would be appropriate to avoid acid-catalyzed degradation.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.

  • Minimize Contact Time:

    • Use flash column chromatography (applying pressure with air or nitrogen) rather than gravity chromatography. This reduces the time the compound spends on the stationary phase.

    • Avoid letting a column run dry or sit packed for extended periods before or after loading the sample.

G start Suspected On-Column Degradation option1 Option 1: Neutralize Silica start->option1 option2 Option 2: Alternative Stationary Phase start->option2 option3 Option 3: Reduce Contact Time start->option3 details1 Add 1% Et3N to slurry and eluent option1->details1 details2 Use Neutral Alumina or Florisil® option2->details2 details3 Use Flash Chromatography option3->details3

References

Technical Support Center: Enhancing the Oral Bioavailability of Triazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of triazolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies for your experiments. We understand that while triazolopyrimidine scaffolds hold immense therapeutic potential, their physicochemical properties often present significant hurdles to achieving desired systemic exposure after oral administration.[1][2][3][4] This resource is structured to help you navigate these challenges effectively.

I. Understanding the Bioavailability Challenge with Triazolopyrimidine Derivatives

Triazolopyrimidines are a versatile class of heterocyclic compounds with a wide range of biological activities.[4] However, like many new chemical entities (NCEs), they can exhibit poor aqueous solubility and/or low membrane permeability, leading to low and variable oral bioavailability.[5][6] This can be a major roadblock in the drug development process, often leading to the abandonment of otherwise promising candidates.[7]

This guide will walk you through a systematic approach to identifying and overcoming the specific barriers to oral absorption for your triazolopyrimidine derivative.

II. Troubleshooting Guide: A Problem-Oriented Approach

This section is formatted in a question-and-answer style to directly address common issues encountered during the preclinical development of triazolopyrimidine derivatives.

A. Solubility-Related Issues

Question 1: My triazolopyrimidine compound shows very low aqueous solubility. What are my primary strategies to improve this?

Answer:

Low aqueous solubility is a frequent challenge that directly impacts dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[8][9] Here’s a breakdown of strategies, from simplest to more complex, to enhance the solubility of your compound:

  • Salt Formation: For triazolopyrimidine derivatives with ionizable groups (acidic or basic), salt formation is often the most effective and straightforward approach to significantly increase solubility and dissolution rate.[6][10]

    • Causality: Salts of weak acids or bases have a higher solubility in water compared to the neutral form of the compound. This is because the ionic nature of the salt allows for more favorable interactions with water molecules.

    • Experimental Protocol:

      • Identify ionizable centers in your molecule.

      • Screen a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for basic compounds; sodium, potassium, calcium for acidic compounds).

      • Prepare small batches of each salt form.

      • Characterize the salts for their physicochemical properties, including solubility, dissolution rate, and stability.

  • Particle Size Reduction: Decreasing the particle size of your compound can increase the surface area available for dissolution.[8]

    • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Micronization and nanosizing are common techniques.

    • Techniques:

      • Micronization: Achieves particle sizes in the micrometer range.

      • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, leading to a more significant increase in surface area and dissolution velocity.[11]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[6][12]

    • Causality: Solid dispersions can enhance solubility by several mechanisms, including reducing particle size to a molecular level, converting the drug to an amorphous (higher energy) state, and improving wettability.[5][12]

    • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

    • Preparation Methods:

      • Melting (Fusion) Method: The drug and carrier are melted together and then cooled.

      • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.

Question 2: I've tried salt formation, but my compound is still not soluble enough, or it's a neutral molecule. What's next?

Answer:

For neutral compounds or when salt formation is insufficient, more advanced formulation strategies are necessary.

  • Amorphous Solid Dispersions: As mentioned above, this is a powerful technique. The amorphous form of a drug is thermodynamically less stable and has a higher apparent solubility than its crystalline counterpart.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.

    • Causality: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug molecule, while the hydrophilic outer surface improves its solubility in water.[10]

  • Use of Surfactants and Co-solvents:

    • Surfactants: These are amphiphilic molecules that can form micelles, which can encapsulate hydrophobic drugs and increase their solubility.[6][9]

    • Co-solvents: These are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[10][12]

Here is a table summarizing the key solubility enhancement techniques:

TechniquePrincipleAdvantagesDisadvantages
Salt Formation Increases polarity and interaction with water.Simple, cost-effective, significant solubility increase for ionizable drugs.[6]Not applicable to neutral compounds; potential for disproportionation.
Particle Size Reduction Increases surface area for dissolution.Applicable to a wide range of compounds.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Dispersions Reduces particle size to a molecular level; converts to amorphous form.Significant solubility enhancement; improved dissolution rate.[12]Potential for physical instability (recrystallization); manufacturing challenges.
Cyclodextrin Complexation Encapsulates the drug in a soluble host molecule.High solubility enhancement; can improve stability.[8]Can be expensive; potential for drug-cyclodextrin interactions to limit absorption.
B. Permeability-Related Issues

Question 3: My triazolopyrimidine derivative has good solubility after formulation, but the oral bioavailability is still low. What could be the issue?

Answer:

If solubility is addressed, low permeability across the intestinal epithelium is the likely culprit.[13][14] This is a common issue for compounds that do not have the optimal balance of lipophilicity and hydrophilicity.

  • Assess Permeability Experimentally:

    • In vitro models: Caco-2 cell monolayers are a standard tool to predict intestinal permeability and identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive diffusion.[15]

  • Strategies to Enhance Permeability:

    • Lipid-Based Formulations: These are one of the most effective strategies for improving the oral bioavailability of poorly permeable drugs.[5][11]

      • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.[14]

      • Causality: Lipid-based systems can enhance absorption by several mechanisms, including:

        • Maintaining the drug in a solubilized state.

        • Increasing membrane fluidity.

        • Inhibiting efflux transporters.

        • Promoting lymphatic transport, which bypasses first-pass metabolism in the liver.[5]

    • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal mucosa.[13][16]

      • Examples: Fatty acids, bile salts, and certain surfactants.[17][18]

      • Caution: The use of permeation enhancers needs to be carefully evaluated for potential toxicity.[17]

    • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7][19]

      • Causality: A lipophilic promoiety can be attached to your triazolopyrimidine derivative to enhance its passive diffusion across the intestinal membrane. Once absorbed, the promoiety is cleaved by enzymes to release the active drug.[20]

Below is a workflow for troubleshooting low permeability:

Caption: Troubleshooting workflow for low permeability.

C. Metabolism-Related Issues

Question 4: My compound has good solubility and permeability, but the systemic exposure is still lower than expected. What should I investigate?

Answer:

Extensive first-pass metabolism in the gut wall and/or liver is a likely reason for low bioavailability in this scenario.[13]

  • Assess Metabolic Stability:

    • In vitro models:

      • Liver Microsomes: To assess Phase I metabolic stability (e.g., oxidation, reduction, hydrolysis).

      • Hepatocytes: To evaluate both Phase I and Phase II metabolism (e.g., glucuronidation, sulfation).

    • In vivo studies: Compare the area under the curve (AUC) following oral and intravenous (IV) administration to determine absolute bioavailability and the extent of first-pass metabolism.

  • Strategies to Mitigate First-Pass Metabolism:

    • Prodrugs: A prodrug can be designed to block the metabolic site of the parent molecule. The promoiety is then cleaved post-absorption to release the active drug.[20]

    • Formulation Strategies:

      • Lipid-based formulations: Can promote lymphatic uptake, which bypasses the portal circulation and thus the liver on the first pass.[5]

    • Inhibitors of Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzyme can increase bioavailability. However, this approach is complex due to the potential for drug-drug interactions.[13]

Here is a diagram illustrating the challenges to oral bioavailability:

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation A Drug in Formulation B Dissolution A->B C Drug in Solution B->C D Permeation C->D E Gut Wall Metabolism D->E G Absorbed Drug D->G To Portal Vein F Liver Metabolism (First-Pass Effect) E->F F->G To Systemic Circulation (Reduced Amount)

Caption: Barriers to oral drug absorption.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of my triazolopyrimidine derivative that I should characterize early on?

A1: Early characterization is crucial. Key parameters include:

  • Aqueous solubility: At different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • pKa: To understand the ionization state at different pHs.

  • LogP/LogD: To assess lipophilicity, which influences both solubility and permeability.

  • Crystal form (polymorphism): Different polymorphs can have different solubilities and stabilities.

  • Melting point and thermal stability: Important for formulation process development, especially for techniques like hot-melt extrusion.

Q2: How do I choose the right preclinical animal model for bioavailability studies of my triazolopyrimidine derivative?

A2: The choice of animal model is critical for predicting human pharmacokinetics.[21][22][23]

  • Rodents (rats, mice): Commonly used for initial screening due to cost and ease of handling. However, they can have significant metabolic differences from humans.

  • Dogs: Often a good model for GI transit times and pH, but can have different metabolic profiles.

  • Pigs (especially minipigs): The pig GI tract is anatomically and physiologically very similar to that of humans, making it a highly predictive model for oral absorption and bioavailability.[21][22] It is important to consider inter-species differences in drug metabolism when selecting a model.[24]

Q3: What role can nanotechnology play in improving the bioavailability of triazolopyrimidine derivatives?

A3: Nanotechnology offers several advanced strategies for drug delivery.[25][26][27]

  • Nanosuspensions: As mentioned earlier, these are sub-micron colloidal dispersions of the pure drug.

  • Polymeric Nanoparticles: The drug can be encapsulated within or adsorbed onto a biodegradable polymer matrix. This can protect the drug from degradation, control its release, and potentially target it to specific sites.[28]

  • Lipid-based Nanocarriers: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which combine the advantages of lipid-based formulations with the benefits of nanotechnology.[29] These nanocarriers can enhance solubility, improve stability, and facilitate transport across biological membranes.[18][30]

IV. Concluding Remarks

Improving the oral bioavailability of triazolopyrimidine derivatives requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of your compound and identifying the primary barriers to its absorption—be it solubility, permeability, or metabolism—you can select the most appropriate enabling formulation strategy. This guide provides a framework for troubleshooting common issues and making informed decisions to advance your promising candidates through the development pipeline.

References

Technical Support Center: Addressing Resistance to Triazolopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome experimental challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to triazolopyrimidine-based kinase inhibitors?

Resistance to triazolopyrimidine-based drugs, which often target protein kinases, can be broadly categorized into three main areas:

  • On-Target Alterations: This is the most common mechanism and involves genetic changes to the drug's direct molecular target. The most frequent alteration is the emergence of secondary point mutations in the kinase domain that either sterically hinder drug binding or alter the conformational dynamics of the active site.[1][2][3] A classic example is the "gatekeeper" mutation, where a small amino acid residue at the back of the ATP-binding pocket is replaced by a larger one, physically blocking inhibitor access.[4][5] For instance, the T315I mutation in BCR-ABL confers resistance to dasatinib[6][7][8][9], and the T790M mutation in EGFR mediates resistance to first-generation inhibitors.[10][11][12][13]

  • Bypass Pathway Activation: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[2][10][14] This allows cancer cells to maintain critical downstream signals for proliferation and survival. For example, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by driving ERBB3-mediated activation of the PI3K-AKT pathway.[10][14] Similarly, activation of Src family kinases can mediate resistance to EGFR and ALK inhibitors.[15][16][17]

  • Reduced Intracellular Drug Concentration: This mechanism involves changes that limit the amount of drug reaching its target inside the cell. A primary cause is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[18][19][20][21] These membrane proteins function as efflux pumps, actively removing the drug from the cell.[18][22]

Q2: My cells are showing a decreased response to my triazolopyrimidine compound. What is the first thing I should check?

Before diving into complex mechanistic studies, it's crucial to rule out common experimental variables.

  • Cell Line Authenticity and Health: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Ensure the cells are healthy, within a low passage number, and free from contamination, particularly from mycoplasma, which can significantly alter cellular responses.

  • Compound Integrity: Verify the concentration and stability of your drug stock. Has it been stored correctly? Has it undergone multiple freeze-thaw cycles? Perform a fresh dose-response experiment using a newly prepared dilution series from a reliable stock.

  • Assay Performance: Re-evaluate your cell viability or functional assay. Include both positive and negative controls to ensure the assay is performing within its expected dynamic range. Minor variations in cell seeding density or incubation times can dramatically affect results.[23][24][25]

This initial diagnostic workflow helps differentiate true biological resistance from technical artifacts.

G start Start: Decreased Drug Response Observed check_cells Verify Cell Line: - Authenticity (STR) - Health & Passage # - Mycoplasma Test start->check_cells check_drug Verify Compound: - Fresh Dilution Series - Check Storage - Confirm Stock Concentration check_cells->check_drug check_assay Verify Assay: - Include +/- Controls - Check Seeding Density - Standardize Incubation Time check_drug->check_assay decision Are all checks OK? check_assay->decision troubleshoot_exp Troubleshoot Experiment: Review protocols for errors in seeding, drug prep, or readout. decision->troubleshoot_exp No investigate_resistance Proceed to Investigate Biological Resistance Mechanisms decision->investigate_resistance Yes

Initial troubleshooting decision tree.

Troubleshooting Guide 1: Investigating On-Target Resistance

Problem: You have confirmed a rightward shift in your dose-response curve (increased IC50), suggesting acquired resistance, and you suspect a mutation in the drug's primary kinase target.

Step-by-Step Workflow:

1. Confirm the IC50 Shift with a Robust Dose-Response Assay:

  • Causality: An accurate and reproducible IC50 value is the foundation for any resistance claim. Inconsistent values can arise from suboptimal assay conditions.

  • Protocol:

    • Cell Seeding: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay period and that the final readout (e.g., absorbance) is within the linear range of your instrument.[23]

    • Drug Dilution: Prepare a 10-point, 2- or 3-fold serial dilution series. Using a logarithmic scale for the x-axis (drug concentration) is essential for generating a sigmoidal curve, which provides the best resolution around the inflection point.[26][27][28]

    • Incubation: Treat cells for a duration appropriate to their doubling time (e.g., 48-72 hours).

    • Data Analysis: Normalize the data with vehicle-treated cells as 100% viability and a toxic control (e.g., high concentration of staurosporine or detergent) as 0%. Use a non-linear regression model (variable slope, four-parameter fit) to calculate the IC50.[28][29][30] Perform at least three biological replicates.

  • Troubleshooting:

    • Incomplete Curve/No Plateau: Your concentration range may be too narrow. Widen the range to capture both the top and bottom plateaus. If the curve still doesn't reach 0% viability, it may indicate partial inhibition or an artifact.[26]

    • High Variability: This often points to inconsistent cell seeding or pipetting errors. Automating liquid handling steps can help.[23] Consider randomizing the plate layout to avoid "edge effects."

2. Sequence the Kinase Domain of the Target Gene:

  • Causality: Direct sequencing is the definitive method to identify mutations in the target protein that may be responsible for resistance.

  • Protocol:

    • Isolate gDNA/RNA: Extract genomic DNA or total RNA from both the sensitive (parental) and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

    • PCR Amplification: Design primers that flank the exons encoding the kinase domain of your target gene. Amplify this region using high-fidelity polymerase to minimize PCR-induced errors.

    • Sanger Sequencing: For clonal cell lines, Sanger sequencing of the purified PCR product is often sufficient to identify dominant resistance mutations.

    • Next-Generation Sequencing (NGS): If you suspect a heterogeneous population or want to detect mutations at low allele frequencies, targeted NGS provides much higher sensitivity.

  • Troubleshooting:

    • No PCR Product: Optimize PCR conditions (annealing temperature, MgCl2 concentration). Check primer design and gDNA/cDNA integrity.

    • Ambiguous Sequencing Traces: If Sanger traces show overlapping peaks, it may indicate a heterozygous mutation or a mixed cell population. Subcloning the PCR product before sequencing or using NGS can resolve this.

3. Validate the Functional Impact of the Mutation:

  • Causality: A mutation's presence doesn't automatically prove it causes resistance. You must demonstrate that it affects the target's activity or phosphorylation status in the presence of the drug.

  • Protocol (Western Blot):

    • Sample Preparation: Treat sensitive and resistant cells with the drug at various concentrations (e.g., 0, 0.5x, 1x, 5x IC50 of the sensitive line). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of your target.[31][32] Keep samples cold at all times.

    • Western Blotting: Probe membranes with an antibody specific to the phosphorylated form of your target kinase and a separate antibody for the total protein level of the kinase.

    • Analysis: In sensitive cells, you should see a dose-dependent decrease in the phospho-protein signal. In resistant cells harboring an on-target mutation, phosphorylation will likely be maintained at higher drug concentrations.

  • Troubleshooting:

    • Weak Phospho-Signal: The phosphorylated form of a protein can be rare or transient.[31][32] Increase the amount of protein loaded, enrich your target via immunoprecipitation before blotting, or use a more sensitive chemiluminescent substrate.[31]

    • High Background: When probing for phospho-proteins, avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[33] Also, avoid phosphate-based buffers like PBS in your wash steps.[31]

SymptomPossible Cause(s)Recommended Solution(s)
No phospho-signal 1. Phosphatase activity during lysis. 2. Low abundance of target. 3. Antibody not working.1. Ensure fresh phosphatase inhibitors are in lysis buffer; keep samples on ice.[31] 2. Load more protein (20-40 µg) or perform immunoprecipitation (IP) to enrich the target.[31] 3. Validate antibody with positive control lysates (e.g., pervanadate-treated cells).
High Background 1. Blocking agent is inappropriate (milk). 2. Non-specific antibody binding. 3. Insufficient washing.1. Use 5% BSA in TBST for blocking.[33] 2. Optimize primary antibody concentration; increase stringency of washes. 3. Increase number and duration of TBST washes.
Phospho-signal present but does not decrease with drug treatment in sensitive cells 1. Drug is inactive. 2. Cells are not taking up the drug. 3. Downstream feedback loop is reactivating the kinase.1. Test drug activity in a cell-free kinase assay. 2. Check for high expression of efflux pumps (See Guide 3). 3. Perform a time-course experiment to check for transient inhibition followed by reactivation.

Troubleshooting Guide 2: Analyzing Bypass Pathway Activation

Problem: Your cells are resistant, but sequencing of the primary target reveals no mutations. This suggests the cells may have activated a compensatory signaling pathway.

Step-by-Step Workflow:

1. Screen for Hyperactivated Pathways with a Phospho-Kinase Array:

  • Causality: A phospho-kinase array is a powerful hypothesis-generating tool that allows you to simultaneously survey the phosphorylation status of dozens of key signaling kinases. This provides a broad snapshot of the cellular signaling network and can quickly identify upregulated bypass pathways.

  • Protocol:

    • Lysate Preparation: Prepare high-quality lysates from sensitive and resistant cells (both untreated and treated with your drug). The protein concentration must be accurately determined and equal amounts should be used for each array.[34]

    • Array Incubation: Follow the manufacturer's protocol precisely for incubating the lysate with the antibody-spotted membranes.[34]

    • Detection & Analysis: Detect the signals using chemiluminescence. Quantify the spot densities and compare the phosphorylation profiles between sensitive and resistant cells. Look for kinases that are hyper-phosphorylated in the resistant line, especially upon drug treatment.[35]

  • Troubleshooting:

    • Weak or No Signals: Ensure sufficient lysate concentration (typically 100-300 µg per array).[34] Check that the detection reagents have not expired.

    • High or Uneven Background: This can result from insufficient blocking or washing. Ensure all steps are performed with gentle, consistent agitation.

Workflow for investigating bypass pathways.

2. Validate Array Hits with Western Blotting:

  • Causality: Antibody arrays are semi-quantitative and can have cross-reactivity. It is essential to validate any identified "hits" using the gold-standard method of Western blotting.

  • Protocol: Use the same lysates from the array experiment (or a biological replicate). Perform Western blots for the phosphorylated and total protein levels of the top candidates identified in the array. This provides rigorous confirmation of the pathway's activation.

3. Functionally Test the Role of the Bypass Pathway:

  • Causality: To prove that the activated bypass pathway is causing resistance, you must show that inhibiting it restores sensitivity to your original drug.

  • Protocol:

    • Combination Treatment: Treat the resistant cells with your triazolopyrimidine compound alone, the inhibitor of the suspected bypass pathway alone, and a combination of both drugs.

    • Assess Synergy: Use a cell viability assay to determine the effect of the combination. A synergistic effect (where the combined effect is greater than the sum of the individual effects) strongly indicates that the bypass pathway is a key mechanism of resistance. You can quantify synergy using methods like the Bliss independence or Chou-Talalay models.

Troubleshooting Guide 3: Assessing Drug Efflux

Problem: Cells are resistant, but there are no on-target mutations and no obvious bypass pathway activation. You suspect the cells may be actively pumping the drug out, reducing its effective intracellular concentration.

Step-by-Step Workflow:

1. Analyze Expression of ABC Transporters:

  • Causality: Overexpression of ABC transporter genes is a common cause of multidrug resistance.[21] Quantitative PCR is a sensitive method to measure changes in mRNA levels.

  • Protocol (qRT-PCR):

    • RNA Extraction & cDNA Synthesis: Isolate high-quality total RNA from sensitive and resistant cells and convert it to cDNA.

    • qPCR: Perform qPCR using validated primers for key ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1).

    • Data Analysis: Normalize the expression levels to one or more stable housekeeping genes (e.g., GAPDH, ACTB). Calculate the fold-change in expression in the resistant line compared to the sensitive parental line using the ΔΔCt method.

  • Troubleshooting:

    • High Cq Values: This could be due to low gene expression or poor quality RNA/cDNA. Re-extract RNA and ensure A260/280 and A260/230 ratios are optimal.

    • Inconsistent Housekeeping Gene Expression: If your housekeeping gene expression varies between samples, it is not a reliable normalizer. Test a panel of housekeeping genes to find the most stable one for your specific experimental conditions.

2. Functionally Inhibit Efflux Pumps:

  • Causality: If increased ABC transporter expression is responsible for resistance, blocking their function should restore drug sensitivity.

  • Protocol:

    • Co-treatment with an ABC Transporter Inhibitor: Perform a dose-response experiment with your triazolopyrimidine drug in the resistant cell line, both in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp/ABCB1, Ko143 for BCRP/ABCG2).

    • Analysis: A significant leftward shift in the IC50 curve in the presence of the efflux pump inhibitor is strong functional evidence that this mechanism is contributing to resistance.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-triazolo[1,5-c]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues derived from the 7-chloro-triazolo[1,5-c]pyrimidine scaffold. This heterocyclic system is a key pharmacophore in modern drug discovery, serving as a versatile template for the development of potent and selective therapeutic agents. We will explore the synthetic rationale, compare the biological activities of key analogues against various targets, and provide detailed experimental protocols to support further research and development in this area.

The Significance of the Triazolo[1,5-c]pyrimidine Core

The triazolo[1,5-c]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to interact with a wide range of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. The fusion of the triazole and pyrimidine rings creates a planar, aromatic system with a unique distribution of nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of proteins.

The introduction of a chlorine atom at the 7-position of the triazolo[1,5-c]pyrimidine ring system is a critical strategic decision in the design of novel bioactive molecules. This chloro group serves two primary purposes:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the overall electronic distribution of the heterocyclic core, potentially enhancing binding affinities to target proteins.

  • A Versatile Synthetic Handle: More importantly, the 7-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse array of functional groups at this position, enabling extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 7-Substituted Triazolo[1,5-c]pyrimidine Analogues

The 7-chloro-triazolo[1,5-c]pyrimidine is often not the final active compound but a pivotal intermediate. The following sections compare analogues where the 7-chloro group has been displaced by various nucleophiles, highlighting the impact of these substitutions on biological activity.

Targeting Protein Kinases

Numerous studies have explored the potential of triazolopyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

One study detailed the design and synthesis of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase.[4] While not the exact triazolo[1,5-c]pyrimidine core, the related scaffold provides valuable insights. In this work, different aryl groups were introduced at the 7-position. Compound 1 (7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine) demonstrated the best antiproliferative activity against cancer cell lines with high EGFR expression.[4] This suggests that the nature of the substituent at the 7-position is critical for potent kinase inhibition.

Another study focused on pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffolds as CDK2 inhibitors.[5] The most potent compounds from this series showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range.

Table 1: Anticancer Activity of 7-Substituted Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Analogues [4]

Compound7-SubstituentAntiproliferative Activity (IC50, µM) on HCC1937 cells
1 4-Bromophenyl~7
2 2,4-Difluorophenyl>20
3 4-Bromophenyl>20

The data indicates that a 4-bromophenyl substituent at the 7-position, in combination with other optimal substitutions, confers superior antiproliferative activity compared to a 2,4-difluorophenyl group in this particular scaffold. This highlights the sensitivity of the target protein to the electronic and steric properties of the group at this position.

Anticonvulsant Activity

The versatility of the triazolopyrimidine scaffold extends beyond oncology. A series of 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticonvulsant properties.[2][6] In this case, the 7-chloro intermediate was reacted with various alcohols and phenols to generate a library of 7-alkoxy and 7-phenoxy derivatives.

Table 2: Anticonvulsant Activity of 7-Alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine Analogues in the MES Test [6]

Compound7-Substituent (R in -OR)Anticonvulsant Activity (ED50, mg/kg)
3a -CH3>300
3d -C4H9145.2
3f -C7H1584.9
Carbamazepine (Reference Drug)11.8
Valproate (Reference Drug)272

The structure-activity relationship in this series indicates that the anticonvulsant activity is influenced by the chain length of the alkoxy group at the 7-position. The activity increases with the lipophilicity of the alkyl chain, with the heptyloxy derivative (3f ) showing the most potent activity in the series, significantly better than the reference drug valproate.[6] This suggests that hydrophobic interactions in the target binding pocket are crucial for this biological effect.

Experimental Protocols

The successful exploration of the SAR of 7-chloro-triazolo[1,5-c]pyrimidine analogues hinges on robust and reproducible synthetic methodologies.

General Synthesis of the 7-Chloro-triazolo[1,5-c]pyrimidine Scaffold

The 7-chloro-triazolo[1,5-c]pyrimidine core is typically synthesized from the corresponding 7-hydroxy analogue.

G cluster_0 Synthesis of 7-Hydroxy Intermediate cluster_1 Chlorination cluster_2 Diversification 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Condensation Condensation 3-amino-1,2,4-triazole->Condensation β-ketoester 7-hydroxy-triazolopyrimidine 7-hydroxy-triazolopyrimidine Condensation->7-hydroxy-triazolopyrimidine Cyclization Chlorination_Reaction Chlorination_Reaction 7-hydroxy-triazolopyrimidine->Chlorination_Reaction POCl3 7-chloro-triazolopyrimidine 7-chloro-triazolopyrimidine Chlorination_Reaction->7-chloro-triazolopyrimidine Workup Nucleophilic_Substitution Nucleophilic_Substitution 7-chloro-triazolopyrimidine->Nucleophilic_Substitution Nu-H 7-substituted_analogues 7-substituted_analogues Nucleophilic_Substitution->7-substituted_analogues

Caption: General synthetic workflow for 7-substituted triazolopyrimidine analogues.

Step-by-Step Protocol for the Synthesis of 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (4): [2]

  • Synthesis of 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (2):

    • A mixture of 1-phenylpentane-1,3-dione (15.6 mmol) and 2H-1,2,4-triazol-3-amine (23.8 mmol) is heated at 160°C for 2 hours without a solvent.

    • After cooling, the mixture is filtered and washed with dichloromethane to afford the product.

  • Chlorination to Yield 7-Chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (4):

    • The 7-hydroxy intermediate (2) is refluxed in an excess of phosphorus oxychloride (POCl3).

    • The reaction progress is monitored by TLC.

    • Upon completion, the excess POCl3 is removed under reduced pressure.

    • The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield the 7-chloro derivative.

Nucleophilic Aromatic Substitution at the 7-Position

The 7-chloro atom is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

General Protocol for the Synthesis of 7-Anilino Analogues:

  • A mixture of the 7-chloro-triazolopyrimidine (1 equivalent) and the desired substituted aniline (2 equivalents) is prepared in a suitable solvent such as isopropanol.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for several hours.

  • The solvent is removed in vacuo.

  • The residue is partitioned between an organic solvent (e.g., dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to afford the desired 7-anilino derivative.

Mechanistic Insights and Logical Relationships

The biological activity of these compounds is intrinsically linked to their ability to interact with specific amino acid residues within the binding sites of their target proteins.

G cluster_SAR Structure-Activity Relationship cluster_Modifications Structural Modifications 7-chloro-triazolo[1,5-c]pyrimidine 7-chloro-triazolo[1,5-c]pyrimidine Nucleophilic_Substitution Nucleophilic_Substitution 7-chloro-triazolo[1,5-c]pyrimidine->Nucleophilic_Substitution Versatile Intermediate Potency Potency Lead_Optimization Lead_Optimization Potency->Lead_Optimization Selectivity Selectivity Selectivity->Lead_Optimization ADME_Properties ADME_Properties ADME_Properties->Lead_Optimization Diverse_Analogues Diverse_Analogues Nucleophilic_Substitution->Diverse_Analogues R-NH2, R-OH, R-SH Biological_Screening Biological_Screening Diverse_Analogues->Biological_Screening Biological_Screening->Potency Biological_Screening->Selectivity Biological_Screening->ADME_Properties Clinical_Candidate Clinical_Candidate Lead_Optimization->Clinical_Candidate

Caption: Logical workflow for the development of triazolopyrimidine-based drug candidates.

For kinase inhibitors, the triazolopyrimidine core often mimics the adenine ring of ATP, occupying the ATP-binding pocket. The substituents at the 7-position can then extend into more solvent-exposed regions or adjacent hydrophobic pockets, allowing for the fine-tuning of potency and selectivity. For instance, the hydrogen bonding capabilities of the nitrogen atoms in the core are crucial for anchoring the molecule in the hinge region of the kinase.

Conclusion

The 7-chloro-triazolo[1,5-c]pyrimidine scaffold is a highly valuable starting point for the development of a wide range of biologically active compounds. Its utility as a versatile synthetic intermediate allows for extensive exploration of the chemical space around the core, leading to the identification of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that modifications at the 7-position have a profound impact on the biological activity, whether it be for anticancer or anticonvulsant applications. The provided experimental protocols offer a solid foundation for researchers to further investigate this promising class of compounds.

References

Validating the Mechanism of Action of 7-chloro-triazolo[1,5-c]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore that serves as the core structure for a multitude of biologically active compounds.[1] Depending on the substituents, these derivatives have been shown to exhibit a range of activities, including the inhibition of kinases like c-Met and CDK2, modulation of microtubule dynamics, and inhibition of ABCB1 transporters.[2][3][4][5] Given the prevalence of this scaffold in kinase inhibitors, this guide will focus on a systematic approach to validate the mechanism of action of a hypothetical 7-chloro-triazolo[1,5-c]pyrimidine derivative as a protein kinase inhibitor.

Section 1: Establishing Direct Target Engagement

A critical first step in validating a small molecule's mechanism of action is to unequivocally demonstrate its physical interaction with the intended protein target within a cellular context.[6][7] This section compares two powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of a target protein.[8][9][10] Binding of a small molecule inhibitor increases the protein's resistance to heat-induced denaturation.

The CETSA workflow involves treating intact cells with the test compound, followed by a heat challenge across a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[11] A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

dot graph TD; A[Start: Cell Culture] --> B{Treat cells with 7-chloro-triazolo[1,5-c]pyrimidine or Vehicle}; B --> C{Heat Challenge at Temperature Gradient}; C --> D{Cell Lysis}; D --> E{Separate Soluble vs. Aggregated Proteins}; E --> F{Quantify Soluble Target Protein (e.g., Western Blot)}; F --> G[Plot Melt Curve & Determine Tm Shift]; G --> H[End: Confirmation of Target Engagement];

end

Caption: CETSA workflow for target engagement validation.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of the 7-chloro-triazolo[1,5-c]pyrimidine derivative or a vehicle control for a predetermined time.

  • Heat Challenge: Harvest and resuspend cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[8]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.[8]

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other quantitative proteomic methods.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

In this assay, cells are engineered to express the target kinase fused to NanoLuc luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then added. When a test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target engagement.[13]

dot graph TD; A[Start: Cells expressing NanoLuc-Kinase Fusion] --> B{Add Fluorescent Tracer & 7-chloro-triazolo[1,5-c]pyrimidine}; B --> C{Incubate to reach binding equilibrium}; C --> D{Measure BRET Signal}; D --> E[Analyze Data: Plot Dose-Response Curve]; E --> F[End: Determine Cellular Affinity (IC50)];

end

Caption: NanoBRET Target Engagement assay workflow.

  • Cell Preparation: Seed cells expressing the NanoLuc-kinase fusion protein in a multi-well plate.

  • Compound and Tracer Addition: Add the 7-chloro-triazolo[1,5-c]pyrimidine derivative at various concentrations, followed by the addition of the fluorescent tracer.

  • Incubation: Incubate the plate at 37°C to allow for compound entry and binding equilibrium.

  • Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Labeling Label-freeRequires NanoLuc-tagged protein and fluorescent tracer
Throughput ModerateHigh
Sensitivity Dependent on antibody quality or MS sensitivityHigh
Quantitative Semi-quantitative (melt shift) or quantitative (ITDRF)Highly quantitative (IC50 determination)
Advantages No need for protein modification; applicable to endogenous proteinsLive-cell measurements; high throughput
Limitations Lower throughput; may not be suitable for all proteinsRequires genetic modification of cells; tracer development needed

Section 2: Assessing Cellular Kinase Inhibition and Downstream Signaling

Confirming direct target binding is essential, but it does not guarantee functional inhibition of the target's activity. Therefore, the next step is to assess the compound's effect on cellular kinase activity and its downstream signaling pathways.[14][15]

Phospho-Target Analysis by Western Blot

A straightforward method to assess the inhibition of a specific kinase is to measure the phosphorylation status of its direct downstream substrates.[13]

  • Cell Treatment: Treat cells with a dose-range of the 7-chloro-triazolo[1,5-c]pyrimidine derivative for a specified time. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target substrate and a total protein antibody for normalization.

  • Quantification: Densitometrically quantify the bands to determine the dose-dependent decrease in substrate phosphorylation.

dot graph TD; subgraph "Signaling Pathway" A(Growth Factor) --> B(Receptor Tyrosine Kinase); B --> C(Downstream Kinase); C --> D(Substrate); D -- Phosphorylation --> E(Phospho-Substrate); E --> F(Cellular Response); end

end

Caption: Inhibition of a kinase cascade by the test compound.

Comparison with Alternative/Orthogonal Approaches
MethodPrincipleAdvantagesLimitations
Phospho-Flow Cytometry Measures phosphorylation of intracellular proteins in single cells.High-throughput; allows for analysis of heterogeneous cell populations.Requires specific and well-validated phospho-antibodies.
ELISA-based Assays Quantifies the level of a specific phosphorylated protein in cell lysates.[13]High-throughput and quantitative.Provides population-level data; may mask single-cell heterogeneity.
Reporter Gene Assays Measures the activity of a transcription factor downstream of the signaling pathway.[16]Functional readout of pathway activity; amenable to high-throughput screening.Indirect measure of kinase activity; may be influenced by other pathways.

Section 3: Kinome-Wide Selectivity Profiling

To ensure the observed cellular effects are due to the inhibition of the intended target and not off-target activities, it is crucial to assess the selectivity of the 7-chloro-triazolo[1,5-c]pyrimidine derivative against a broad panel of kinases.[17][18]

Kinase Panel Screening

Commercially available kinase panel screening services offer the ability to test the compound against hundreds of purified kinases in biochemical assays. This provides a comprehensive overview of the compound's selectivity profile and helps identify potential off-targets.

Interpreting Selectivity Data

The results from a kinase panel screen are typically presented as the percent inhibition at a given compound concentration or as IC50 values for a subset of inhibited kinases. A highly selective compound will potently inhibit the intended target with minimal activity against other kinases.

Table of Expected Outcomes for a Selective Kinase Inhibitor

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase >95%<100
Off-Target Kinase 1 <20%>10,000
Off-Target Kinase 2 <10%>10,000
... (and so on for the panel)

Conclusion

Validating the mechanism of action of a novel compound like a 7-chloro-triazolo[1,5-c]pyrimidine derivative requires a multi-pronged, evidence-based approach. By systematically progressing from direct target engagement assays (CETSA, NanoBRET) to cellular functional assays (phospho-protein analysis) and comprehensive selectivity profiling, researchers can build a robust and compelling case for the compound's on-target activity. This rigorous validation is a cornerstone of modern drug discovery, ensuring that therapeutic candidates advance with a clear understanding of their molecular interactions and cellular consequences.

References

Introduction: The Significance of Isomerism in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 7-chloro-triazolo[1,5-c]pyrimidine and its [1,5-a] Isomer

The triazolopyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2][3] Molecules built on this framework have been developed to treat conditions ranging from epilepsy and malaria to cancer and viral infections.[1][4][5][6]

However, the triazolopyrimidine system can exist in several constitutional isomeric forms, defined by the fusion points between the triazole and pyrimidine rings. Among these, the [1,5-a] and [1,5-c] isomers are two distinct arrangements that, despite sharing the same molecular formula, exhibit profoundly different three-dimensional shapes, electronic properties, and, consequently, biological activities. The seemingly subtle shift of a single nitrogen atom in the fused ring system fundamentally alters the molecule's ability to engage with protein targets.

This guide provides a detailed comparison of two specific isomers: 7-chloro-[4][7][8]triazolo[1,5-c]pyrimidine and 7-chloro-[4][7][8]triazolo[1,5-a]pyrimidine . As a Senior Application Scientist, my objective is to move beyond a simple list of properties and delve into the causality behind their divergent biological profiles. We will explore their synthesis, compare their documented activities against various targets with supporting experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive understanding of how isomeric choice dictates therapeutic potential.

Section 1: Structural and Synthetic Differentiation

The fundamental difference between the two isomers lies in the position of the bridgehead nitrogen atom, which dictates the overall geometry and hydrogen bonding capabilities of the scaffold.

Caption: Core structures of the [1,5-a] and [1,5-c] triazolopyrimidine isomers.

The synthetic pathways to these scaffolds are distinct and influence their accessibility in research. The more stable and widely studied [1,5-a] isomer is typically synthesized via the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound like ethyl acetoacetate.[9] Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields the 7-chloro derivative.[8]

In contrast, the synthesis of the [1,5-c] isomer can be more intricate. A common route involves reacting arylamidines to form a pyrimidinone intermediate. This is followed by chlorination, conversion to a hydrazinopyrimidine, and a final cyclization step that often proceeds through a Dimroth rearrangement to furnish the thermodynamically stable [1,5-c] product.[10] Given these synthetic considerations, it is crucial to employ robust analytical methods, such as 1H-15N HMBC NMR, to unequivocally confirm the identity of the resulting regioisomer, as unintended rearrangements can occur.[11]

workflow cluster_A [1,5-a] Isomer Synthesis cluster_C [1,5-c] Isomer Synthesis startA 3-Amino-1,2,4-triazole + Ethyl Acetoacetate stepA1 Cyclocondensation startA->stepA1 stepA2 Chlorination (POCl₃) stepA1->stepA2 endA 7-chloro-[1,2,4]triazolo [1,5-a]pyrimidine stepA2->endA startC Arylamidine + Ethyl Formylacetate stepC1 Pyrimidinone Formation startC->stepC1 stepC2 Chlorination -> Hydrazinolysis stepC1->stepC2 stepC3 Cyclization & Dimroth Rearrangement stepC2->stepC3 endC 7-chloro-[1,2,4]triazolo [1,5-c]pyrimidine stepC3->endC

Caption: Divergent synthetic pathways leading to the [1,5-a] and [1,5-c] isomers.

Section 2: A Tale of Two Scaffolds: Comparative Biological Activity

The isomeric arrangement is the primary determinant of the biological targets with which these compounds interact. The [1,5-a] isomer, due to its structural and electronic mimicry of purines, has been extensively developed as an inhibitor of enzymes that process purine-like substrates.[12][13][14] The [1,5-c] isomer, while less explored, engages with a different set of targets.

G cluster_main Biological Target Spectrum cluster_targets_a [1,5-a] Targets cluster_targets_c [1,5-c] Targets isomer_a 7-chloro-triazolo[1,5-a]pyrimidine (Purine Bioisostere) target_a1 Anticancer (Kinases, Tubulin, LSD1) isomer_a->target_a1 target_a2 Antiparasitic (PfDHODH) isomer_a->target_a2 target_a3 Antiviral (Viral Polymerases) isomer_a->target_a3 target_a4 CNS (GABAA Receptors) isomer_a->target_a4 isomer_c 7-chloro-triazolo[1,5-c]pyrimidine target_c1 Anti-inflammatory / Anti-asthma (Mediator Release Inhibition) isomer_c->target_c1 target_c2 Agrochemicals isomer_c->target_c2

Caption: Distinct biological target classes for the [1,5-a] and [1,5-c] isomers.

The Versatile [1,5-a] Isomer: A Multi-Target Scaffold

Derivatives of the 7-chloro-[4][7][8]triazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity across several therapeutic areas:

  • Anticancer Activity: This is one of the most fruitful areas of research for this isomer. Derivatives have been shown to act as potent microtubule-stabilizing agents, arresting the cell cycle and inducing apoptosis.[8][15] Others function as inhibitors of key cancer-driving enzymes like Epidermal Growth Factor Receptor (EGFR), Tyrosyl-DNA phosphodiesterase 2 (TDP2), and Lysine-Specific Demethylase 1 (LSD1).[4][16][17][18]

  • Antiparasitic Activity: The triazolo[1,5-a]pyrimidine core is central to the development of novel antimalarials. These compounds are potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine synthesis in the parasite but not in humans, providing a selective therapeutic window.[5]

  • Antiviral Activity: The scaffold has been successfully employed to develop inhibitors of viral polymerases. Notably, derivatives have shown efficacy against the influenza virus by disrupting the crucial PA-PB1 protein-protein interaction within the viral RNA-dependent RNA polymerase complex.[19][20]

  • Central Nervous System (CNS) Activity: Certain derivatives have been identified as positive modulators of the GABA-A receptor, leading to potent anticonvulsant activity in preclinical models of epilepsy.[21][22]

The Specialized [1,5-c] Isomer: A Niche Modulator

The available literature on the 7-chloro-[4][7][8]triazolo[1,5-c]pyrimidine isomer and its derivatives points to a more specialized, though significant, biological role:

  • Anti-asthma and Mediator Release Inhibition: The most prominent reported activity for this class is the inhibition of mediator release from human basophils.[10] In a key study, 5-aryl-2-amino[4][7][8]triazolo[1,5-c]pyrimidines were identified as potent inhibitors of histamine release, a central mechanism in allergic and asthmatic responses.[10] This positions the [1,5-c] scaffold as a promising starting point for developing novel anti-inflammatory and anti-asthma therapeutics.

  • Agrochemical and Kinase Applications: While less detailed in comparative studies, the [1,5-c] scaffold is also utilized in agrochemical research for developing new pesticides and has been explored in the design of kinase inhibitors, leveraging its unique structure for selective binding.[23]

Section 3: Quantitative Comparison and Experimental Protocols

The divergence in biological activity is best illustrated by quantitative data. The following table summarizes representative inhibitory concentrations for derivatives of each isomeric class against their respective targets.

Isomer ClassRepresentative Compound TargetAssay TypePotency (IC₅₀ / ED₅₀)Reference
[1,5-a] EGFR (Anticancer)In vitro enzyme inhibition0.087 µM[4]
[1,5-a] Tubulin Polymerization (Anticancer)In vitro inhibition9.90 µM[15]
[1,5-a] P. falciparum (Antimalarial)In vitro cell-based assay< 1 µM (various analogs)[5]
[1,5-a] Anticonvulsant (PTZ model)In vivo (mice)31.81 mg/kg[22]
[1,5-c] Histamine Release (Anti-asthma)Ex vivo (human basophils)Active at low µM range[10]
Experimental Protocol 1: In Vitro PfDHODH Inhibition Assay (for [1,5-a] Isomers)

This protocol describes a standard method to assess the inhibitory activity of compounds against the Plasmodium falciparum dihydroorotate dehydrogenase enzyme, a key antimalarial target.

Principle: The assay measures the reduction of a dye (DCIP) that is coupled to the oxidation of dihydroorotate to orotate by the PfDHODH enzyme. Inhibition of the enzyme results in a decreased rate of dye reduction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 100 mM HEPES (pH 8.0), 0.1% Triton X-100, 150 mM NaCl.

    • Prepare substrate solution: Dilute dihydroorotate (DHO) and coenzyme Q (CoQD) in the assay buffer.

    • Prepare enzyme solution: Dilute recombinant PfDHODH to the desired concentration in assay buffer.

    • Prepare test compounds: Perform serial dilutions of the 7-chloro-[4][7][8]triazolo[1,5-a]pyrimidine derivatives in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of diluted test compound or DMSO (vehicle control) to each well.

    • Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 58 µL of the substrate/dye solution containing DHO, CoQD, and DCIP.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a plate reader. The rate of reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Human Basophil Histamine Release Assay (for [1,5-c] Isomers)

This protocol outlines a method to evaluate the ability of compounds to inhibit antigen-induced histamine release from human basophils, a key assay for anti-asthma potential.[10]

Principle: Basophils isolated from the blood of allergic donors are challenged with a specific antigen, causing them to degranulate and release histamine. The amount of histamine released into the supernatant is quantified, and the inhibitory effect of the test compound is measured.

Step-by-Step Methodology:

  • Basophil Isolation:

    • Obtain whole blood from a suitably allergic donor.

    • Isolate peripheral blood mononuclear cells (PBMCs), which contain basophils, using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in a buffered salt solution (e.g., PIPES buffer) containing calcium and magnesium.

  • Compound Incubation:

    • Aliquot the cell suspension into microtiter tubes.

    • Add various concentrations of the 7-chloro-[4][7][8]triazolo[1,5-c]pyrimidine derivatives (or vehicle control) to the tubes.

    • Incubate the mixture for 15 minutes at 37°C to allow the compound to interact with the cells.

  • Antigen Challenge:

    • Add the appropriate antigen (e.g., anti-IgE antibody or a specific allergen) to the tubes to trigger degranulation.

    • Incubate for 45 minutes at 37°C.

    • Include controls for spontaneous release (no antigen) and total histamine (cells lysed with perchloric acid).

  • Histamine Quantification:

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the histamine content in the supernatant using a sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or an automated fluorometric assay.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample, correcting for spontaneous release.

    • Determine the percent inhibition caused by the test compound at each concentration compared to the positive control (antigen challenge without inhibitor).

    • Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion and Future Outlook

This guide demonstrates that the constitutional isomerism between 7-chloro-triazolo[1,5-a]pyrimidine and its [1,5-c] counterpart is a critical determinant of biological function.

  • The [1,5-a] isomer stands out as a remarkably versatile scaffold. Its identity as a purine bioisostere has enabled the development of potent inhibitors for a wide range of targets, making it a cornerstone for drug discovery programs in oncology, infectious diseases, and neurology.

  • The [1,5-c] isomer , while less explored, has carved a distinct niche as a modulator of immune responses, specifically in the context of mediator release. This presents a valuable, and perhaps underexploited, opportunity for the development of novel treatments for asthma and allergic conditions.

For researchers and drug development professionals, the message is clear: the initial choice of isomeric scaffold is a pivotal strategic decision. It dictates the accessible target space and shapes the entire trajectory of a discovery program. Future work should focus on expanding the biological characterization of the [1,5-c] and other less-common triazolopyrimidine isomers. A systematic screening of these scaffolds against diverse target families, guided by computational docking and structural biology, could unlock new therapeutic avenues that remain hidden within the rich chemical space of this privileged heterocyclic family.

References

A Comparative Analysis of Antiviral Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge posed by viral infectious diseases necessitates a continuous and robust pipeline of novel antiviral therapeutics. A critical component of this endeavor is the rigorous comparative analysis of new chemical entities (NCEs) against existing, approved antiviral agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis of antiviral activity. By adhering to the principles of scientific integrity and employing validated experimental methodologies, researchers can generate the high-quality data necessary for informed decision-making in the preclinical and clinical development phases. This document will focus on a comparative analysis of prominent antiviral drugs targeting SARS-CoV-2, the causative agent of COVID-19, to illustrate these principles in a relevant and contemporary context.

Understanding the Viral Target and Drug Mechanisms

A prerequisite for any comparative analysis is a deep understanding of the viral life cycle and the specific molecular targets of the antiviral drugs being evaluated. For SARS-CoV-2, a positive-sense single-stranded RNA virus, key stages for therapeutic intervention include viral entry, replication, and egress.

Key Antiviral Targets in SARS-CoV-2
  • RNA-dependent RNA polymerase (RdRp): This viral enzyme is essential for the replication of the viral RNA genome.[1][2][3]

  • Main Protease (Mpro or 3CLpro): This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication.[4][5][6]

Mechanisms of Action of Comparator Drugs

A thorough understanding of the mechanisms of action of existing drugs provides a benchmark for evaluating novel antivirals.

  • Remdesivir: This drug is a nucleotide analog prodrug.[1][7] Once inside the host cell, it is converted into its active triphosphate form, which acts as an adenosine analog.[7][8] The viral RdRp incorporates this analog into the growing RNA strand, leading to delayed chain termination and inhibition of viral replication.[1][3][7][8]

  • Molnupiravir: This is another prodrug that is metabolized into a ribonucleoside analog resembling cytidine.[9][10][11] This analog is incorporated into the viral RNA by RdRp.[9][10][11] The incorporated analog can then pair with either guanosine or adenosine, leading to an accumulation of mutations in the viral genome, a mechanism known as "viral error catastrophe."[9][12]

  • Nirmatrelvir (in combination with Ritonavir as Paxlovid): Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro).[4][13][14] By binding to the active site of Mpro, it prevents the cleavage of viral polyproteins, thereby halting viral replication.[5][6][13] Ritonavir is co-administered to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme, which would otherwise rapidly metabolize nirmatrelvir.[4][5][6] This inhibition boosts the plasma concentration and duration of action of nirmatrelvir.[4][5][6]

Antiviral Mechanisms of Action Figure 1: Mechanisms of Action of Key Anti-SARS-CoV-2 Drugs cluster_virus SARS-CoV-2 Life Cycle cluster_drugs Antiviral Drug Intervention Viral Entry Viral Entry Replication/Transcription Replication/Transcription Viral Entry->Replication/Transcription Uncoating Translation Translation Replication/Transcription->Translation mRNA Assembly Assembly Replication/Transcription->Assembly Genomic RNA Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing Polyprotein Processing->Assembly Viral Egress Viral Egress Assembly->Viral Egress Remdesivir Remdesivir Remdesivir->Replication/Transcription Inhibits RdRp (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->Replication/Transcription Inhibits RdRp (Viral Mutagenesis) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Polyprotein Processing Inhibits Mpro Ritonavir Ritonavir Ritonavir->Nirmatrelvir Boosts Concentration caption Mechanisms of key anti-SARS-CoV-2 drugs.

Caption: Mechanisms of key anti-SARS-CoV-2 drugs.

In Vitro Comparative Analysis: Experimental Protocols

In vitro assays are the cornerstone of antiviral drug evaluation, providing essential data on a compound's potency and cytotoxicity.[15][16]

Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compounds to ensure that any observed reduction in viral replication is not due to cell death.[17]

MTT Assay Protocol [17][18][19][20][21]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19]

  • Cell Seeding: Seed a suitable cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) in a 96-well plate at a density that ensures 80-90% confluency after 24 hours of incubation.[17][22]

  • Compound Addition: Prepare serial dilutions of the test compounds and the comparator drugs in cell culture medium. Add the diluted compounds to the cells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Efficacy Assays

Several assays can be employed to quantify the antiviral activity of a compound. The choice of assay often depends on the virus and the specific research question.

Plaque Reduction Assay Protocol [23][24][25][26][27][28][29]

This is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[25][26][28]

  • Cell Seeding: Seed a confluent monolayer of susceptible cells in 6- or 12-well plates.[25][26]

  • Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for adsorption.[26]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.[25][26]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for SARS-CoV-2).[26]

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[26]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.[26]

TCID50 Assay Protocol [30][31][32][33][34]

The Tissue Culture Infectious Dose 50 (TCID50) assay is used for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures.[31][32][33]

  • Cell Seeding: Prepare a 96-well plate with a confluent monolayer of susceptible cells.[30][31][34]

  • Virus and Compound Co-incubation: Prepare serial dilutions of the virus and mix with serial dilutions of the test compound.

  • Infection: Add the virus-compound mixture to the cells.

  • Incubation: Incubate the plate and monitor for cytopathic effect (CPE) for several days.[30][31]

  • CPE Assessment: Score each well as either positive or negative for CPE.

  • TCID50 Calculation: Calculate the TCID50 using a statistical method such as the Reed-Muench or Spearman-Kärber method.[33] The EC50 can be determined by identifying the compound concentration that reduces the viral titer by 50%.

In_Vitro_Assay_Workflow Figure 2: Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing start Start cell_seeding Seed Cells in Microplates start->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds cell_seeding->compound_prep cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction, TCID50) compound_prep->antiviral_assay incubation Incubate cytotoxicity_assay->incubation virus_infection Infect Cells with Virus antiviral_assay->virus_infection virus_infection->incubation data_collection_cyto Measure Cell Viability incubation->data_collection_cyto data_collection_antiviral Quantify Viral Inhibition incubation->data_collection_antiviral data_analysis Data Analysis data_collection_cyto->data_analysis data_collection_antiviral->data_analysis cc50 Determine CC50 data_analysis->cc50 ec50 Determine EC50 data_analysis->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si end End si->end caption Workflow for in vitro antiviral testing.

Caption: Workflow for in vitro antiviral testing.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Novel Compound X [Insert Target]Vero E6[Insert Data][Insert Data][Insert Data]
Remdesivir RdRpVero E6[Insert Data][Insert Data][Insert Data]
Molnupiravir RdRpVero E6[Insert Data][Insert Data][Insert Data]
Nirmatrelvir MproVero E6[Insert Data][Insert Data][Insert Data]

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at concentrations well below those that are toxic to host cells.[17]

In Vivo Comparative Analysis: Animal Models

While in vitro assays provide valuable initial data, in vivo studies in appropriate animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of an antiviral compound in a whole-organism setting.[35][36][37]

Selection of Animal Models

The choice of animal model is critical and should be based on its ability to recapitulate key aspects of the human disease.[35][37] For SARS-CoV-2, commonly used models include:

  • Syrian Hamsters: These animals are susceptible to SARS-CoV-2 infection and develop a respiratory disease that shares some features with human COVID-19.

  • Transgenic Mice: Mice expressing human ACE2 (hACE2) are susceptible to SARS-CoV-2 and can be used to model different aspects of the disease.[35][38]

  • Non-human Primates: Macaques are considered the gold standard for preclinical evaluation due to their close physiological and immunological similarities to humans.

Experimental Design for In Vivo Efficacy Studies
  • Animal Acclimatization and Infection: Acclimatize the animals to the facility and then infect them with a standardized dose of the virus via an appropriate route (e.g., intranasal).

  • Compound Administration: Administer the test compound and comparator drugs at various doses and schedules (prophylactic or therapeutic).

  • Monitoring of Disease Progression: Monitor the animals daily for clinical signs of disease, such as weight loss, changes in activity, and respiratory distress.

  • Viral Load Determination: At selected time points, collect samples (e.g., nasal swabs, lung tissue) to quantify viral load using methods such as quantitative reverse transcription PCR (qRT-PCR) or TCID50 assay.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of tissues (especially the lungs) to assess the extent of tissue damage and inflammation.

Data Presentation

The results of the in vivo studies should be presented in a clear and organized manner.

Table 2: Comparative In Vivo Efficacy in a SARS-CoV-2 Animal Model

Treatment GroupDose and ScheduleMean Weight Loss (%)Lung Viral Titer (log10 TCID50/g)Lung Pathology Score
Vehicle Control -[Insert Data][Insert Data][Insert Data]
Novel Compound X [Insert Dose][Insert Data][Insert Data][Insert Data]
Remdesivir [Insert Dose][Insert Data][Insert Data][Insert Data]
Molnupiravir [Insert Dose][Insert Data][Insert Data][Insert Data]
Nirmatrelvir/r [Insert Dose][Insert Data][Insert Data][Insert Data]

Conclusion

A rigorous and systematic comparative analysis of antiviral activity is indispensable for the successful development of new antiviral drugs. By employing validated in vitro and in vivo methodologies, researchers can generate the high-quality data needed to assess the potential of novel compounds relative to existing therapies. This guide provides a foundational framework for conducting such analyses, emphasizing the importance of understanding the viral target, the mechanisms of action of comparator drugs, and the appropriate experimental designs and data interpretation. The ultimate goal is to identify and advance promising antiviral candidates that can address the ongoing threat of viral diseases.

References

A Researcher's Guide to Benchmarking the Antiproliferative Effects of New Triazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Triazolopyrimidines

The scaffold of[1][2][3]triazolo[1,5-a]pyrimidine is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4] In recent years, this heterocyclic system has garnered significant attention for its potential as a source of novel anticancer agents. Derivatives have been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer.[5][6][7] Many of these compounds exert their effects by inhibiting key players in cancer cell signaling, such as protein kinases, which are critical for tumor growth, proliferation, and survival.[5][8]

Notably, certain triazolopyrimidine derivatives have been identified as inhibitors of crucial signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[1][5] The EGFR signaling cascade, often dysregulated in cancer, plays a major role in cell proliferation, migration, and angiogenesis.[9][10][11] Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its frequent activation in various cancers makes it a prime therapeutic target.[3][12]

This guide provides a comprehensive framework for benchmarking the antiproliferative effects of new triazolopyrimidine derivatives. It is designed for researchers in drug discovery and development, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices. Our objective is to equip you with the necessary tools to rigorously evaluate novel compounds and compare their performance against established benchmarks.

Benchmarking Strategy: A Multi-Faceted Approach

A robust evaluation of a new anticancer compound requires more than a simple cell viability assay. A well-rounded benchmarking strategy should provide insights into a compound's potency, its mechanism of action, and its effects on the fundamental cellular processes of proliferation and death.

Our recommended strategy involves a tiered approach:

  • Primary Screening for Antiproliferative Activity: The initial step is to determine the concentration-dependent inhibitory effect of the new derivatives on the growth of a panel of cancer cell lines. This is typically achieved using colorimetric assays that measure cell viability.

  • Mechanistic Elucidation: Once the antiproliferative activity is established, the next step is to investigate how the compounds are affecting the cells. This involves analyzing their impact on the cell cycle and their ability to induce apoptosis (programmed cell death).

  • Target Validation (Optional but Recommended): For derivatives designed to inhibit specific molecular targets (e.g., a particular kinase), biochemical or cell-based assays should be performed to confirm target engagement and inhibition.

To provide a meaningful comparison, the new triazolopyrimidine derivatives should be tested alongside a relevant positive control, such as a known clinical drug that targets a similar pathway (e.g., Gefitinib for EGFR inhibition or a PI3K inhibitor like Alpelisib).[13]

Experimental Workflows & Protocols

Here, we provide detailed, step-by-step protocols for the key experiments in our benchmarking strategy. These protocols are designed to be self-validating by including necessary controls.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation cell_culture Cell Line Selection & Culture (e.g., A549, MCF-7, HCT116) compound_prep Prepare Stock Solutions (New Derivatives & Doxorubicin) cell_culture->compound_prep mtt_assay MTT/SRB Assay (72h incubation) compound_prep->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50_calc->cell_cycle Select potent compounds (at IC50 concentration) apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50_calc->apoptosis Select potent compounds (at IC50 concentration) flow_cytometry Flow Cytometry Analysis cell_cycle->flow_cytometry apoptosis->flow_cytometry data_synthesis Synthesize All Data flow_cytometry->data_synthesis report Generate Comparison Guide data_synthesis->report

Caption: A streamlined workflow for benchmarking new antiproliferative compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15] An alternative is the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less susceptible to interference from compounds that affect cellular metabolism.[16]

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 7.5 x 104 cells/mL in complete culture medium.[17]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[17]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the new triazolopyrimidine derivatives and the reference drug (e.g., Doxorubicin) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.[17]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[14][17]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

    • Read the absorbance at 570-590 nm using a microplate reader.[14][17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2] Many anticancer drugs exert their effects by causing cell cycle arrest at a specific phase. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the new derivatives at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.[18][19]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[20]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase treatment is crucial to prevent the staining of RNA.

    • Incubate in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[21] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[22][23]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both floating and adherent cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[24]

    • Incubate at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Add more 1X binding buffer to each sample.

    • Analyze the samples immediately by flow cytometry (within 1 hour).[22]

    • Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (e.g., FL1) and PI fluorescence in the red channel (e.g., FL3).

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Results and Discussion

Comparative Antiproliferative Activity

The primary output of the screening phase is the IC50 value for each compound against each cell line. These results should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative IC50 Values (µM) of Triazolopyrimidine Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)[7]HCT116 (Colon Cancer)[7]
New Derivative 1 [Insert Value][Insert Value][Insert Value]
New Derivative 2 [Insert Value][Insert Value][Insert Value]
New Derivative 3 [Insert Value][Insert Value][Insert Value]
Doxorubicin [Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders. Actual experimental data should be inserted.

The discussion of these results should focus on structure-activity relationships (SAR). For example, how do different substitutions on the triazolopyrimidine core affect the antiproliferative potency? Are certain derivatives more effective against specific cancer types? Comparing the potency of the new derivatives to a standard chemotherapeutic agent like Doxorubicin provides a crucial benchmark for their potential efficacy.[7]

Insights into the Mechanism of Action

The results from the cell cycle and apoptosis assays provide a deeper understanding of how the compounds inhibit cell growth. For instance, a compound might induce a significant increase in the percentage of cells in the G2/M phase, suggesting that it interferes with mitosis. Another compound might lead to a large population of Annexin V-positive cells, indicating that it is a potent inducer of apoptosis.

These findings can be correlated with the known mechanisms of action of similar compounds. For example, many kinase inhibitors that target the PI3K/Akt or EGFR pathways are known to induce cell cycle arrest and apoptosis.[1][5][25]

Potential Signaling Pathway Involvement

Based on the experimental results and existing literature on triazolopyrimidines, a potential mechanism of action can be proposed. Many triazolopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[5] A common target is the EGFR, which, upon activation, triggers downstream pathways like the Ras-Raf-MEK-ERK and the PI3K-Akt-mTOR cascades, both of which are critical for cell proliferation and survival.[9][25] Inhibition of EGFR would block these signals, leading to cell cycle arrest and apoptosis.

G cluster_pathways Downstream Signaling GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Triazolo New Triazolopyrimidine Derivative Triazolo->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine derivative.

Conclusion

The benchmarking framework presented in this guide provides a rigorous and systematic approach to evaluating the antiproliferative effects of new triazolopyrimidine derivatives. By combining quantitative measures of cell viability with mechanistic studies on the cell cycle and apoptosis, researchers can gain a comprehensive understanding of a compound's potential as an anticancer agent. This multi-faceted approach, grounded in established protocols and a clear understanding of the underlying cell biology, is essential for identifying promising lead candidates for further preclinical and clinical development.

References

Head-to-head comparison of different triazolopyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Triazolopyrimidine Scaffolds for Drug Discovery

The triazolopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active molecules.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet it possesses distinct electronic and steric properties that can be fine-tuned to achieve desired pharmacological profiles.[3] This versatility has led to the development of triazolopyrimidine derivatives with applications ranging from oncology and inflammation to neurodegenerative and infectious diseases.[4][5][6]

There are eight possible isomeric forms of the triazolopyrimidine ring system, with the[4][7][8]triazolo[1,5-a]pyrimidine being the most stable and extensively studied.[4][5] However, other scaffolds, such as the[4][7][8]triazolo[4,3-a]-,[4][7][8]triazolo[1,5-c]-, and triazolo[4,5-d]pyrimidines, each offer unique structural and electronic features that medicinal chemists can exploit. The choice of scaffold is a critical decision in the drug design process, as the specific arrangement of nitrogen atoms profoundly influences the molecule's hydrogen bonding capacity, metabolic stability, and overall three-dimensional shape, thereby dictating its target affinity and selectivity.

This guide provides a head-to-head comparison of prominent triazolopyrimidine scaffolds, synthesizing data from seminal studies to illuminate the distinct advantages and therapeutic potential of each. We will delve into their synthesis, structure-activity relationships (SAR), and performance against key biological targets, supported by experimental data and detailed protocols.

Core Isomeric Scaffolds: A Structural Overview

The fundamental difference between the common triazolopyrimidine isomers lies in the fusion of the triazole and pyrimidine rings. This seemingly subtle variation has significant implications for the molecule's properties and biological activity.

Scaffolds cluster_0 [1,2,4]Triazolo[1,5-a]pyrimidine cluster_1 [1,2,4]Triazolo[4,3-a]pyrimidine cluster_2 [1,2,4]Triazolo[1,5-c]pyrimidine cluster_3 Triazolo[4,5-d]pyrimidine a [1,2,4]Triazolo[1,5-a]pyrimidine (Most Stable Isomer) img_a img_a b [1,2,4]Triazolo[4,3-a]pyrimidine img_b img_b c [1,2,4]Triazolo[1,5-c]pyrimidine img_c img_c d Triazolo[4,5-d]pyrimidine img_d img_d

Caption: Core structures of key triazolopyrimidine isomers.

Scaffold I: The[4][7][8]Triazolo[1,5-a]pyrimidine Core

This scaffold is the most explored in drug discovery, valued for its synthetic accessibility and its role as a successful purine bioisostere.[3]

Synthesis & Chemical Properties

The construction of the[4][7][8]triazolo[1,5-a]pyrimidine ring is typically achieved through robust and high-yielding reactions. The most common strategy involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[3] More recently, efficient one-pot, three-component reactions have been developed, allowing for rapid library synthesis by combining an aminotriazole, a 1,3-dicarbonyl compound, and an aldehyde.[9] This synthetic tractability is a major advantage, enabling extensive exploration of the chemical space around the core. Another key synthetic route is the Dimroth rearrangement of the isomeric[4][7][8]triazolo[4,3-a]pyrimidine scaffold under acidic or basic conditions.[2][3]

Biological Performance & Key Targets

The[4][7][8]triazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of targets.

  • Oncology: This is the most prominent therapeutic area for this scaffold.

    • Tubulin Inhibition: Several series have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[9][10] SAR studies reveal that a 3,4,5-trimethoxyphenyl group at certain positions is crucial for activity, mimicking the A-ring of colchicine.[10] A key advantage of some of these compounds is their ability to overcome multidrug resistance.[11]

    • Kinase Inhibition: Derivatives have been designed to target various kinases. For instance, selective inhibitors of Werner syndrome RecQ helicase (WRN), a synthetic lethal target in microsatellite instability (MSI) tumors, have been developed, with one compound, HRO761, entering clinical trials.[12]

    • Epigenetic Targets: The scaffold has been successfully employed to create inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in cancer epigenetics.[13] These inhibitors function in a reversible, FAD-competitive manner and induce the accumulation of histone methylation marks.[13]

    • Signaling Pathway Modulation: Certain derivatives function as direct inhibitors of the STAT3 protein by binding to its SH2 domain, thereby blocking a critical oncogenic signaling pathway.[1][14]

  • Inflammation & Immunology:

    • Cannabinoid Receptor 2 (CB2) Agonists: Potent and selective CB2 agonists have been developed from this scaffold for treating inflammatory conditions like kidney disease and fibrosis.[15]

  • Central Nervous System (CNS) Disorders:

    • Microtubule Stabilization: Brain-penetrant, orally bioavailable derivatives have been identified as microtubule stabilizers.[16] These compounds exhibit a longer half-life in the brain than in plasma, suggesting they could be developed as CNS-directed therapies for neurodegenerative diseases.[16]

Scaffold II: The[4][7][8]Triazolo[4,3-a]- and [1,5-c]-pyrimidine Cores

Though less common than the [1,5-a] isomer, these scaffolds possess unique properties that have been successfully leveraged, particularly in the realm of CNS disorders and oncology.

Synthesis & Chemical Properties

The[4][7][8]triazolo[4,3-a]pyrimidine scaffold can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[17] The [1,5-c] isomer can be accessed through the cyclization of hydrazones, often alongside the [4,3-c] isomer, which can be separated chromatographically.[18] It is important to note the potential for rearrangement of the [4,3-a] to the more stable [1,5-a] isomer, a factor that must be considered during synthesis and storage.[3]

Biological Performance & Key Targets
  • CNS - Adenosine A₂A Receptor Antagonism: The pyrazolo[4,3-e][4][7][8]triazolo[1,5-c]pyrimidine scaffold is a cornerstone for the development of highly potent and selective antagonists of the adenosine A₂A receptor.[19][20] These antagonists are being investigated as treatments for Parkinson's disease. SAR studies have shown that small alkyl or fluoroalkyl groups on a terminal ether are well-tolerated and can be used to introduce radiolabels for PET imaging agents.[19][20]

  • Oncology - Kinase Inhibition: Novel pyrazolo-[4,3-e][4][7][8]triazolopyrimidine derivatives, including both [4,3-c] and [1,5-c] isomers, have been synthesized and shown to possess significant anticancer activity.[7][18] These compounds often act as EGFR inhibitors, suppressing the EGFR/AKT/ERK signaling cascade in cancer cells.[7][18] Molecular docking studies confirm their binding at the ATP-binding site of the EGFR kinase domain.[7]

Scaffold III: The Triazolo[4,5-d]pyrimidine Core

This scaffold, also known as 8-azapurine, has been effectively utilized to target specific kinases involved in cellular stress responses.

Synthesis & Chemical Properties

The synthesis of this scaffold typically involves the annulation of a triazole ring onto a 4,5-diaminopyrimidine derivative.[2] This approach allows for the introduction of diverse substituents on both the pyrimidine and triazole portions of the molecule.

Biological Performance & Key Targets
  • Oncology - GCN2 Kinase Inhibition: A series of triazolo[4,5-d]pyrimidine derivatives were developed as potent and selective inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase.[21] GCN2 is a key component of the Integrated Stress Response (ISR) pathway, which is often exploited by cancer cells to survive under nutrient deprivation. These inhibitors were shown to block the phosphorylation of eIF2α in cells and exhibit uniform growth inhibition against leukemia cell lines.[21]

Head-to-Head Data Summary

The following table summarizes the performance of representative compounds from each scaffold class against various biological targets. This comparative data highlights the distinct therapeutic niches each scaffold can occupy.

Scaffold TypeCompound ExampleTarget(s)Bioactivity (IC₅₀)Therapeutic AreaReference(s)
[4][7][8]Triazolo[1,5-a]pyrimidine Compound 28 (Restricted CA-4 analogue)Tubulin Polymerization9.90 µMOncology[9]
[4][7][8]Triazolo[1,5-a]pyrimidine Compound S35 WRN Helicase16.1 nMOncology (MSI+)[12]
[4][7][8]Triazolo[1,5-a]pyrimidine Compound C26 LSD1/KDM1A1.72 µMOncology[13]
Pyrazolo[4][7][8]triazolo[4,3-c]pyrimidine Compound 1 HeLa Cells (EGFR pathway)11.02 µMOncology[7]
Pyrazolo[4][7][8]triazolo[1,5-c]pyrimidine O-fluoroethyl analogue of SCH 442416Adenosine A₂A Receptor12.4 nM (Kᵢ)CNS (Parkinson's)[19]
Triazolo[4,5-d]pyrimidine GCN2 InhibitorGCN2 Kinase< 150 nM (Cellular IC₅₀)Oncology (Leukemia)[21]
Triazolo[4,5-d]pyrimidine Compound 39 Cannabinoid Receptor 2 (CB2)Efficacious at 3-10 mg/kg (in vivo)Inflammation[15]

Experimental Protocols & Methodologies

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. Below are detailed protocols for key assays used in the characterization of triazolopyrimidine derivatives.

Workflow for Triazolopyrimidine Inhibitor Evaluation

The logical progression from synthesis to in vivo validation is critical. This workflow ensures that initial hits are rigorously characterized, and their mechanism of action is understood before committing to more complex models.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Scaffold Synthesis (e.g., One-Pot, 3-Component Reaction) purify Purification & Structural Confirmation (HPLC, NMR, HRMS) synthesis->purify Crude Product screen Primary Screen (e.g., Antiproliferative MTT Assay) purify->screen Pure Compounds enzyme Biochemical Assay (e.g., Kinase Inhibition Assay) screen->enzyme Active Hits mechanism Cell-Based Mechanistic Assay (e.g., Western Blot for p-EGFR) enzyme->mechanism Potent Inhibitors pk Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) mechanism->pk Confirmed MoA efficacy Efficacy Model (e.g., Xenograft Tumor Growth) pk->efficacy Favorable PK

Caption: A self-validating workflow for drug discovery.

Protocol 1: One-Pot, Three-Component Synthesis of[4][7][8]Triazolo[1,5-a]pyrimidines

This protocol is adapted from methodologies used to create tubulin inhibitors and provides an efficient route to a diverse library of compounds.[9]

  • Reaction Setup: To a solution of a 3-aryl-1H-1,2,4-triazol-5-amine (1.0 mmol) in ethanol (15 mL), add the appropriate 1,3-dicarbonyl compound (1.1 mmol) and aldehyde (1.1 mmol).

  • Catalysis: Add a catalytic amount of acetic acid (0.2 mmol).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from ethanol or purify by column chromatography on silica gel to yield the final[4][7][8]triazolo[1,5-a]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of a one-pot, multi-component reaction is a strategic choice for efficiency. It minimizes intermediate isolation steps, saving time and resources, which is critical for generating a library of analogs for SAR studies. Acetic acid serves as a mild catalyst for the condensation steps.

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[7][18]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the wells (in triplicate) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality: The MTT assay is chosen for its high throughput and reliability. It measures mitochondrial reductase activity, which is a proxy for cell viability. A 72-hour incubation period is often selected to allow for multiple cell doubling times, providing a robust measure of antiproliferative, not just cytotoxic, effects.

Protocol 3: EGFR Kinase Inhibition and Cellular Mechanism (Western Blot)

This protocol validates that a compound's antiproliferative effect is due to the inhibition of a specific signaling pathway.[7][18]

Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR AKT AKT EGFR->AKT p-AKT ERK ERK1/2 EGFR->ERK p-ERK1/2 Triazolo Triazolopyrimidine Inhibitor Triazolo->EGFR Inhibition Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

  • Cell Treatment: Plate cancer cells (e.g., HCC1937, which have high EGFR expression) and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0, 7 µM, 11 µM) for 24, 48, and 72 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Causality: This experiment provides direct evidence of target engagement within the cell. By observing a dose- and time-dependent decrease in the phosphorylation of EGFR and its downstream effectors, AKT and ERK, one can confidently link the compound's cytotoxic activity to the inhibition of this specific pathway.[7][18]

Conclusion and Future Outlook

The triazolopyrimidine family of scaffolds offers a rich and diverse foundation for modern drug discovery.

  • The [4][7][8]triazolo[1,5-a]pyrimidine scaffold remains the workhorse, demonstrating broad applicability from oncology to CNS disorders due to its synthetic tractability and favorable properties as a purine mimetic. Its success in targeting complex mechanisms like tubulin dynamics and epigenetic modulation highlights its continued potential.

  • The [4][7][8]triazolo[1,5-c]- and [4,3-a]-pyrimidine scaffolds, particularly when fused with other rings like pyrazole, have carved out a crucial niche in targeting G-protein coupled receptors like the Adenosine A₂A receptor, offering hope for neurodegenerative diseases.

  • The triazolo[4,5-d]pyrimidine scaffold has proven its utility in developing highly selective kinase inhibitors, such as those targeting GCN2, showcasing how isomeric scaffolds can be used to solve specific selectivity challenges.

The choice of scaffold is not arbitrary but a strategic decision driven by the target class, desired mechanism of action, and required physicochemical properties. Future research will likely focus on exploring the less common isomers to unlock novel biological activities and on applying modern synthetic methods to decorate these scaffolds with new functionalities, further expanding their reach in the landscape of therapeutic agents.

References

A Researcher's Guide to Validating Cellular Target Engagement of 7-chloro-triazolo[1,5-c]pyrimidine Against the c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the triazolopyrimidine scaffold has emerged as a privileged structure for developing potent kinase inhibitors. This guide provides a comprehensive comparison of robust methodologies to validate the intracellular target engagement of a novel investigational compound, 7-chloro-triazolo[1,5-c]pyrimidine, with its putative target, the c-Met receptor tyrosine kinase. For the purpose of this guide, we will operate under the hypothesis that 7-chloro-triazolo[1,5-c]pyrimidine is an inhibitor of c-Met, a well-validated target in various cancers.

We will explore two orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and comparative data to inform your experimental design.

The Significance of c-Met as a Therapeutic Target

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met axis is a known driver in numerous human cancers, making it a compelling target for therapeutic intervention.[1][2] Compounds with a triazolo-pyrimidine core have shown promise as potent c-Met inhibitors.[1] Therefore, rigorously validating that our compound of interest, 7-chloro-triazolo[1,5-c]pyrimidine, directly binds to c-Met in a cellular context is a critical step in its preclinical development.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay for target engagement validation is pivotal and depends on factors like the nature of the target, available reagents, and desired throughput. Below is a comparison of two powerful methods for confirming the interaction between a small molecule and its intracellular target.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[3][4]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[5]
Cellular Context Intact cells, cell lysates, or tissue samples.[3]Live cells.[5]
Target Modification No genetic modification of the target protein is required.[6]Requires genetic fusion of the target protein with NanoLuc® luciferase.[5]
Detection Western blotting or other immunoassays to quantify soluble protein.[7]Measurement of BRET signal using a luminometer.[1]
Throughput Can be adapted for higher throughput (HT-CETSA).[8]Inherently high-throughput compatible.[9]
Data Output Thermal shift (ΔTagg) and Isothermal Dose-Response (ITDR) curves.[3]Intracellular IC50 values and residence time.[10]

Visualizing the c-Met Signaling Pathway

To appreciate the significance of inhibiting c-Met, it is essential to understand its role in cellular signaling. The following diagram illustrates a simplified representation of the c-Met signaling cascade.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds & Activates Compound 7-chloro-triazolo [1,5-c]pyrimidine Compound->cMet Inhibits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates

Caption: Simplified c-Met signaling pathway and the inhibitory action of 7-chloro-triazolo[1,5-c]pyrimidine.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][11] Binding of 7-chloro-triazolo[1,5-c]pyrimidine to c-Met is expected to increase its thermal stability, resulting in more soluble c-Met protein remaining after a heat challenge.

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., A549 cells) + 7-chloro-triazolo[1,5-c]pyrimidine or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble & aggregated proteins) C->D E 5. Protein Quantification (Western Blot for c-Met) D->E F 6. Data Analysis (Melt Curve & ITDR) E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Seed A549 cells (a human lung carcinoma cell line with c-Met overexpression) in complete medium and grow to 80-90% confluency.

    • Treat cells with varying concentrations of 7-chloro-triazolo[1,5-c]pyrimidine or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. A known c-Met inhibitor, such as Crizotinib, should be used as a positive control.

  • Heat Challenge:

    • Harvest and resuspend the treated cells in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[3]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble c-Met in each sample by Western blotting using a specific anti-c-Met antibody.

    • Quantify the band intensities and plot the percentage of soluble c-Met as a function of temperature to generate a melt curve. A shift in the melting temperature (Tagg) indicates target engagement.

    • For dose-response analysis, perform an Isothermal Dose-Response (ITDR) experiment at a fixed temperature (determined from the melt curve) with a range of compound concentrations.[7]

Table 1: c-Met Melt Curve Data

Temperature (°C) % Soluble c-Met (DMSO) % Soluble c-Met (Compound)
40 100 100
45 95 98
50 80 92
55 50 85
60 20 60
65 5 30
70 <1 10

| Tagg | ~55°C | ~62°C |

Table 2: Isothermal Dose-Response (ITDR) Data at 58°C

Compound Conc. (µM) % Soluble c-Met
0.01 25
0.1 45
1 70
10 88
100 90

| EC50 | ~0.2 µM |

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[2] It relies on energy transfer from a NanoLuc® luciferase donor fused to the target protein (c-Met) to a fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5]

NanoBRET_Workflow A 1. Transfection (HEK293 cells with NanoLuc®-c-Met plasmid) B 2. Cell Plating A->B C 3. Compound & Tracer Addition + 7-chloro-triazolo[1,5-c]pyrimidine + Fluorescent Tracer B->C D 4. Incubation C->D E 5. Add Substrate & Read (Measure Luminescence & BRET) D->E F 6. Data Analysis (Calculate BRET ratio & IC50) E->F

Caption: General workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Line Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a c-Met-NanoLuc® fusion protein.

    • Seed the transfected cells into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 7-chloro-triazolo[1,5-c]pyrimidine and a known c-Met inhibitor (positive control).

    • Add the compounds to the cells, followed by the addition of a specific c-Met fluorescent tracer at a predetermined optimal concentration.

  • Signal Detection:

    • Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

    • Add the NanoBRET™ substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Table 3: NanoBRET™ Dose-Response Data

Compound Conc. (µM) BRET Ratio
0.001 0.98
0.01 0.95
0.1 0.75
1 0.52
10 0.20
100 0.15

| IC50 | ~0.8 µM |

Conclusion

Validating that a small molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[12] This guide has provided a comparative framework for two powerful and orthogonal methods, CETSA and NanoBRET™, to confirm the target engagement of 7-chloro-triazolo[1,5-c]pyrimidine with the c-Met kinase.

CETSA offers the distinct advantage of not requiring any genetic modification of the target protein, providing a direct measure of target stabilization in a native cellular environment.[6] Conversely, the NanoBRET™ assay provides a highly sensitive, ratiometric, and high-throughput method for quantifying compound affinity and residence time in live cells.[10] By employing both methodologies, researchers can generate a robust and comprehensive data package that unequivocally demonstrates target engagement, thereby building a strong foundation for further preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-chloro-triazolo[1,5-c]pyrimidine

A Comprehensive Guide to the Safe Disposal of 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

This document provides essential procedural guidance for the safe and compliant disposal of 7-chloro-[1][2]triazolo[1,5-c]pyrimidine. As a chlorinated heterocyclic compound, its disposal requires specific protocols to mitigate risks to personnel and the environment. This guide is intended for laboratory researchers, chemical safety officers, and drug development professionals who handle this substance. Our objective is to provide a clear, scientifically grounded framework that ensures safety and regulatory adherence, building trust through expertise and operational excellence.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 7-chloro-[1][2]triazolo[1,5-c]pyrimidine is the foundation of its safe management. This compound belongs to a class of halogenated organic molecules that necessitate careful handling.

1.1. Chemical and Physical Properties

  • Molecular Formula: C₅H₃ClN₄

  • Molecular Weight: 154.56 g/mol [1]

  • Physical Form: Solid

1.2. GHS Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for the [1,5-c] isomer is not universally available, data from the closely related [1,5-a] isomer and similar chlorinated triazolopyrimidines provide a strong basis for hazard assessment. The primary hazards are summarized below.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

The presence of the chloro- group and the triazolopyrimidine core dictates its classification as a halogenated organic waste. The primary causality for this classification is the potential for the formation of persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures[3]. Therefore, segregation from non-halogenated waste streams is a critical and non-negotiable step.

Pre-Disposal Protocol: Segregation and Containment

Proper segregation is the most critical step in the waste management workflow. Mixing halogenated and non-halogenated waste streams is a common and costly error, as the entire mixture must then be treated as the more hazardous halogenated waste[4].

Step-by-Step Segregation and Storage:

  • Designate a Waste Container: Use only a clearly marked, dedicated container for "Halogenated Organic Solid Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a screw-top, vapor-tight lid to prevent the release of fumes[4][5].

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "7-chloro-[1][2]triazolo[1,5-c]pyrimidine". Do not use abbreviations[4].

    • Associated hazard pictograms (e.g., GHS07 Exclamation Mark).

    • The accumulation start date.

  • Waste Accumulation:

    • Solid Waste: Place un-dissolved 7-chloro-[1][2]triazolo[1,5-c]pyrimidine directly into the designated solid waste container.

    • Contaminated Labware: Disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should also be placed in this container.

    • Solutions: If the compound is in solution, it must be disposed of in a "Halogenated Organic Liquid Waste" container. Crucially, any solvent mixed with this compound, regardless of its own classification, must be treated as halogenated waste [4].

  • Secure Storage: Keep the waste container closed at all times except when adding waste[4][5]. Store it in a designated satellite accumulation area, such as a laboratory fume hood or a ventilated, secondary containment unit, away from incompatible materials like strong acids, bases, and oxidizing agents[5][6].

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing 7-chloro-[1][2]triazolo[1,5-c]pyrimidine. Adherence to this workflow is essential for ensuring safety and compliance.

GDisposal Decision Workflow for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidinecluster_0Waste Generation & Characterizationcluster_1Segregation & Containmentcluster_2Final DisposalstartWaste Generated:This compoundis_solidIs the waste primarilysolid compound orcontaminated disposables?start->is_solidis_liquidIs the waste a liquidsolution containing thecompound?start->is_liquidsolid_wasteContainer:'Halogenated OrganicSOLID Waste'is_solid->solid_wasteYesliquid_wasteContainer:'Halogenated OrganicLIQUID Waste'is_liquid->liquid_wasteYeslabelingLabel Container Correctly:- Full Chemical Name- Hazard Pictograms- Accumulation Datesolid_waste->labelingliquid_waste->labelingstorageStore in designatedSatellite Accumulation Arealabeling->storageehs_pickupArrange Pickup byLicensed HazardousWaste Contractor (EHS)storage->ehs_pickupincinerationFinal Disposal Method:High-Temperature Incineration(>1200 K)ehs_pickup->incineration

Caption: Workflow for segregation and disposal of 7-chloro-[1][2]triazolo[1,5-c]pyrimidine waste.

Final Disposal Procedure

The final disposal of 7-chloro-[1][2]triazolo[1,5-c]pyrimidine must be conducted by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Protocol for Final Disposal:

  • Container Check: Once the waste container is 90% full, ensure the lid is tightly sealed and the exterior is clean and free of contamination[5].

  • Documentation: Complete all necessary waste pickup forms as required by your institution and local regulations. Ensure the chemical composition is accurately documented.

  • Handover: Contact your EHS department to schedule a waste pickup. Follow their specific instructions for moving the container to the designated pickup location.

  • Method of Destruction: The accepted and environmentally responsible method for destroying chlorinated organic compounds is high-temperature incineration[3]. This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system. This method is specifically chosen to prevent the formation of dioxins and other toxic byproducts that can occur with lower-temperature combustion[3].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

5.1. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2][7]. If irritation persists, seek medical attention[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

5.2. Spill Cleanup

  • Small Spill (Solid): For small spills of the solid material, carefully sweep or scoop the material into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust[6]. Clean the spill area with a detergent and water.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department or emergency response team immediately. Prevent entry into the area and ensure adequate ventilation.

Regulatory Compliance

Disposal of this compound falls under regulations for hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The compound's characteristics align with wastes from chlorinated aliphatic/hydrocarbon production processes, which are subject to stringent land disposal restrictions[8]. Adherence to the procedures outlined in this guide, particularly segregation and disposal via a licensed contractor, is essential for maintaining compliance with these federal and local regulations[9].

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-chloro-triazolo[1,5-c]pyrimidine

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. While novel compounds like 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (CAS Number: 1159811-23-0) hold the promise of therapeutic breakthroughs, they also present a unique set of handling challenges. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this chlorinated triazolopyrimidine derivative. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the inherent risks associated with 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. Safety data sheets (SDS) and available toxicological information for this compound and its structural analogs consistently highlight the following hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound is a serious eye irritant.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Given these hazards, a multi-faceted PPE strategy is not just recommended; it is essential for mitigating risk.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine in both solid and solution forms. The subsequent sections will delve into the scientific rationale behind these recommendations.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact and allows for safe removal of the outer glove in case of contamination.
Eye Protection Chemical splash goggles and a face shield.Offers comprehensive protection against splashes, aerosols, and airborne particles.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.Protects against inhalation of dust, aerosols, and potential vapors.
A Deeper Dive into PPE Selection: The "Why" Behind the "What"

Hand Protection: Your First Line of Defense

The choice of glove material is critical when handling any chemical. For 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, a double-gloving strategy is strongly advised. This provides a dual barrier and a safer method for doffing contaminated gloves.

  • Nitrile Gloves: These are a good general-purpose choice for incidental contact and splash protection. They offer resistance to a range of chemicals and are a suitable inner glove.

  • Neoprene Gloves: For tasks with a higher risk of prolonged contact, an outer glove made of neoprene is recommended. Neoprene generally offers superior chemical and wear resistance compared to natural rubber.

Eye and Face Protection: Shielding Against the Unseen

Given that this compound is a serious eye irritant, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: A face shield worn over goggles offers an additional layer of protection for the entire face from splashes and airborne particles.

This combination is particularly crucial when handling the solid compound, which can easily become airborne, or when working with solutions that may splash.

Body Protection: Preventing Dermal Absorption

A disposable, low-permeability gown is essential to prevent the contamination of your skin and personal clothing. Key features to look for include:

  • Solid Front: To protect against splashes during handling.

  • Long Sleeves with Tight-Fitting Cuffs: To ensure a secure interface with your inner gloves.

Contaminated gowns should be removed and disposed of as hazardous waste immediately.

Respiratory Protection: Guarding Your Airways

Due to the potential for respiratory irritation from dust and aerosols, respiratory protection is mandatory when handling 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, especially outside of a certified chemical fume hood.

  • Organic Vapor/Acid Gas (OV/AG) Cartridge: This combination is recommended due to the organic nature of the molecule and the presence of a chlorine atom, which can form acidic byproducts upon decomposition. The cartridge color code for this combination is typically yellow.[2]

  • P100 Particulate Filter: This filter is 99.97% efficient at removing airborne particles and is essential when handling the solid form of the compound.

All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with your institution's respiratory protection program. Cartridges should be on a change-out schedule based on the frequency and intensity of use.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Effective safety protocols extend beyond the immediate handling of a chemical. A comprehensive plan for the entire lifecycle of the compound in your laboratory is crucial.

Experimental Workflow: A Step-by-Step Safety Integration

The following diagram illustrates the key stages of working with 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine and the corresponding safety measures.

experimental_workflowcluster_prePreparationcluster_expExperimentationcluster_postPost-ExperimentaDonning PPEbWeighing Solida->bIn Fume HoodcDissolvingb->cUse SpatuladReaction Setupc->dAdd Solvent SlowlyeMonitoringd->eContinuous ObservationfWork-upe->fControlled QuenchinggDecontaminationf->gUse Appropriate DecontaminanthWaste Disposalg->hSegregate WasteiDoffing PPEh->iProper Sequence

Experimental workflow with integrated safety checkpoints.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.

For a Solid Spill:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don Appropriate PPE: This includes respiratory protection.

  • Gently Cover: Use an absorbent material to cover the spill to prevent the dust from becoming airborne.

  • Wet Method: Carefully moisten the absorbent material with a suitable solvent (e.g., isopropanol) to create a slurry.

  • Collect and Dispose: Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Wipe the area with a detergent solution, followed by a clean water rinse.

For a Solution Spill:

  • Evacuate and Secure: As with a solid spill.

  • Don Appropriate PPE.

  • Contain: Use absorbent pads or booms to contain the spill.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect and Dispose: Scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then a detergent solution.

Waste Disposal: A Critical Final Step

All waste containing 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Keep chlorinated waste separate from non-halogenated waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Disposal Method: The recommended disposal method for chlorinated organic compounds is high-temperature incineration (at least 850°C, and 1100°C for waste containing more than 1% halogenated organic substances) in a licensed hazardous waste facility.[1][2][4] This ensures the complete destruction of the molecule, preventing its release into the environment.

Building a Culture of Safety: Beyond the Written Protocol

This guide provides the technical specifications for safely handling 7-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. However, true safety is ingrained in the culture of a laboratory. Continuous training, open communication about potential hazards, and a commitment to meticulous experimental practice are the cornerstones of a safe research environment. By integrating these principles with the detailed PPE and handling protocols outlined above, you can confidently and safely advance your critical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.